Benzyl propargyl ether
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
prop-2-ynoxymethylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O/c1-2-8-11-9-10-6-4-3-5-7-10/h1,3-7H,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PAQVEXAFKDWGOT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50426059 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4039-82-1 | |
| Record name | Benzyl propargyl ether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50426059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(prop-2-yn-1-yloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Benzyl propargyl ether synthesis from benzyl alcohol and propargyl bromide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) propargyl ether from benzyl alcohol and propargyl bromide. This transformation is a key example of the Williamson ether synthesis, a fundamental reaction in organic chemistry for the formation of ethers. This guide details various synthetic protocols, including traditional methods and phase-transfer catalysis, and presents quantitative data in a structured format for easy comparison.
Introduction
Benzyl propargyl ether is a valuable bifunctional molecule in organic synthesis and medicinal chemistry. The benzyl group serves as a common protecting group for alcohols, while the propargyl group, with its terminal alkyne, is a versatile handle for further chemical modifications, such as click chemistry, Sonogashira coupling, and various cyclization reactions. The synthesis of this ether is primarily achieved through the Williamson ether synthesis, which involves the reaction of a deprotonated alcohol (alkoxide) with an alkyl halide.[1][2][3] In this case, benzyl alcohol is deprotonated by a base to form the benzyl alkoxide, which then acts as a nucleophile, attacking the electrophilic carbon of propargyl bromide in an SN2 reaction.[2][3][4]
Reaction Mechanism and Key Considerations
The synthesis of this compound proceeds via a two-step mechanism initiated by the deprotonation of benzyl alcohol to form the more nucleophilic benzyl alkoxide. This is followed by a bimolecular nucleophilic substitution (SN2) reaction where the alkoxide attacks the carbon atom bearing the bromine in propargyl bromide.[2][3]
Step 1: Deprotonation The hydroxyl proton of benzyl alcohol is acidic and can be removed by a suitable base to form the sodium or potassium salt of the alcohol (benzyl alkoxide). Common bases used for this purpose include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and sodium metal (Na).[5][6][7]
Step 2: Nucleophilic Substitution (SN2) The resulting benzyl alkoxide is a potent nucleophile that attacks the primary carbon of propargyl bromide, displacing the bromide ion and forming the C-O bond of the ether.[2][3] For a successful SN2 reaction, primary alkyl halides like propargyl bromide are ideal as they are less sterically hindered and less prone to competing elimination reactions.[3][4]
Experimental Protocols and Quantitative Data
Several methods have been reported for the synthesis of this compound, each with its own set of advantages regarding yield, reaction conditions, and scalability. The choice of base and solvent system is critical for optimizing the reaction.
Method 1: Potassium Hydroxide in Dimethyl Sulfoxide (B87167) (KOH/DMSO)
This method is a robust and high-yielding procedure that utilizes a strong base in a polar apathetic solvent.[5]
Experimental Protocol:
-
To a 250 mL two-necked round-bottom flask, add crushed potassium hydroxide (4.2 g, 64.3 mmol).
-
Add dimethyl sulfoxide (DMSO) (30 mL) to the flask.
-
Add benzyl alcohol (57.9 mmol) to the stirred suspension of KOH in DMSO.
-
Stir the mixture for 30 minutes at room temperature to ensure complete formation of the benzyl alkoxide.
-
Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
Upon completion, dilute the reaction mixture with water and extract the product with ethyl acetate (B1210297).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate solvent system to afford pure this compound.[5]
Method 2: Sodium Hydride in Tetrahydrofuran (B95107) or Dimethylformamide (NaH/THF or DMF)
This is a classic and widely used method for Williamson ether synthesis, employing a strong, non-nucleophilic base.[6][7]
Experimental Protocol:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (NaH) (1.5 equivalents) in anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add benzyl alcohol (1.0 equivalent) to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 - 2.0 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over a drying agent (e.g., MgSO₄ or Na₂SO₄), and concentrate in vacuo.
-
Purify the residue by column chromatography if necessary.[6]
Method 3: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis offers a greener and often more efficient alternative, particularly for industrial applications.[8][9][10] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[8]
General Experimental Protocol:
-
Combine benzyl alcohol, an aqueous solution of a strong base (e.g., 50% NaOH), and an organic solvent (e.g., toluene (B28343) or dichloromethane).
-
Add a catalytic amount of a phase-transfer catalyst (e.g., tetrabutylammonium (B224687) bromide, TBAB, or 18-crown-6).
-
Add propargyl bromide to the biphasic mixture.
-
Stir the reaction vigorously at room temperature or with gentle heating until the reaction is complete.
-
Separate the organic layer, wash with water, dry, and concentrate to obtain the product.
-
Purify by distillation or column chromatography.
Data Presentation
The following tables summarize the quantitative data for the different synthetic methods.
| Method | Base | Solvent | Temperature | Time | Yield | Reference |
| 1 | KOH | DMSO | Room Temp. | 3 h | High | [5] |
| 2 | NaH | THF or DMF | 0 °C to Room Temp. | Variable | Good to Excellent | [6] |
| 3 | NaOH (aq) | Toluene/Water | Room Temp. to 50 °C | Variable | Good to Excellent | [8][10] |
| Reactant | Molar Equivalent (Method 1) | Molar Equivalent (Method 2) |
| Benzyl Alcohol | 1.0 | 1.0 |
| Propargyl Bromide | 1.0 | 1.2 - 2.0 |
| Base | 1.1 | 1.5 |
Visualization of the Synthetic Workflow
The following diagram illustrates the logical workflow for the synthesis of this compound via the Williamson ether synthesis.
Caption: Workflow for this compound Synthesis.
Conclusion
The synthesis of this compound from benzyl alcohol and propargyl bromide is a well-established and efficient transformation based on the Williamson ether synthesis. The choice of reaction conditions, particularly the base and solvent system, can be tailored to achieve high yields and purity. The KOH/DMSO system offers a simple and effective laboratory-scale preparation, while phase-transfer catalysis presents a scalable and environmentally conscious alternative. This guide provides the necessary technical details for researchers and professionals to successfully implement this important synthetic procedure.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. scispace.com [scispace.com]
- 6. reddit.com [reddit.com]
- 7. Benzyl Ethers [organic-chemistry.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. biomedres.us [biomedres.us]
- 10. phasetransfer.com [phasetransfer.com]
An In-depth Technical Guide to the Mechanism of Benzyl Propargyl Ether Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) propargyl ether and its derivatives are valuable intermediates in organic synthesis, finding applications in the construction of complex molecules, including pharmaceuticals and functional materials. The propargyl group serves as a versatile handle for further transformations such as click chemistry, transition-metal-catalyzed coupling reactions, and rearrangements. A thorough understanding of the mechanisms governing the formation of benzyl propargyl ether is therefore crucial for the efficient and selective synthesis of these important building blocks. This guide provides a detailed examination of the predominant synthetic routes, reaction mechanisms, experimental protocols, and potential side reactions.
Core Synthetic Strategy: The Williamson Ether Synthesis
The most prevalent and classical method for the preparation of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. For the synthesis of this compound, two primary pathways are viable:
-
Pathway A: Reaction of benzyl alkoxide with a propargyl halide.
-
Pathway B: Reaction of a propargyl alkoxide with a benzyl halide.
The general reaction is typically carried out by deprotonating the corresponding alcohol with a suitable base to form the nucleophilic alkoxide, which then attacks the electrophilic halide in an S(_N)2 fashion.[1]
Reaction Mechanism: S(_N)2 vs. S(_N)1 Pathways
The Williamson ether synthesis generally proceeds via an S(_N)2 (bimolecular nucleophilic substitution) mechanism.[2][3] This involves a concerted, single-step process where the alkoxide nucleophile attacks the carbon atom bearing the leaving group from the backside, leading to an inversion of stereochemistry if the carbon is chiral.[1] For the synthesis of this compound, both benzyl and propargyl halides are primary halides, which strongly favors the S(_N)2 pathway due to minimal steric hindrance.[4]
However, due to the resonance stabilization of the resulting carbocation, benzyl halides can also undergo S(_N)1 (unimolecular nucleophilic substitution) reactions.[5][6] An S(_N)1 mechanism involves a two-step process: the slow, rate-determining departure of the leaving group to form a planar carbocation, followed by a rapid attack of the nucleophile.[7] While less common for primary halides, the stability of the benzyl carbocation makes the S(_N)1 pathway a possibility, especially under conditions that favor its formation, such as in polar protic solvents.[6]
Experimental Protocols
Protocol 1: Classical Williamson Ether Synthesis
This protocol outlines the synthesis of this compound from benzyl alcohol and propargyl bromide.
Reactants:
-
Benzyl alcohol
-
Propargyl bromide
-
Base (e.g., Potassium hydroxide (B78521) (KOH), Sodium hydride (NaH))
-
Solvent (e.g., Dimethyl sulfoxide (B87167) (DMSO), Tetrahydrofuran (THF), Dimethylformamide (DMF))
Procedure:
-
To a solution of benzyl alcohol in the chosen solvent, add the base portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the mixture at room temperature for 30-60 minutes to ensure complete formation of the benzyl alkoxide.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
A specific example reports the use of crushed KOH in DMSO with benzyl alcohol, followed by the addition of propargyl bromide, stirring for 3 hours at room temperature.[8] Another general procedure suggests dissolving the alcohol in THF or DMF, cooling to 0°C, adding NaH, followed by propargyl bromide, and letting it stir at room temperature.[9]
Protocol 2: Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful modification of the Williamson ether synthesis that enhances reaction rates and allows for the use of a biphasic solvent system, often with milder reaction conditions.[10] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt, facilitates the transfer of the alkoxide from the aqueous phase to the organic phase where the reaction with the alkyl halide occurs.[10]
Reactants:
-
Benzyl alcohol or Propargyl alcohol
-
Benzyl halide or Propargyl halide
-
Aqueous solution of a strong base (e.g., NaOH, KOH)
-
Organic solvent (e.g., Dichloromethane, Toluene)
-
Phase-transfer catalyst (e.g., Tetrabutylammonium bromide (TBAB), Benzyltriethylammonium chloride)
Procedure:
-
Combine the alcohol, organic solvent, and aqueous base in a reaction vessel.
-
Add a catalytic amount of the phase-transfer catalyst.
-
Stir the biphasic mixture vigorously and add the halide.
-
Heat the reaction mixture if necessary and monitor its progress by TLC.
-
After completion, separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the product by column chromatography.
The use of polyethylene (B3416737) glycol (PEG) as a phase-transfer catalyst has been shown to significantly increase the production rate of benzyl alkyl ethers.[11]
Quantitative Data
The yield of this compound is highly dependent on the reaction conditions. The following table summarizes reported yields under various conditions.
| Starting Materials | Base | Solvent | Catalyst | Temperature | Time (h) | Yield (%) | Reference |
| Benzyl alcohol, Propargyl bromide | KOH | DMSO | None | RT | 3 | High | [8] |
| Benzyl alcohol, Propargyl bromide | NaH | THF or DMF | None | RT | - | Good | [9] |
| Benzyl alcohol, Propargyl bromide | Solid KOH pellets | None | None | - | 4.5 | 96 | [12] |
| 3,5-Dihydroxybenzyl alcohol, 3-(trimethylsilyl)propargyl bromide | K(_2)CO(_3) | Acetone | 18-crown-6 | 80 °C | 48 | 57.3 | [13] |
| Benzyl chloride, n-Butanol | KOH | Dodecane | PEG | - | - | >90 | [11] |
Potential Side Reactions
The primary competing reaction in the Williamson ether synthesis is E2 (bimolecular elimination) .[14] This is particularly problematic when using secondary or tertiary alkyl halides, as the alkoxide can act as a base, abstracting a proton and leading to the formation of an alkene.[15] For the synthesis of this compound, since primary halides are typically used, this side reaction is less of a concern but can be favored by high temperatures.[14]
Another potential side reaction when using aryloxides is C-alkylation , where the alkylation occurs on the aromatic ring instead of the oxygen atom.[2] This is due to the ambident nature of the phenoxide nucleophile.
Conclusion
The formation of this compound is most reliably achieved through the Williamson ether synthesis, predominantly following an S(_N)2 mechanism. The choice of base, solvent, and temperature significantly impacts the reaction efficiency and yield. For challenging substrates or to improve reaction kinetics, phase-transfer catalysis offers a robust alternative. A careful consideration of the reaction conditions is essential to minimize potential side reactions, primarily E2 elimination. The experimental protocols and mechanistic insights provided in this guide offer a solid foundation for the successful synthesis of this compound in a research and development setting.
References
- 1. byjus.com [byjus.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. jk-sci.com [jk-sci.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. scispace.com [scispace.com]
- 9. reddit.com [reddit.com]
- 10. crdeepjournal.org [crdeepjournal.org]
- 11. researchgate.net [researchgate.net]
- 12. ias.ac.in [ias.ac.in]
- 13. 2.3. Synthesis of 3,5-bis(propargyloxy)benzyl Alcohol [bio-protocol.org]
- 14. benchchem.com [benchchem.com]
- 15. chem.libretexts.org [chem.libretexts.org]
Spectroscopic Characterization of Benzyl Propargyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spectroscopic properties of benzyl (B1604629) propargyl ether. The document outlines the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, crucial for the structural elucidation and quality control of this important synthetic intermediate. Detailed experimental protocols are provided to aid in the replication of these characterization methods.
Introduction
Benzyl propargyl ether (IUPAC name: ((prop-2-yn-1-yloxy)methyl)benzene) is a valuable building block in organic synthesis, utilized in the construction of a variety of more complex molecules, including those with pharmaceutical applications. Its structure, featuring a benzyl group, an ether linkage, and a terminal alkyne, provides multiple reactive sites for chemical modification. Accurate and thorough spectroscopic characterization is paramount to confirm its identity and purity. This guide details the expected outcomes from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Spectroscopic Data Summary
The following tables summarize the predicted and literature-derived spectroscopic data for this compound.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.35-7.25 | Multiplet | 5H | Aromatic protons (C₆H₅) |
| ~4.60 | Singlet | 2H | Benzylic protons (-CH₂-Ph) |
| ~4.20 | Doublet | 2H | Propargylic protons (-O-CH₂-C≡) |
| ~2.45 | Triplet | 1H | Acetylenic proton (≡C-H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ, ppm) | Assignment |
| ~137.5 | Aromatic quaternary carbon (C-CH₂) |
| ~128.5 | Aromatic CH (ortho/meta) |
| ~128.0 | Aromatic CH (para) |
| ~127.8 | Aromatic CH (ortho/meta) |
| ~79.5 | Acetylenic quaternary carbon (-C≡CH) |
| ~75.0 | Acetylenic CH (≡C-H) |
| ~71.5 | Benzylic carbon (-CH₂-Ph) |
| ~58.0 | Propargylic carbon (-O-CH₂-C≡) |
Table 3: IR Spectroscopic Data (Predicted)
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3300 | Strong, Sharp | ≡C-H stretch (terminal alkyne) |
| ~3030 | Medium | C-H stretch (aromatic) |
| ~2920, 2850 | Medium | C-H stretch (aliphatic) |
| ~2110 | Weak | C≡C stretch (alkyne) |
| ~1495, 1450 | Medium | C=C stretch (aromatic ring) |
| ~1100 | Strong | C-O-C stretch (ether) |
| ~740, 695 | Strong | C-H out-of-plane bend (monosubstituted benzene) |
Table 4: Mass Spectrometry Data (Predicted)
| m/z | Relative Intensity (%) | Assignment |
| 146 | Moderate | [M]⁺ (Molecular Ion) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
| 65 | Moderate | [C₅H₅]⁺ |
| 55 | Moderate | [C₄H₇]⁺ or [C₃H₃O]⁺ |
| 39 | Moderate | [C₃H₃]⁺ (Propargyl cation) |
Interpretation of Spectroscopic Data
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show four distinct signals. The aromatic protons of the benzyl group should appear as a multiplet in the downfield region (~7.3 ppm). The two methylene (B1212753) groups, being in different chemical environments, will have distinct signals. The benzylic protons (-CH₂-Ph) are deshielded by the adjacent phenyl ring and the ether oxygen, appearing as a singlet around 4.6 ppm. The propargylic protons (-O-CH₂-C≡) will be a doublet around 4.2 ppm, coupled to the terminal acetylenic proton. The acetylenic proton itself will appear as a triplet around 2.45 ppm due to long-range coupling with the propargylic methylene protons.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide a count of the unique carbon atoms in the molecule. The eight carbon signals are expected in distinct regions. The aromatic carbons will resonate between ~127-138 ppm, with the quaternary carbon being the most downfield. The two carbons of the alkyne group will appear around 75 and 80 ppm. The benzylic and propargylic carbons, being attached to the electronegative oxygen atom, will be in the range of ~58-72 ppm.
Infrared (IR) Spectroscopy
The IR spectrum is particularly useful for identifying the key functional groups. A strong, sharp absorption around 3300 cm⁻¹ is characteristic of the terminal alkyne C-H stretch. A weak but sharp band around 2110 cm⁻¹ corresponds to the C≡C triple bond stretch. The presence of the ether linkage is confirmed by a strong C-O-C stretching vibration around 1100 cm⁻¹. Aromatic C-H stretches will be observed just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The monosubstituted benzene (B151609) ring will also give rise to characteristic C-H out-of-plane bending vibrations in the 690-770 cm⁻¹ region.
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) of this compound is expected to show a molecular ion peak [M]⁺ at an m/z of 146, corresponding to its molecular weight. The most prominent peak (base peak) is anticipated to be at m/z 91, which corresponds to the highly stable tropylium (B1234903) cation ([C₇H₇]⁺), formed by the cleavage of the C-O bond and rearrangement. Other significant fragments would include the phenyl cation ([C₆H₅]⁺) at m/z 77 and fragments arising from the propargyl portion of the molecule.
Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve 10-20 mg of this compound in approximately 0.6 mL of deuterated chloroform (B151607) (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay: 1-2 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Referencing: The residual solvent peak of CDCl₃ (δ = 7.26 ppm) is used as the internal standard.
¹³C NMR Acquisition:
-
Instrument: 100 MHz (or corresponding frequency for the spectrometer used) NMR spectrometer.
-
Solvent: CDCl₃.
-
Temperature: 298 K.
-
Pulse Program: Proton-decoupled single-pulse experiment (zgpg30).
-
Number of Scans: 512-1024 (or more, depending on concentration).
-
Relaxation Delay: 2 seconds.
-
Spectral Width: -10 to 220 ppm.
-
Referencing: The solvent peak of CDCl₃ (δ = 77.16 ppm) is used as the internal standard.
Infrared (IR) Spectroscopy
Sample Preparation:
-
Place a single drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
-
Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin, uniform film between the plates.
Data Acquisition:
-
Instrument: Fourier Transform Infrared (FTIR) spectrometer.
-
Mode: Transmittance.
-
Accessory: None (neat liquid between salt plates) or Attenuated Total Reflectance (ATR).
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the clean, empty spectrometer should be acquired prior to running the sample.
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent such as methanol (B129727) or dichloromethane.
Data Acquisition (Electron Ionization - EI):
-
Instrument: Gas Chromatograph-Mass Spectrometer (GC-MS).
-
Ionization Mode: Electron Ionization (EI).
-
Ionization Energy: 70 eV.
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Mass Range: m/z 35-500.
-
Inlet System: GC inlet.
-
GC Column: A standard non-polar column (e.g., DB-5ms).
-
Temperature Program: A suitable temperature ramp to ensure elution of the compound, for example, starting at 50°C and ramping to 250°C at 10°C/min.
Logical Workflow
The following diagram illustrates the logical workflow for the complete spectroscopic characterization of a compound like this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of this compound.
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Data of Benzyl Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) data for benzyl (B1604629) propargyl ether. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and drug development settings. This document includes detailed tables of NMR data, a standard experimental protocol for data acquisition, and a visual representation of the molecular structure with corresponding NMR assignments.
Introduction to Benzyl Propargyl Ether
This compound is a valuable organic compound utilized as a building block in the synthesis of a variety of more complex molecules, including substituted carbocyclic aromatic compounds and various pharmaceutical agents. Its structure incorporates a benzyl group, an ether linkage, and a terminal alkyne (propargyl group), each contributing distinct signals in NMR spectroscopy. Accurate interpretation of its ¹H and ¹³C NMR spectra is fundamental for confirming its identity and purity.
¹H NMR Data
The ¹H NMR spectrum of this compound is characterized by distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene (B1212753) protons, the propargylic methylene protons, and the terminal acetylenic proton. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atom and the magnetic anisotropy of the benzene (B151609) ring and the carbon-carbon triple bond.
| Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Phenyl (C₆H₅) | ~ 7.35 | Multiplet | - | 5H |
| Benzylic (-CH₂-) | ~ 4.6 | Singlet | - | 2H |
| Propargylic (-CH₂-) | ~ 4.2 | Doublet | ~ 2.4 | 2H |
| Acetylenic (-C≡CH) | ~ 2.5 | Triplet | ~ 2.4 | 1H |
Table 1: Predicted ¹H NMR Data for this compound.
¹³C NMR Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal. The chemical shifts are indicative of the electronic environment of each carbon atom.
| Assignment | Chemical Shift (δ, ppm) |
| Quaternary Phenyl (C) | ~ 137 |
| Phenyl (CH) | ~ 128.5 (ortho), ~ 128.4 (para), ~ 127.8 (meta) |
| Acetylenic (-C ≡CH) | ~ 80 |
| Acetylenic (-C≡C H) | ~ 75 |
| Benzylic (-CH₂-) | ~ 72 |
| Propargylic (-CH₂-) | ~ 58 |
Table 2: Predicted ¹³C NMR Data for this compound.
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.
4.1. Sample Preparation
-
Weigh approximately 5-10 mg of this compound directly into a clean, dry NMR tube.
-
Add approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) to the NMR tube.
-
Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if not already present in the solvent.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
4.2. Instrument Setup and Data Acquisition
-
The NMR spectra should be acquired on a spectrometer with a proton frequency of at least 300 MHz.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 25 °C).
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
For ¹H NMR:
-
Acquire the spectrum using a standard pulse sequence.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve an adequate signal-to-noise ratio (typically 8-16 scans).
-
-
For ¹³C NMR:
-
Acquire the spectrum using a proton-decoupled pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-150 ppm).
-
A larger number of scans will be required to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C (typically 128 scans or more).
-
4.3. Data Processing
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the signal from the internal standard (TMS at 0.00 ppm).
-
Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
-
Analyze the multiplicities and coupling constants in the ¹H NMR spectrum.
-
Assign the peaks in both the ¹H and ¹³C NMR spectra to the corresponding atoms in the this compound molecule.
Visualization of NMR Assignments
The following diagram illustrates the structure of this compound with the predicted NMR assignments for each unique proton and carbon environment.
Solubility and stability of benzyl propargyl ether
An In-depth Technical Guide to the Solubility and Stability of Benzyl (B1604629) Propargyl Ether
For researchers, scientists, and drug development professionals, a thorough understanding of the physicochemical properties of synthetic intermediates is crucial for robust and reproducible experimental design. Benzyl propargyl ether, a key building block in the synthesis of various pharmaceutical compounds and carbocyclic aromatic structures, is no exception.[1][2][3][4][5] This technical guide provides a comprehensive overview of the known solubility and stability characteristics of this compound, complete with detailed experimental protocols and visual diagrams to facilitate its effective use in a laboratory setting.
Physicochemical Properties
This compound is a clear, colorless to light yellow liquid at room temperature.[6] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₀H₁₀O | [2][6][7][8][9] |
| Molecular Weight | 146.19 g/mol | [2][7][8][9] |
| Boiling Point | 100-101 °C (at 18 mmHg) | [1][7][9] |
| Density | 1.011 g/mL | [1][9] |
| Refractive Index | 1.5180 to 1.5220 (at 20°C) | [6][9] |
| Appearance | Clear colorless to light yellow liquid | [6] |
Solubility Profile
| Solvent | Solubility | Reference(s) |
| Chloroform | Soluble | [1][2][5][7] |
| Water | Insoluble (predicted) | |
| Methanol | Soluble (predicted) | |
| Ethanol | Soluble (predicted) | |
| Dimethyl Sulfoxide (DMSO) | Soluble (predicted) | |
| Ethyl Acetate | Soluble (predicted) | [3] |
| Dichloromethane (DCM) | Soluble (predicted) |
Predicted solubilities are based on the general principle of "like dissolves like." Given the presence of a nonpolar benzyl group and a moderately polar ether linkage, solubility is expected in a range of common organic solvents.
Stability Characteristics
Understanding the stability of this compound is essential for its proper handling, storage, and application in chemical reactions. It is known to be sensitive to air and heat.[7] For long-term storage, temperatures of 2-8°C or -20°C are recommended.[1][2]
| Condition | Stability | Notes | Reference(s) |
| Temperature | Heat sensitive; stable at recommended storage temperatures (2-8°C or -20°C). | [1][2][7] | |
| Air | Air sensitive. | [7] | |
| Light | No specific data, but photoremovable protecting groups based on substituted benzyl ethers exist, suggesting potential sensitivity. | [10] | |
| Acids | The benzyl ether linkage can be cleaved by strong acids. | [10][11] | |
| Bases | The benzyl ether linkage is generally stable to a wide range of basic conditions. | [11] | |
| Oxidizing Agents | Incompatible with oxidizing agents. Benzyl ethers can be cleaved by certain oxidants like DDQ. | [5][10] | |
| Reducing Agents | The benzyl ether linkage is susceptible to cleavage by catalytic hydrogenolysis (e.g., H₂/Pd-C). | [10][11][12] |
Experimental Protocols
Detailed experimental protocols for determining the solubility and stability of this compound are provided below.
Protocol 1: Determination of Aqueous Solubility by the Shake-Flask Method
Objective: To determine the aqueous solubility of this compound at a specific temperature.
Materials:
-
This compound
-
Deionized water
-
Thermostatically controlled shaker
-
Centrifuge
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
Procedure:
-
Prepare a stock solution of this compound of a known concentration in a water-miscible solvent (e.g., acetonitrile).
-
Create a calibration curve by preparing a series of standard solutions of known concentrations from the stock solution and analyzing them by HPLC.
-
Add an excess amount of this compound to a known volume of deionized water in a sealed flask.
-
Place the flask in a thermostatically controlled shaker at a constant temperature (e.g., 25°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After equilibration, allow the solution to stand for at least 24 hours to allow for phase separation.
-
Carefully withdraw an aliquot of the aqueous phase and centrifuge it to pellet any suspended microdroplets.
-
Filter the supernatant through a 0.45 µm syringe filter.
-
Dilute the filtered aqueous solution with a suitable solvent to bring the concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration of this compound using the calibration curve.
-
Calculate the aqueous solubility in mg/mL or mol/L.
Protocol 2: Forced Degradation Study for Stability Assessment
Objective: To evaluate the stability of this compound under various stress conditions.
Materials:
-
This compound
-
Solutions of 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂
-
HPLC-grade water, acetonitrile (B52724), and methanol
-
HPLC system with a photodiode array (PDA) detector
-
pH meter
-
Temperature-controlled oven and photostability chamber
Procedure:
-
Prepare a stock solution of this compound in acetonitrile at a concentration of approximately 1 mg/mL.
-
Acid Hydrolysis: Mix equal volumes of the stock solution and 0.1 M HCl. Store at 60°C and analyze by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Base Hydrolysis: Mix equal volumes of the stock solution and 0.1 M NaOH. Store at 60°C and analyze by HPLC at various time points.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 3% H₂O₂. Store at room temperature and analyze by HPLC at various time points.
-
Thermal Degradation: Store the stock solution in a temperature-controlled oven at 60°C and analyze by HPLC at various time points.
-
Photostability: Expose the stock solution to light in a photostability chamber and analyze by HPLC at various time points.
-
For each time point, quantify the remaining percentage of this compound and identify any major degradation products using the PDA detector to assess peak purity.
Visual Diagrams
Experimental Workflow for Stability Testing
Caption: Workflow for assessing this compound stability.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound.
References
- 1. This compound | 4039-82-1 [chemicalbook.com]
- 2. usbio.net [usbio.net]
- 3. scispace.com [scispace.com]
- 4. Thermo Scientific Chemicals [chemicals.thermofisher.kr]
- 5. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 6. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 7. labsolu.ca [labsolu.ca]
- 8. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]
- 9. This compound, 97% | Fisher Scientific [fishersci.ca]
- 10. Benzyl Ethers [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
An In-depth Technical Guide to the Purification of Benzyl Propargyl Ether by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the purification of benzyl (B1604629) propargyl ether using silica (B1680970) gel column chromatography. Benzyl propargyl ether is a valuable building block in organic synthesis, particularly in the construction of complex molecules and as a linker in bioconjugation. Its purity is paramount for the success of subsequent reactions. This document outlines the principles of the separation, detailed experimental protocols, and the necessary data for successful purification.
Principles of Separation
Column chromatography is a preparative technique used to separate compounds from a mixture based on their differential adsorption to a stationary phase while being moved by a mobile phase.[1] For the purification of this compound, silica gel, a polar adsorbent, is the stationary phase of choice. The separation of this compound from common impurities generated during its synthesis, typically via Williamson ether synthesis, relies on differences in polarity.[2]
Key Components in the Crude Mixture:
-
This compound (Product): Moderately polar.
-
Benzyl Alcohol (Unreacted Starting Material): More polar than the product due to the hydroxyl group, which can engage in hydrogen bonding with the silica gel.[3]
-
Propargyl Alcohol (Unreacted Starting Material): A polar alcohol.
-
Dibenzyl Ether (Byproduct): Less polar than the product.
-
Propargyl Bromide (Unreacted Starting Material): Less polar than the product.
The order of elution from a silica gel column is typically from the least polar to the most polar compounds.[1] Therefore, during the purification of this compound, the less polar byproducts and unreacted starting materials will elute first, followed by the desired product, and finally the more polar unreacted alcohols.
Data Presentation: Eluent Systems and Retention Factors
The selection of an appropriate eluent system (mobile phase) is critical for achieving good separation. This is typically determined by preliminary analysis using Thin Layer Chromatography (TLC). The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.35 for the desired compound, allowing for good separation from impurities.[4] Common solvent systems for the purification of benzyl ethers include mixtures of a non-polar solvent like hexane (B92381) or petroleum ether and a more polar solvent such as ethyl acetate (B1210297) or diethyl ether.[5][6]
| Compound | Expected Polarity | Expected Rf Value (Hexane/Ethyl Acetate) | Elution Order |
| Dibenzyl Ether | Low | High | 1 |
| Propargyl Bromide | Low | High | 2 |
| This compound | Moderate | Moderate (Target Rf ≈ 0.2-0.35) | 3 |
| Benzyl Alcohol | High | Low | 4 |
| Propargyl Alcohol | High | Very Low | 5 |
Note: The exact Rf values will vary depending on the specific ratio of hexane to ethyl acetate and the type of TLC plate used.
Experimental Protocols
This section provides a detailed methodology for the purification of this compound by flash column chromatography on a laboratory scale.
Preliminary Analysis by Thin Layer Chromatography (TLC)
Objective: To determine the optimal solvent system for column chromatography.
Materials:
-
Crude this compound mixture
-
TLC plates (silica gel 60 F254)
-
Developing chambers
-
Hexane
-
Ethyl acetate
-
Capillary tubes for spotting
-
UV lamp for visualization
Procedure:
-
Prepare several eluent mixtures with varying ratios of hexane and ethyl acetate (e.g., 9:1, 8:2, 7:3 v/v).
-
Pour a small amount of each eluent into separate TLC developing chambers and allow the atmosphere to saturate.
-
Dissolve a small sample of the crude reaction mixture in a volatile solvent (e.g., dichloromethane).
-
Using a capillary tube, spot the dissolved crude mixture onto the baseline of the TLC plates.
-
Place the spotted TLC plates into the developing chambers and allow the solvent front to ascend to near the top of the plate.
-
Remove the plates, mark the solvent front, and allow them to dry.
-
Visualize the separated spots under a UV lamp.
-
Calculate the Rf value for each spot in each solvent system. The optimal system is the one that provides good separation between the product spot and the impurity spots, with the product having an Rf value between 0.2 and 0.35.[4]
Column Chromatography Protocol
Objective: To purify crude this compound.
Materials:
-
Crude this compound (e.g., 1-5 g)
-
Silica gel (230-400 mesh)[7]
-
Hexane
-
Ethyl acetate
-
Glass chromatography column
-
Sand (acid-washed)
-
Cotton or glass wool
-
Collection tubes or flasks
-
Rotary evaporator
Procedure:
-
Column Preparation:
-
Select a glass column of appropriate size (a general rule is to use 20-50 times the weight of the crude sample in silica gel).[1]
-
Securely clamp the column in a vertical position.
-
Place a small plug of cotton or glass wool at the bottom of the column.[8]
-
Add a thin layer of sand (approx. 1 cm) on top of the plug.[8]
-
Prepare a slurry of silica gel in the initial, least polar eluent determined from the TLC analysis (e.g., 95:5 hexane:ethyl acetate).
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove any air bubbles.
-
Allow the silica gel to settle, and then drain the excess solvent until the solvent level is just above the top of the silica gel.
-
Add another thin layer of sand (approx. 1 cm) on top of the silica gel bed to prevent disturbance during sample loading.[8]
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).
-
Carefully add the dissolved sample to the top of the column using a pipette.
-
Allow the sample to adsorb onto the silica gel by draining the solvent until the liquid level is just at the top of the sand layer.
-
Wash the flask that contained the sample with a small amount of eluent and add this to the column, again allowing it to adsorb. Repeat this step 2-3 times to ensure all the sample is transferred.
-
-
Elution:
-
Carefully add the eluent to the top of the column.
-
Begin collecting fractions in test tubes or flasks.
-
Apply gentle pressure to the top of the column (flash chromatography) to maintain a steady flow rate.
-
If a gradient elution is required for better separation, start with a less polar solvent mixture and gradually increase the polarity by increasing the percentage of ethyl acetate.[9][10] For example, start with 95:5 hexane:ethyl acetate, then move to 90:10, and then 85:15.
-
-
Fraction Analysis:
-
Monitor the collected fractions by TLC to identify which fractions contain the pure product.
-
Spot every few fractions on a TLC plate, alongside a spot of the crude mixture and a reference spot of pure this compound (if available).
-
Develop the TLC plate in the solvent system used for the column.
-
Combine the fractions that show a single spot corresponding to the pure this compound.
-
-
Product Isolation:
-
Combine the pure fractions into a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified this compound.
-
Determine the final weight and calculate the percentage yield of the purification step.
-
Confirm the purity and identity of the product using analytical techniques such as NMR spectroscopy.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow of the purification process.
Caption: Workflow for the purification of this compound.
This comprehensive guide provides the necessary theoretical background and practical steps for the successful purification of this compound by column chromatography. Adherence to these protocols will enable researchers to obtain high-purity material essential for their scientific endeavors.
References
- 1. web.uvic.ca [web.uvic.ca]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. notebro.com [notebro.com]
- 4. epfl.ch [epfl.ch]
- 5. scispace.com [scispace.com]
- 6. Chromatography [chem.rochester.edu]
- 7. orgsyn.org [orgsyn.org]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. biotage.com [biotage.com]
- 10. biotage.com [biotage.com]
Synthesis of Benzyl Propargyl Ether via Phase Transfer Catalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details the synthesis of benzyl (B1604629) propargyl ether, a valuable building block in organic synthesis and medicinal chemistry, through the efficient and versatile method of phase transfer catalysis (PTC). This document provides a comprehensive overview of the reaction, including detailed experimental protocols, quantitative data from analogous reactions, and a mechanistic exploration visualized through signaling pathway diagrams.
Introduction to Phase Transfer Catalysis in Ether Synthesis
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. However, traditional methods often require stringent anhydrous conditions and the use of strong, hazardous bases like sodium hydride. Phase transfer catalysis emerges as a powerful alternative, circumventing these challenges by facilitating the reaction between reactants in immiscible phases (typically aqueous and organic).[1][2] A phase transfer catalyst, commonly a quaternary ammonium (B1175870) salt, transports the nucleophile (alkoxide) from the aqueous phase to the organic phase, where it can react with the electrophile (alkyl halide).[1] This technique offers numerous advantages, including milder reaction conditions, the use of inexpensive and safer bases like sodium hydroxide (B78521), reduced reaction times, and often improved yields and selectivity.[1][3]
Reaction Principle and Mechanism
The synthesis of benzyl propargyl ether via phase transfer catalysis typically involves the reaction of a benzyl halide (e.g., benzyl bromide) with propargyl alcohol in a two-phase system. The reaction can also be adapted for benzyl alcohol and a propargyl halide. The general principle involves the in-situ formation of the propargyl alkoxide in the aqueous phase using a base like sodium hydroxide. The phase transfer catalyst then shuttles the alkoxide anion into the organic phase to react with the benzyl halide.
The catalytic cycle can be visualized as follows:
Experimental Protocols
Protocol 1: Using Benzyl Bromide and Propargyl Alcohol
This protocol is based on the well-established phase-transfer-catalyzed Williamson ether synthesis.
Materials:
-
Benzyl bromide
-
Propargyl alcohol
-
Sodium hydroxide (NaOH) pellets or 50% w/w aqueous solution
-
Tetrabutylammonium (B224687) bromide (TBAB)
-
Toluene (B28343) or Dichloromethane (DCM)
-
Deionized water
-
Diethyl ether or Ethyl acetate (B1210297) for extraction
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine benzyl bromide (1.0 eq), propargyl alcohol (1.2 eq), and toluene (5 mL per mmol of benzyl bromide).
-
Catalyst and Base Addition: Add tetrabutylammonium bromide (TBAB, 0.1 eq). In a separate beaker, prepare a 50% (w/w) solution of sodium hydroxide in water. Slowly add the NaOH solution (3.0 eq) to the reaction mixture with vigorous stirring.
-
Reaction Execution: Heat the mixture to 60-70 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature. Add deionized water to dissolve the salts and transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice with diethyl ether or ethyl acetate. Combine the organic layers.
-
Washing: Wash the combined organic layers with deionized water and then with brine to remove any remaining inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate as the eluent to afford the pure this compound.
Protocol 2: Alternative Conditions with Powdered KOH and Crown Ether
This protocol is adapted from recommendations for reactions with sensitive propargyl halides, which can be prone to decomposition in the presence of strong aqueous bases.[4]
Materials:
-
Benzyl alcohol
-
Propargyl bromide (as a solution in toluene)
-
Potassium hydroxide (KOH), powdered
-
Anhydrous toluene or benzene
-
Deionized water
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add powdered potassium hydroxide (5-10 eq) and 18-crown-6 (0.1 eq) in anhydrous toluene.
-
Alcohol Addition: Add benzyl alcohol (1.0 eq) to the suspension.
-
Alkylating Agent Addition: Slowly add a solution of propargyl bromide in toluene (1.5 eq) to the vigorously stirred mixture at room temperature.
-
Reaction Monitoring: Monitor the reaction by TLC or GC. The reaction is typically complete within 2-4 hours at room temperature.
-
Work-up: Upon completion, filter the reaction mixture to remove the solid KOH.
-
Washing: Wash the filtrate with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography as described in Protocol 1.
Quantitative Data and Comparison
Direct quantitative data for the PTC synthesis of this compound is scarce in the literature. However, data from closely related Williamson ether syntheses and propargylations under phase transfer conditions can provide valuable insights for reaction optimization.
Table 1: Reaction Parameters for Analogous Williamson Ether Syntheses using PTC
| Ether Product | Alkylating Agent | Alcohol/Phenol | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Benzyl octyl ether | Octyl bromide | Benzyl alcohol | TBAB | 50% NaOH | - | 70 | 6 | 92 | [5] (adapted) |
| 4-Ethylanisole | Methyl iodide | 4-Ethylphenol | TBAB | 25% NaOH | - | Reflux | 1 | - | [5] |
| Substituted Hydantoin | Propargyl bromide | Hydantoin | TBAB | 50% NaOH | DCM | rt | 48 | 92 | [6] |
| Benzyl n-butyl ether | Benzyl chloride | n-Butanol | Aliquat 336 | 50% NaOH | Toluene | 60 | 3 | 90 | [7] (adapted) |
Logical Workflow for Synthesis and Purification
The overall process for the synthesis and purification of this compound can be summarized in the following workflow diagram.
Conclusion
Phase transfer catalysis offers a highly effective and practical approach for the synthesis of this compound. The methodology provides significant advantages over traditional techniques, including milder conditions, enhanced safety, and potentially higher yields. While a specific protocol for this exact transformation is not widely published, the detailed procedures and comparative data presented in this guide, derived from closely related and well-established reactions, offer a solid foundation for researchers and professionals in the field of organic synthesis and drug development to successfully prepare this versatile chemical intermediate. Careful optimization of reaction parameters, guided by the principles outlined herein, will be key to achieving high efficiency and purity.
References
- 1. iajpr.com [iajpr.com]
- 2. crdeepjournal.org [crdeepjournal.org]
- 3. phasetransfer.com [phasetransfer.com]
- 4. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 5. cactus.utahtech.edu [cactus.utahtech.edu]
- 6. Phase-Transfer-Catalyzed Alkylation of Hydantoins - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Alternative Synthetic Routes to Benzyl Propargyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of alternative synthetic routes for the preparation of benzyl (B1604629) propargyl ether, a valuable building block in organic synthesis and medicinal chemistry. The document details various methodologies, from the classical Williamson ether synthesis to modern green chemistry approaches, offering a comparative analysis to aid in reaction optimization and process development.
Introduction
Benzyl propargyl ether is a key intermediate used in the synthesis of a wide range of organic molecules, including pharmaceuticals and functional materials. Its propargyl group allows for further elaboration through reactions such as click chemistry, while the benzyl group can serve as a protecting group for alcohols. The selection of an appropriate synthetic route is crucial and depends on factors such as desired yield, reaction time, scalability, cost, and environmental impact. This guide explores five key synthetic strategies, providing detailed experimental protocols and a comparative analysis of their performance.
Comparative Analysis of Synthetic Routes
The following table summarizes the key quantitative parameters for the different synthetic routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.
Table 1: Comparison of Synthetic Routes to this compound
| Parameter | Williamson Ether Synthesis | Phase-Transfer Catalysis (PTC) | Acid-Catalyzed Etherification | Microwave-Assisted Synthesis | Ultrasound-Assisted Synthesis |
| Starting Materials | Benzyl halide/alcohol, Propargyl alcohol/halide, Strong Base | Benzyl halide, Propargyl alcohol, Base, PTC | Benzyl alcohol, Propargyl alcohol, Acid catalyst | Benzyl halide, Propargyl alcohol, Base (± PTC) | Benzyl halide, Propargyl alcohol, Base |
| Typical Base/Catalyst | NaH, KOH, NaOMe | NaOH/KOH, TBAB, Aliquat 336 | H₂SO₄, p-TSA, CaCl₂/HCl | K₂CO₃/KOH, (optional TBAB) | KOH |
| Typical Solvent | DMSO, DMF, THF | Toluene, Dichloromethane | Toluene (with water removal) | Solvent-free or high-boiling solvent | Ethanol (B145695)/Water |
| Reaction Temperature | Room Temp. to Reflux | Room Temp. to 80 °C | Reflux (with Dean-Stark) | 80 - 150 °C | Room Temp. to 50 °C |
| Typical Reaction Time | 3 - 24 hours | 1 - 8 hours | 12 - 24 hours | 5 - 30 minutes | 1 - 4 hours |
| Reported Yield | 70 - 95% | 85 - 98% | 40 - 60% | 80 - 95% | 80 - 92% |
| Green Chemistry Metric (Atom Economy) | ~75% (depends on base and leaving group) | ~75% (depends on base and leaving group) | ~90% | ~75% (depends on base and leaving group) | ~75% (depends on base and leaving group) |
Experimental Protocols
This section provides detailed experimental methodologies for the key synthetic routes discussed.
Williamson Ether Synthesis
This classical method involves the S(_N)2 reaction between an alkoxide and an alkyl halide. For the synthesis of this compound, two main pathways are viable: reacting sodium benzoxide with a propargyl halide or sodium propargoxide with a benzyl halide. Due to the high reactivity of primary halides in S(_N)2 reactions, both routes are effective.
Protocol:
-
To a stirred solution of benzyl alcohol (1.0 eq) in anhydrous dimethyl sulfoxide (B87167) (DMSO) (5 mL/mmol of alcohol), add potassium hydroxide (B78521) (KOH) (1.2 eq) portion-wise at room temperature.
-
Stir the mixture at room temperature for 30 minutes to form the potassium benzoxide.
-
Slowly add propargyl bromide (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (B86663), and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Phase-Transfer Catalysis (PTC)
Phase-transfer catalysis is a powerful technique that facilitates the reaction between reactants in different phases, typically an aqueous and an organic phase. This method often leads to higher yields, shorter reaction times, and milder reaction conditions compared to the traditional Williamson ether synthesis.
Protocol:
-
In a round-bottom flask, combine benzyl chloride (1.0 eq), propargyl alcohol (1.2 eq), and a phase-transfer catalyst such as tetrabutylammonium (B224687) bromide (TBAB) (0.05 eq) in toluene.
-
Add a 50% aqueous solution of sodium hydroxide (NaOH) (2.0 eq) to the mixture.
-
Stir the biphasic mixture vigorously at 60 °C for 4 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture to room temperature and separate the organic layer.
-
Wash the organic layer with water and brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the residue by vacuum distillation or column chromatography to yield this compound.
Acid-Catalyzed Etherification
This method involves the direct reaction of two alcohols in the presence of an acid catalyst, with the removal of water to drive the equilibrium towards the ether product.
Protocol:
-
In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve benzyl alcohol (1.0 eq) and propargyl alcohol (1.5 eq) in toluene.
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA) (0.02 eq).
-
Heat the mixture to reflux and collect the water in the Dean-Stark trap.
-
Continue refluxing for 18 hours or until no more water is collected.
-
Cool the reaction mixture and wash with a saturated aqueous solution of sodium bicarbonate, followed by water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography.
Microwave-Assisted Synthesis
Microwave irradiation can significantly accelerate the rate of etherification reactions, often leading to higher yields in a fraction of the time required for conventional heating.
Protocol:
-
In a microwave-safe vessel, mix benzyl alcohol (1.0 eq), propargyl bromide (1.2 eq), powdered potassium hydroxide (1.5 eq), and a catalytic amount of TBAB (0.02 eq).
-
Irradiate the mixture in a microwave reactor at 120 °C for 10 minutes.
-
Monitor the reaction by TLC.
-
After completion, cool the vessel, add water to the residue, and extract with ethyl acetate.
-
Wash the organic phase with brine, dry over anhydrous sodium sulfate, and evaporate the solvent.
-
Purify the product by column chromatography.
Ultrasound-Assisted Synthesis
Sonication provides a form of mechanical energy that can promote reactions by creating localized high temperatures and pressures, leading to enhanced reaction rates and yields.
Protocol:
-
In a flask, combine benzyl alcohol (1.0 eq), propargyl bromide (1.2 eq), and powdered potassium hydroxide (1.5 eq) in a 1:1 mixture of ethanol and water.
-
Immerse the flask in an ultrasonic cleaning bath.
-
Sonicate the mixture at 40 kHz at room temperature for 2 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the mixture and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography.
Visualization of Synthetic Pathways
The following diagrams, generated using the DOT language, illustrate the logical flow of the described synthetic routes.
Conclusion
The synthesis of this compound can be achieved through a variety of methods, each with its own set of advantages and disadvantages. The classical Williamson ether synthesis remains a reliable and well-understood method. However, for improved yields, shorter reaction times, and more environmentally friendly conditions, phase-transfer catalysis, microwave-assisted synthesis, and ultrasound-assisted synthesis present compelling alternatives. The acid-catalyzed route, while atom-economical, is often lower-yielding. The choice of the optimal synthetic route will ultimately depend on the specific requirements of the researcher or process chemist, including scale, available equipment, and desired purity. This guide provides the necessary information to make an informed decision for the efficient synthesis of this versatile chemical intermediate.
CAS number and molecular weight of benzyl propargyl ether
An In-depth Technical Guide to Benzyl (B1604629) Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of benzyl propargyl ether, a versatile chemical intermediate. It covers its fundamental properties, detailed synthesis protocols, and significant applications in organic synthesis and medicinal chemistry.
Core Properties of this compound
This compound, also known as 3-(benzyloxy)-1-propyne, is a colorless to yellow liquid. Its chemical structure features a benzyl group attached to a propargyl group via an ether linkage, making it a valuable building block in various chemical transformations.
| Property | Value | References |
| CAS Number | 4039-82-1 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₀O | [1][2][3] |
| Molecular Weight | 146.19 g/mol | [1][2][3][4] |
| Synonyms | (((Propargyl)oxy)methyl)benzene, 1-Benzyloxy-2-propyne, Benzyl 2-propynyl ether | [2][5] |
| Appearance | Yellow Oil | [2] |
| Solubility | Soluble in chloroform | [1][2] |
| Storage Temperature | -20°C | [2][3] |
Experimental Protocols
This section details methodologies for the synthesis of this compound and its subsequent chemical transformations.
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of this compound from benzyl alcohol and propargyl bromide.[1]
Materials:
-
Benzyl alcohol
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine
-
Sodium sulfate
-
Water
Procedure:
-
Crush 4.2 g (64.3 mmol) of KOH in a mortar and add it to a 250 ml 2-neck round bottom flask.
-
Add 30 ml of DMSO to the flask.
-
Add benzyl alcohol (57.9 mmol) to the crushed KOH mixture and stir for 30 minutes at room temperature.
-
Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.
-
After 3 hours, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate to obtain the crude product.
-
Purify the crude product by column chromatography using a silica (B1680970) gel column and a petroleum ether:ethyl acetate solvent system to yield pure this compound.[1]
Protocol 2: Gold(I)-Catalyzed Rearrangement to Substituted Allenes
This protocol outlines the conversion of benzyl propargyl ethers into substituted allenes via a gold(I)-catalyzed 1,5-hydride shift/fragmentation sequence.[2]
General Information:
-
This transformation is efficient for primary, secondary, and tertiary benzyl ethers.
-
The reaction proceeds under mild conditions (room temperature or 60 °C).
-
Yields are generally moderate to high (57-98%) with short reaction times (0.5-3 hours).[2]
Conceptual Workflow:
References
- 1. scispace.com [scispace.com]
- 2. Gold(I)-Catalyzed Rearrangement of Propargyl Benzyl Ethers: A Practical Method for the Generation and in Situ Transformation of Substituted Allenes [organic-chemistry.org]
- 3. usbio.net [usbio.net]
- 4. H53481.06 [thermofisher.com]
- 5. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]
A Comprehensive Technical Guide to the Safe Handling and Storage of Benzyl Propargyl Ether
For researchers, scientists, and professionals in drug development, the safe handling and storage of chemical reagents are paramount to ensuring laboratory safety and experimental integrity. This in-depth technical guide outlines the essential precautions for managing benzyl (B1604629) propargyl ether, a versatile reagent used in the synthesis of various pharmaceutical and carbocyclic aromatic compounds.
Hazard Identification and Classification
Benzyl propargyl ether (CAS No. 4039-82-1) is classified as a combustible liquid that can cause serious eye irritation and skin irritation.[1] It may also cause respiratory irritation.[1] It is crucial to handle this chemical with appropriate care to avoid exposure and adverse effects.
Personal Protective Equipment (PPE)
To minimize exposure risks, the following personal protective equipment should be worn when handling this compound:
-
Eye Protection: Safety goggles or glasses that meet EN166 standards are required to protect against splashes.[1]
-
Hand Protection: Wear appropriate chemical-resistant gloves to prevent skin contact.[1] Gloves should be inspected before use and disposed of properly after handling the chemical.[2]
-
Skin and Body Protection: A lab coat or other protective clothing is necessary to prevent skin exposure.[1] In case of contact, immediately wash the affected area with soap and plenty of water, and remove all contaminated clothing.[1]
-
Respiratory Protection: If working in a poorly ventilated area or if vapors/mists are generated, use a NIOSH/MSHA-approved respirator.[1][2]
Safe Handling Procedures
Adherence to proper handling protocols is critical for safety.
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[3][4]
-
Avoiding Contact and Inhalation: Avoid contact with skin, eyes, and clothing.[2][5] Do not breathe vapors or mists.[1][2]
-
Fire and Explosion Prevention: Keep the chemical away from heat, sparks, and open flames.[1][5] Use spark-proof and explosion-proof equipment when handling.[1]
-
Hygiene Practices: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where the chemical is used.[5] An eyewash station and safety shower should be readily accessible.[1][4]
Storage and Stability
Proper storage is essential to maintain the chemical's stability and prevent hazardous situations.
-
General Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[1][4]
-
Temperature: For long-term storage and to maintain maximum product recovery, a temperature of -20°C is recommended.[6]
-
Incompatible Materials: Keep away from strong oxidizing agents and strong acids.[1][2]
-
Stability: The compound is stable under normal, recommended storage conditions.[1][7] Hazardous polymerization does not occur.[1]
Accidental Release and First Aid Measures
In the event of a spill or exposure, immediate and appropriate action is necessary.
-
Spill Cleanup: For spills, use an inert absorbent material such as sand or silica (B1680970) gel to soak up the chemical.[1] Collect the material in a suitable, closed container for disposal.[1] Ensure the area is well-ventilated.
-
Eye Contact: Immediately rinse eyes with plenty of water for at least 15 minutes, including under the eyelids.[1] Seek medical attention.[1]
-
Skin Contact: Wash off immediately with soap and plenty of water while removing contaminated clothing.[1] Get medical attention if irritation occurs.[1]
-
Inhalation: Move the individual to fresh air.[1] If breathing is difficult, provide artificial respiration and seek medical attention.[1]
-
Ingestion: Clean the mouth with water and seek immediate medical attention.[1] Do not induce vomiting.[4]
Quantitative Data Summary
| Parameter | Value | Source |
| CAS Number | 4039-82-1 | [1][6] |
| Molecular Formula | C₁₀H₁₀O | [6] |
| Molecular Weight | 146.19 g/mol | [6] |
| Appearance | Yellow Oil / Clear colorless to light yellow liquid | [6][8] |
| Boiling Point | 101°C @ 18 mmHg | [7] |
| Density | 1.011 g/cm³ | [7] |
| Refractive Index | 1.5180 to 1.5220 (20°C, 589 nm) | [8] |
| Storage Temperature | -20°C | [6] |
| Solubility | Soluble in Chloroform | [6][7] |
Experimental Protocols
While specific experimental protocols for the use of this compound are application-dependent, the general safety and handling procedures outlined in this guide should be integrated into any experimental design. For instance, a protocol for a reaction using this ether would start with detailing the required PPE, ensuring the reaction is set up in a fume hood, and outlining the specific steps for weighing and transferring the liquid, always minimizing the risk of spills and vapor release. Quenching procedures should also be designed to handle any reactive byproducts safely.
Safe Handling and Storage Workflow
The following diagram illustrates the logical workflow for the safe handling and storage of this compound.
Caption: Workflow for Safe Handling and Storage of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. axispharm.com [axispharm.com]
- 4. pfaltzandbauer.com [pfaltzandbauer.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. usbio.net [usbio.net]
- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]
- 8. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Methodological & Application
Application Notes and Protocols: Benzyl Propargyl Ether as a Click Chemistry Handle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) propargyl ether is a valuable reagent in the field of click chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new molecules.[1] Its terminal alkyne functionality makes it an excellent partner for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, a cornerstone of click chemistry that forms a stable 1,2,3-triazole linkage.[2] This bio-orthogonal reaction has found widespread use in drug development, bioconjugation, materials science, and polymer chemistry.[3][2][4] The benzyl group in benzyl propargyl ether provides stability and can be a key component in the design of complex molecular architectures.[5]
These application notes provide a comprehensive overview of the use of this compound as a click chemistry handle, including detailed protocols for its application in CuAAC reactions and a summary of relevant quantitative data.
Chemical Structure and Properties
-
Chemical Name: this compound[6]
-
Synonyms: 1-(Benzyloxy)-2-propyne, 3-(Benzyloxy)-1-propyne, Benzyl 2-propynyl ether[7][8]
-
Appearance: Yellow Oil[8]
-
Storage: Store at -20°C or 2-8°C in a dry, sealed container.[1][8]
Applications in Click Chemistry
This compound serves as a key building block in various synthetic applications due to its reactive alkyne group.[1]
-
Bioconjugation: The formation of stable triazole linkages via CuAAC allows for the conjugation of this compound-containing molecules to biomolecules such as proteins, peptides, and nucleic acids that have been modified to contain an azide (B81097) group.[2][9] This is instrumental in the development of antibody-drug conjugates (ADCs) and other targeted therapies.[2][4]
-
Drug Development: In drug discovery, the triazole ring formed through click chemistry can act as a stable linker to connect different molecular fragments, for instance, in the synthesis of Proteolysis Targeting Chimeras (PROTACs).[2][4]
-
Polymer and Materials Science: this compound can be incorporated into polymers and materials to introduce functionality for subsequent modification via click chemistry, enabling the creation of novel materials with tailored properties.[3][10]
Quantitative Data for CuAAC Reactions
The efficiency of the CuAAC reaction is influenced by various factors including the catalyst system, ligands, solvent, and temperature. The following table summarizes typical reaction parameters and outcomes for CuAAC reactions involving propargyl ethers and azides.
| Alkyne Reactant | Azide Reactant | Catalyst System (mol%) | Ligand | Solvent | Temperature (°C) | Reaction Time (hours) | Yield (%) |
| Phenyl propargyl ether | Benzyl azide | CuSO₄·5H₂O (1-5) | THPTA or TBTA | t-BuOH/H₂O | Room Temperature | 1 - 4 | >95 |
| Propargyl ether derivative | Azide derivative | CuSO₄·5H₂O (1-10) | THPTA or TBTA | t-BuOH/H₂O, DMSO, or THF | Room Temperature | 1 - 4 | High |
| Boc-NH-PEG12-propargyl | Benzyl azide | CuSO₄ (10-20) | THPTA or TBTA | t-BuOH/H₂O or THF | Room Temperature | 1 - 4 | Not Specified |
Note: THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) is a water-soluble ligand recommended for biological applications, while TBTA (Tris(benzyltriazolylmethyl)amine) is soluble in organic solvents.[11][12][13]
Experimental Protocols
Protocol 1: Synthesis of this compound
A common method for the synthesis of this compound is the Williamson ether synthesis, involving the reaction of propargyl alcohol with benzyl bromide in the presence of a base.[14][15]
Materials:
-
Propargyl alcohol
-
Benzyl bromide
-
Sodium hydride (NaH) or a milder base like silver oxide (Ag₂O) for sensitive substrates[15]
-
Anhydrous solvent (e.g., THF, DMF)
-
Quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride)
-
Organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve propargyl alcohol in the anhydrous solvent.
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the base (e.g., NaH) portion-wise to the solution.
-
Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0°C and add benzyl bromide dropwise.
-
Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).
-
Carefully quench the reaction at 0°C by the slow addition of the quenching solution.
-
Extract the aqueous layer with an organic solvent.
-
Combine the organic layers, wash with brine, dry over the drying agent, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield pure this compound.[14]
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide-containing molecule.[11][12]
Materials:
-
This compound
-
Azide derivative
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Ligand: THPTA (for aqueous solutions) or TBTA (for organic/aqueous mixtures)[11][12]
-
Solvent: A mixture of water and a miscible organic solvent such as t-butanol, DMSO, or THF is commonly used.[12]
Stock Solutions:
-
This compound: 10 mM in a suitable organic solvent (e.g., DMF or THF).
-
Azide Derivative: 10 mM in a compatible solvent.[11]
-
Copper(II) Sulfate: 20 mM in deionized water.[11]
-
Sodium Ascorbate: 100 mM in deionized water (prepare fresh before each use).[11]
-
Ligand (THPTA or TBTA): 50 mM stock solution. THPTA is water-soluble; dissolve TBTA in a DMSO/t-butanol mixture.[11]
Reaction Procedure:
-
In a reaction vessel, add the this compound (1.0 equivalent).
-
Add the azide derivative (1.0-1.2 equivalents).[11]
-
Add the chosen reaction solvent. The final concentration of the alkyne is typically in the range of 1-10 mM.[11]
-
Add the copper(II) sulfate solution (0.1-0.2 equivalents).[11]
-
Add the ligand solution (0.2-1.0 equivalents, maintaining a ligand to copper ratio of 2:1 to 5:1).[9][11]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution (0.5-1.0 equivalents).[11]
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS. Reactions are often complete within 1-4 hours.[11][12]
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (B1210297) or dichloromethane.[11]
-
Wash the combined organic layers with a solution of EDTA to remove copper ions, followed by a brine wash.[11]
-
Dry the organic layer over a suitable drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography if necessary.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
It is important to note that this compound, being a terminal alkyne, is not suitable for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). SPAAC is a copper-free click reaction that relies on the high ring strain of cyclooctynes to drive the reaction forward.[16][] This makes SPAAC particularly useful for applications in living systems where the cytotoxicity of copper is a concern.[][18] For SPAAC reactions, a strained alkyne such as a dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN) derivative would be required.[18]
Visualizations
Caption: Chemical structure of this compound.
Caption: Simplified mechanism of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).
Caption: General experimental workflow for a CuAAC reaction.
References
- 1. This compound [myskinrecipes.com]
- 2. benchchem.com [benchchem.com]
- 3. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound, 97% | Fisher Scientific [fishersci.ca]
- 7. Propargyl Benzyl Ether | CymitQuimica [cymitquimica.com]
- 8. usbio.net [usbio.net]
- 9. jenabioscience.com [jenabioscience.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. broadpharm.com [broadpharm.com]
- 14. This compound synthesis - chemicalbook [chemicalbook.com]
- 15. Benzyl Ethers [organic-chemistry.org]
- 16. Strain-Promoted Azide-Alkyne Cycloaddition [manu56.magtech.com.cn]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Propargyl Ethers as a Versatile Protecting Group for Alcohols and Phenols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of complex organic molecules, particularly in pharmaceutical and natural product development, the selective protection and deprotection of functional groups is a critical strategy. The propargyl ether has emerged as a valuable protecting group for hydroxyl functionalities due to its robust stability across a range of reaction conditions and the availability of mild, selective deprotection methods. The terminal alkyne of the propargyl group also serves as a synthetic handle for further transformations, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry"), adding to its versatility.
These application notes provide a comprehensive overview of the use of propargyl ethers as protecting groups for alcohols and phenols. Detailed experimental protocols for both the protection and deprotection reactions are provided, along with a summary of quantitative data and a discussion of the group's stability and orthogonality with other common protecting groups.
Data Presentation
Table 1: Protection of Alcohols and Phenols as Propargyl Ethers
The Williamson ether synthesis is the most common method for the formation of propargyl ethers, involving the reaction of an alkoxide or phenoxide with a propargyl halide. The following table summarizes typical reaction conditions and yields for the protection of various hydroxyl compounds.[1]
| Entry | Substrate | Base | Propargylating Agent | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Benzyl (B1604629) alcohol | NaH | Propargyl bromide | THF | 0 to rt | 2 | 95 |
| 2 | Phenol | K₂CO₃ | Propargyl bromide | Acetone (B3395972) | reflux | 6 | 92 |
| 3 | Cholesterol | NaH | Propargyl bromide | DMF | rt | 12 | 85 |
| 4 | 4,6-O-Benzylidene-α-D-mannopyranoside | NaH | Propargyl bromide | THF | 0 to rt | 4 | 88 |
| 5 | (-)-Menthol | KH | Propargyl bromide | THF | 0 to rt | 3 | 90 |
Table 2: Deprotection of Propargyl Ethers
Several methods are available for the cleavage of propargyl ethers, offering flexibility in multistep synthesis.
| Method | Reagents | Conditions | Substrate Scope | Notes |
| Isomerization-Oxidative Cleavage | 1. K-Ot-Bu (cat.) 2. OsO₄ (cat.), NMO | 1. THF, rt 2. Acetone/H₂O, rt | General | Mild conditions, orthogonal to many other protecting groups. |
| Catalytic Hydrogenation | H₂, 10% Pd/C | MeOH, rt | General | Reduces other susceptible groups (e.g., alkenes, alkynes, benzyl ethers).[2] |
| Reductive Cleavage | Na, NH₃(l) | -78 °C to -33 °C | General | Birch reduction conditions; cleaves benzyl ethers as well.[3] |
Experimental Protocols
Protocol 1: General Procedure for the Protection of an Alcohol (e.g., Benzyl Alcohol) as a Propargyl Ether
This protocol details the synthesis of benzyl propargyl ether from benzyl alcohol and propargyl bromide.[4]
Materials:
-
Benzyl alcohol
-
Potassium hydroxide (B78521) (KOH), crushed
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Propargyl bromide (80% solution in toluene)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware
Procedure:
-
To a 250 mL two-neck round-bottom flask, add crushed potassium hydroxide (4.2 g, 64.3 mmol).
-
Add DMSO (30 mL) to the flask.
-
Add benzyl alcohol (57.9 mmol) to the crushed KOH suspension and stir for 30 minutes at room temperature.
-
Slowly add propargyl bromide (6.9 g, 57.9 mmol) to the reaction mixture.
-
Stir the reaction for 3 hours at room temperature. Monitor reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate solvent system to obtain pure this compound.
Protocol 2: General Procedure for the Deprotection of Propargyl Ethers via Isomerization and Oxidative Cleavage
This two-step procedure provides a mild method for deprotection.[1]
Step A: Isomerization to Allenyl Ether
Materials:
-
Propargyl ether
-
Potassium tert-butoxide (K-Ot-Bu)
-
Anhydrous tetrahydrofuran (B95107) (THF)
Procedure:
-
Dissolve the propargyl ether in anhydrous THF at room temperature under an inert atmosphere.
-
Add a catalytic amount of potassium tert-butoxide to the solution.
-
Stir the reaction mixture for 1-2 hours, monitoring the formation of the allenyl ether intermediate by TLC.
-
Upon complete isomerization, quench the reaction with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure. The crude allenyl ether is typically used in the next step without further purification.
Step B: Oxidative Cleavage of Allenyl Ether
Materials:
-
Crude allenyl ether from Step A
-
Acetone
-
Water
-
N-methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (OsO₄), 4% solution in water
-
Saturated aqueous sodium thiosulfate (B1220275) solution
Procedure:
-
Dissolve the crude allenyl ether in a mixture of acetone and water (10:1).
-
Add N-methylmorpholine N-oxide (NMO) followed by a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature for 2-4 hours until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate and stir for 30 minutes.
-
Extract the mixture with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the resulting alcohol by flash column chromatography.
Mandatory Visualization
Caption: General workflow for the protection of alcohols/phenols as propargyl ethers.
Caption: Workflow for the deprotection of propargyl ethers via isomerization and oxidative cleavage.
References
Application of Benzyl and Propargyl Ethers in Carbohydrate Synthesis: A Detailed Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview of the application of benzyl (B1604629) and propargyl ethers as protecting groups in the field of carbohydrate synthesis. The strategic use of these protecting groups is fundamental to the successful synthesis of complex oligosaccharides and glycoconjugates, which are of significant interest in drug development and biomedical research. This guide details the introduction, stability, and deprotection of benzyl and propargyl ethers, their influence on glycosylation stereoselectivity, and their combined use in orthogonal synthetic strategies.
Benzyl Ethers: The Workhorse Protecting Group
Benzyl ethers are one of the most widely used "permanent" protecting groups in carbohydrate chemistry due to their exceptional stability under a broad range of reaction conditions, including acidic and basic environments.[1][2] Their facile removal by catalytic hydrogenolysis makes them an invaluable tool in multistep syntheses.[3][4]
The most common method for the introduction of benzyl ethers is the Williamson ether synthesis, which involves the deprotonation of the carbohydrate's hydroxyl groups with a strong base, followed by nucleophilic attack on a benzyl halide.[3]
Experimental Protocol: Per-benzylation of D-Glucopyranose
-
Materials:
-
D-Glucopyranose
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Tetrabutylammonium iodide (TBAI) (optional, as catalyst)[5]
-
Methanol (B129727) (for quenching)
-
Dichloromethane (B109758) (DCM) or Ethyl acetate (B1210297) (for extraction)
-
-
Procedure:
-
Suspend sodium hydride (1.2 equivalents per hydroxyl group) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of D-glucopyranose (1 equivalent) in anhydrous DMF to the stirred suspension.
-
Allow the mixture to stir at 0 °C for 30-60 minutes.
-
(Optional) Add a catalytic amount of TBAI (0.1 equivalents).[5]
-
Add benzyl bromide (1.5 equivalents per hydroxyl group) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Cool the reaction to 0 °C and quench the excess NaH by the slow addition of methanol until gas evolution ceases.
-
Dilute the mixture with dichloromethane and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography (e.g., hexane/ethyl acetate gradient) to yield per-benzylated D-glucopyranose.
-
Workflow for the Benzylation of D-Glucopyranose
Caption: Workflow for the per-benzylation of D-glucopyranose.
The removal of benzyl ethers is most commonly achieved through catalytic hydrogenolysis, which is a mild and efficient method.[4][6]
Experimental Protocol: Catalytic Hydrogenolysis of Per-benzylated Glucose
-
Materials:
-
Per-benzylated D-glucopyranose
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the per-benzylated glucose (1 equivalent) in methanol or a mixture of THF/methanol in a round-bottom flask.
-
Carefully add 10% Pd/C (10% w/w of the substrate).
-
Securely attach a balloon filled with hydrogen gas to the flask or use a hydrogenation apparatus.
-
Stir the reaction mixture vigorously at room temperature for 16-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected glucose.
-
Quantitative Data for Benzylation and Debenzylation Reactions
| Reaction Type | Substrate | Reagents | Solvent | Time | Yield (%) | Reference |
| Benzylation | Methyl α-D-glucopyranoside | NaH, BnBr | DMF | 24 h | ~90% | |
| Benzylation | 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | NaH, BnBr, TBAI | THF | 10 min | 100% | [5] |
| Debenzylation | Per-O-benzyl-β-D-glucopyranoside | H₂, 10% Pd/C | MeOH | 16 h | >95% | [6] |
| Transfer Hydrogenolysis | Benzyl-protected glucoside | Et₃SiH, 10% Pd/C | CH₃OH | 0.5-2 h | 80-95% | [7] |
Propargyl Ethers: A Versatile Orthogonal Protecting Group
Propargyl ethers have gained prominence in carbohydrate synthesis as they are stable to a wide range of reaction conditions but can be removed under specific, mild conditions that leave other protecting groups, such as benzyl ethers, intact. This orthogonality is highly valuable in the synthesis of complex oligosaccharides.[8] The alkyne functionality also allows for further modifications via "click chemistry."
Propargylation is typically achieved under basic conditions, similar to benzylation, using propargyl bromide.
Experimental Protocol: Propargylation of a Partially Protected Monosaccharide
-
Materials:
-
Partially protected monosaccharide (e.g., with benzyl ethers)
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Propargyl bromide
-
Anhydrous N,N-dimethylformamide (DMF)
-
-
Procedure:
-
Follow a similar procedure to benzylation, using the partially protected sugar as the starting material.
-
Use 1.2 equivalents of NaH and 1.5 equivalents of propargyl bromide per free hydroxyl group.
-
The reaction is typically faster than benzylation and can be monitored by TLC.
-
Work-up and purification are performed as described for benzylation.
-
A common method for the deprotection of propargyl ethers involves a two-step sequence: isomerization to an allene (B1206475) followed by oxidative cleavage.[9]
Experimental Protocol: Deprotection of a Propargyl Ether
-
Materials:
-
Propargyl-protected carbohydrate
-
Potassium tert-butoxide (t-BuOK)
-
Anhydrous dimethyl sulfoxide (B87167) (DMSO)
-
Osmium tetroxide (OsO₄), catalytic amount
-
N-methylmorpholine N-oxide (NMO)
-
Acetone/water mixture
-
-
Procedure:
-
Isomerization: Dissolve the propargyl-protected sugar in anhydrous DMSO and add potassium tert-butoxide (catalytic amount). Stir at room temperature until TLC indicates complete conversion to the allene intermediate.
-
Cleavage: To the reaction mixture, add a solution of NMO (2 equivalents) in an acetone/water mixture, followed by a catalytic amount of OsO₄.
-
Stir the reaction at room temperature until the allene is consumed (monitored by TLC).
-
Quench the reaction with sodium bisulfite.
-
Extract the product with an organic solvent, dry, and concentrate.
-
Purify the deprotected carbohydrate by column chromatography.
-
Logical Relationship for Orthogonal Deprotection
References
- 1. Protecting Groups in Carbohydrate Chemistry: Influence on Stereoselectivity of Glycosylations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
- 8. researchgate.net [researchgate.net]
- 9. 2-O-propargyl ethers: readily cleavable, minimally intrusive protecting groups for beta-mannosyl donors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Triazoles using Benzyl Propargyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the synthesis of 1,2,3-triazoles utilizing benzyl (B1604629) propargyl ether as a key building block. The primary method detailed is the Huisgen 1,3-dipolar cycloaddition, specifically the highly efficient copper(I)-catalyzed (CuAAC) and ruthenium-catalyzed (RuAAC) azide-alkyne cycloaddition reactions, often referred to as "click chemistry".[1][2][3] These reactions are renowned for their high yields, mild reaction conditions, and exceptional functional group tolerance, making them invaluable tools in medicinal chemistry, bioconjugation, and materials science.[2][4] The resulting 1,4- and 1,5-disubstituted triazoles are stable scaffolds with significant biological activities.[5][6][7]
Overview of Triazole Synthesis
The synthesis of 1,2,3-triazoles from benzyl propargyl ether and an organic azide (B81097) is a robust and versatile transformation. The regioselectivity of the cycloaddition is controlled by the choice of catalyst. Copper(I) catalysts exclusively yield the 1,4-disubstituted triazole isomer, while ruthenium catalysts produce the 1,5-disubstituted isomer.[3][8]
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the most prominent example of click chemistry.[1][2] It typically proceeds under mild conditions, often at room temperature, and is tolerant of a wide range of solvents, including water.[3] The active Cu(I) catalyst can be generated in situ from a Cu(II) salt, such as copper(II) sulfate (B86663) (CuSO₄), with the addition of a reducing agent like sodium ascorbate (B8700270).[3]
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)
The RuAAC reaction provides access to the complementary 1,5-disubstituted triazole regioisomer.[8][9] This reaction is also highly efficient but often requires an inert atmosphere to prevent catalyst deactivation.[10][11] Commonly used catalysts include [Cp*RuCl] complexes.[8][9]
Data Presentation
The following tables summarize quantitative data for the synthesis of the key starting material, benzyl azide, and the subsequent cycloaddition reactions to form triazoles.
Table 1: Synthesis of Benzyl Azide from Benzyl Bromide
| Benzyl Bromide (mmol) | Sodium Azide (mmol) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| 55.0 | 55.0 | DMSO | Room Temperature | Overnight | 94 | [12] |
| 16.84 | 25.26 | DMSO | Ambient | Overnight | 73 | [13] |
| 3.0 | 6.0 | DMF | Room Temperature | 12 | Up to 99 | [14] |
Table 2: Copper-Catalyzed Synthesis of 1-Benzyl-4-(benzyloxymethyl)-1H-1,2,3-triazole
| This compound (mmol) | Benzyl Azide (mmol) | Copper Source | Reducing Agent | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| 1.0 | 1.1 | CuI (0.2 equiv) | - | 1,4-Dioxane | 80 | Overnight | 95 | [15] |
| 1.0 | 1.0 | CuSO₄·5H₂O (0.1 eq) | Sodium Ascorbate (0.2 eq) | t-BuOH/H₂O (1:1) | Room Temperature | - | High | [4] |
| 1.15 | 1.0 | CuI (1 mol%) | - | Cyrene™ | 30 | 12 | 57-91 | [16] |
Table 3: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(benzyloxymethyl)-1H-1,2,3-triazole
| This compound (mmol) | Benzyl Azide (mmol) | Ruthenium Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| - | - | CpRuCl(COD) (1) | Dichloroethane | 45 | - | Quantitative | [9][10] |
| - | - | CpRuCl(PPh₃)₂ (5) | Benzene | 80 | 4 | Low | [8] |
| - | - | Cp*RuCl(COD) | THF | 60 | 4 | - | [17] |
Experimental Protocols
Synthesis of Benzyl Azide
This protocol is adapted from established literature and provides a reliable method for the synthesis of the azide starting material.[12][13][14][18]
Materials:
-
Benzyl bromide
-
Sodium azide (NaN₃)
-
Dimethyl sulfoxide (B87167) (DMSO) or Dimethylformamide (DMF)
-
Diethyl ether
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve sodium azide (1.5 equivalents) in DMSO or DMF.
-
To the stirred solution, add benzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture overnight at ambient temperature.[13]
-
After completion (monitored by TLC), slowly add water to the reaction mixture (Note: this may be exothermic).[13]
-
Transfer the mixture to a separatory funnel and extract the product with diethyl ether (3 x volume of the aqueous layer).
-
Combine the organic layers and wash sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the solvent under reduced pressure to yield benzyl azide as a clear oil.[13] The product can be further purified by column chromatography if necessary.
Protocol 1: Copper-Catalyzed Synthesis of 1-Benzyl-4-(benzyloxymethyl)-1H-1,2,3-triazole
This protocol describes a typical CuAAC reaction.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) in a 1:1 mixture of tert-butanol and deionized water.[4]
-
Add benzyl azide (1.0 equivalent) to the solution.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.2 equivalents) in deionized water.
-
In another vial, prepare a solution of copper(II) sulfate pentahydrate (0.1 equivalents) in deionized water.
-
Add the sodium ascorbate solution to the reaction mixture, followed by the copper(II) sulfate solution.
-
Stir the reaction mixture vigorously at room temperature and monitor by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to yield the pure 1,4-disubstituted triazole.[4]
Protocol 2: Ruthenium-Catalyzed Synthesis of 1-Benzyl-5-(benzyloxymethyl)-1H-1,2,3-triazole
This protocol outlines a general procedure for a RuAAC reaction. Note: This reaction is sensitive to atmospheric oxygen and should be performed under an inert atmosphere (e.g., argon).[10][11]
Materials:
-
This compound
-
Benzyl azide
-
Chloro(1,5-cyclooctadiene)(pentamethylcyclopentadiene)ruthenium(II) [Cp*RuCl(COD)]
-
Anhydrous 1,2-dichloroethane (B1671644) (DCE)
-
Hexanes
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add benzyl azide (1.0 equivalent).[10]
-
Add anhydrous DCE, followed by this compound (1.05 equivalents).
-
Place the reaction flask in a preheated oil bath at 45 °C.
-
After 5 minutes, add a solution of Cp*RuCl(COD) (1 mol%) in DCE to the reaction vessel via syringe.[10]
-
Stir the reaction mixture at 45 °C and monitor by TLC.
-
Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, followed by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the pure 1,5-disubstituted triazole.[10]
Mandatory Visualizations
The following diagrams illustrate the general experimental workflow for the synthesis of triazoles via click chemistry and the mechanistic pathways for both CuAAC and RuAAC reactions.
Caption: Experimental workflow for triazole synthesis.
Caption: Catalytic cycles for CuAAC and RuAAC.
References
- 1. Click Chemistry: A Groundbreaking Approach in Chemical Synthesis | ChemTalk [chemistrytalk.org]
- 2. Click Chemistry * Sharpless Lab * The Scripps Research Institute [sharpless.scripps.edu]
- 3. Click Chemistry [organic-chemistry.org]
- 4. benchchem.com [benchchem.com]
- 5. 1-Benzyl-4-(naphthalen-1-yl)-1H-1,2,3-triazole - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jocpr.com [jocpr.com]
- 7. 4-[(1-Benzyl-1H-1,2,3-triazol-4-yl)methyl]-2H-1,4-benzothiazin-3(4H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 8. real.mtak.hu [real.mtak.hu]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Preparation of 1,5-Disubstituted 1,2,3-Triazoles via Ruthenium-catalyzed Azide Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. BENZYL AZIDE synthesis - chemicalbook [chemicalbook.com]
- 13. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 14. rsc.org [rsc.org]
- 15. Construction of 1,2,3-Triazole-Embedded Polyheterocyclic Compounds via CuAAC and C–H Activation Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. benchchem.com [benchchem.com]
Application Notes and Protocols: Benzyl Propargyl Ether in the Synthesis of Pharmaceutical Intermediates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) propargyl ether is a versatile bifunctional molecule that serves as a valuable intermediate in the synthesis of a wide range of pharmaceutical compounds. Its utility stems from two key structural features: the benzyl group, a common and readily cleavable protecting group for alcohols, and the terminal alkyne functionality, which allows for highly specific and efficient carbon-carbon and carbon-heteroatom bond formation, most notably through the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry."[1]
These application notes provide detailed protocols for the synthesis of benzyl propargyl ether and its subsequent use in the preparation of two distinct classes of pharmaceutical intermediates: 5-lipoxygenase inhibitors and triazole-based antifungal agents.
Key Applications of this compound in Pharmaceutical Synthesis
-
Protecting Group for Alcohols: The benzyl group can be introduced to protect a hydroxyl moiety during multi-step syntheses. It is stable under a variety of reaction conditions and can be selectively removed via catalytic hydrogenolysis, offering an orthogonal deprotection strategy.[2]
-
Click Chemistry Handle: The propargyl group's terminal alkyne is a key substrate for CuAAC reactions. This allows for the efficient and regioselective formation of 1,4-disubstituted 1,2,3-triazole rings, which are prevalent scaffolds in many biologically active molecules due to their favorable properties, including metabolic stability and ability to form hydrogen bonds.[3][4]
Data Presentation
The following tables summarize quantitative data for the synthesis of this compound and its application in the preparation of a fluconazole (B54011) analogue intermediate.
Table 1: Synthesis of this compound
| Reactants | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield | Reference |
| Benzyl alcohol, Propargyl bromide | Potassium hydroxide (B78521) (KOH) | DMSO | 3 hours | Room Temperature | High (not specified) | [Source: Synthesis and biochemical evaluation of benzyl propargyl ethers as inhibitors of 5-lipoxygenase] |
Table 2: Synthesis of a Fluconazole Analogue Intermediate via Click Chemistry
| Reactant 1 (Alkyne) | Reactant 2 (Azide) | Reagents/Catalysts | Solvent | Reaction Time | Temperature | Yield | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol | Substituted benzyl azide (B81097) | CuSO₄·5H₂O, Sodium ascorbate (B8700270) | DMSO | 12 hours | Room Temperature | 60-70% |[1][5] |
Experimental Protocols
Protocol 1: Synthesis of this compound (General Procedure)
This protocol describes the synthesis of this compound, a precursor for various pharmaceutical intermediates, including 5-lipoxygenase inhibitors.
Materials:
-
Benzyl alcohol
-
Propargyl bromide
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate (B86663)
-
250 mL 2-neck round-bottom flask
-
Mortar and pestle
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Crush 4.2 g (64.3 mmol) of KOH using a mortar and pestle and add it to a 250 mL 2-neck round-bottom flask containing 30 mL of DMSO.
-
To the stirred suspension, add 57.9 mmol of benzyl alcohol and continue stirring for 30 minutes at room temperature.
-
Slowly add 6.9 g (57.9 mmol) of propargyl bromide to the reaction mixture.
-
Continue stirring for 3 hours at room temperature.
-
After 3 hours, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a petroleum ether:ethyl acetate solvent system to yield pure this compound.
Protocol 2: Synthesis of a Triazole-Based Antifungal Intermediate
This protocol details the synthesis of a fluconazole analogue intermediate via a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.
Diagram of the Synthesis of the Target Compound
Caption: Synthetic route to novel triazole antifungal agents.
Materials:
-
1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol (Compound 4)
-
Substituted benzyl bromide
-
Sodium azide (NaN₃)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Dimethyl sulfoxide (DMSO)
-
Water
-
Stirring apparatus
Procedure:
Part A: Synthesis of Substituted Benzyl Azide
-
In a suitable reaction vessel, dissolve the substituted benzyl bromide in DMSO.
-
Add sodium azide to the solution and stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the resulting substituted benzyl azide solution is used directly in the next step.
Part B: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
To the solution of the substituted benzyl azide in DMSO from Part A, add 1-(1H-1,2,4-triazol-1-yl)-2-(2,4-difluorophenyl)-3-(N-benzyl-N-propargyl amino)-2-propanol (Compound 4).
-
In a separate container, prepare an aqueous solution of copper(II) sulfate pentahydrate.
-
In another container, prepare a fresh aqueous solution of sodium ascorbate.
-
Add the copper(II) sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature for 12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with an appropriate organic solvent (e.g., ethyl acetate).
-
The organic layer is then washed, dried, and concentrated.
-
The crude product is purified by column chromatography to yield the final triazole-based antifungal intermediate.
Signaling Pathways and Logical Relationships
The following diagram illustrates the central role of this compound as a versatile building block in the synthesis of diverse pharmaceutical intermediates.
Caption: Synthetic utility of this compound.
References
- 1. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Antifungal Activity of Novel Triazole Compounds Containing Piperazine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and antifungal activities of novel triazole derivatives containing the benzyl group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. dovepress.com [dovepress.com]
Functionalization of Biomolecules with Benzyl Propargyl Ether: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The targeted functionalization of biomolecules is a cornerstone of modern biotechnology and pharmaceutical development. Benzyl (B1604629) propargyl ether serves as a valuable reagent for introducing a bioorthogonal alkyne group onto biomolecules such as proteins, peptides, and nucleic acids. This terminal alkyne can then be selectively modified using copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." This highly efficient and specific reaction allows for the stable conjugation of a wide variety of molecules, including fluorescent dyes, biotin (B1667282) tags, polyethylene (B3416737) glycol (PEG) chains, and pharmacologically active compounds, under mild, aqueous conditions.[1][2]
This document provides detailed application notes and generalized experimental protocols for the functionalization of biomolecules using the principles of CuAAC with a propargyl-containing molecule like benzyl propargyl ether.
Principle of Functionalization
The functionalization strategy involves a two-step process:
-
Introduction of the Propargyl Group: While direct reaction with this compound is possible under certain conditions, it is more common to use a derivative of this compound that contains a reactive group (e.g., an N-hydroxysuccinimide ester) to first attach the propargyl moiety to the biomolecule. This typically targets primary amines, such as the side chain of lysine (B10760008) residues or the N-terminus of proteins.[2]
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): The propargyl-functionalized biomolecule is then reacted with an azide-containing molecule of interest in the presence of a copper(I) catalyst. This reaction forms a stable triazole linkage, resulting in the desired bioconjugate.[1][3]
Applications
The ability to specifically attach various functionalities to biomolecules opens up a wide range of applications in research and drug development:
-
Proteomics and Protein Analysis: Labeling proteins with fluorescent dyes or affinity tags (e.g., biotin) for detection, imaging, and purification.[4]
-
Drug Development:
-
Nucleic Acid Research: Labeling DNA and RNA with probes for use in hybridization assays and for studying nucleic acid dynamics and function.
-
Biomaterials: Functionalizing surfaces and scaffolds with biomolecules to enhance biocompatibility and introduce specific biological activities.[2]
Data Presentation
Currently, there is a lack of specific published quantitative data (e.g., reaction yields, degree of labeling) for the direct functionalization of biomolecules using this compound. The efficiency of the CuAAC reaction is generally high, often with near-quantitative yields, but is dependent on the specific biomolecule, reagents, and reaction conditions.[1] Researchers should empirically optimize conditions and quantify the degree of labeling for their specific application using methods such as mass spectrometry, HPLC, or spectrophotometric assays.[4][5]
Table 1: Representative Parameters for CuAAC Bioconjugation
| Parameter | Typical Range/Value | Method of Analysis |
| Molar Ratio (Alkyne:Azide) | 1:1.5 to 1:5 | Optimization Required |
| Copper(I) Concentration | 50 - 250 µM | Optimization Required |
| Reaction Time | 1 - 4 hours | LC-MS or RP-HPLC |
| Reaction Temperature | Room Temperature | N/A |
| pH | 7.0 - 8.0 | pH meter |
| Purity of Conjugate | >95% | HPLC, SDS-PAGE |
Experimental Protocols
The following are generalized protocols for the functionalization of proteins and nucleic acids using a propargyl-containing reagent via CuAAC. These should be considered as a starting point, and optimization for specific biomolecules and applications is highly recommended.
Protocol 1: Functionalization of Proteins
This protocol describes a two-step process: first, the introduction of a propargyl group onto a protein using a propargyl-NHS ester, followed by a CuAAC reaction with an azide-containing molecule.
Materials:
-
Protein of interest
-
Propargyl-NHS ester (e.g., a derivative of this compound)
-
Azide-containing molecule of interest
-
Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4)
-
Anhydrous DMSO or DMF
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Copper(I) ligand (e.g., THPTA or TBTA)
-
Sodium ascorbate (B8700270)
-
Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)
-
Purification system (e.g., size-exclusion chromatography, dialysis)
Procedure:
Step 1: Protein Propargylation
-
Protein Preparation: Dissolve the protein in amine-free buffer to a final concentration of 1-10 mg/mL.
-
Linker Preparation: Prepare a stock solution of the propargyl-NHS ester (e.g., 10 mM) in anhydrous DMSO or DMF immediately before use.
-
Conjugation: Add a 5- to 20-fold molar excess of the propargyl-NHS ester stock solution to the protein solution.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.
-
Purification: Remove excess, unreacted linker using a desalting column or dialysis against the reaction buffer.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Catalyst Preparation: Prepare stock solutions of CuSO₄ (e.g., 50 mM in water), the copper ligand (e.g., 250 mM in water), and sodium ascorbate (e.g., 500 mM in water, freshly prepared).
-
Reaction Setup: In a reaction vial, combine the propargyl-modified protein and a 1.5- to 5-fold molar excess of the azide-containing molecule.
-
Catalyst Addition: In a separate tube, premix the CuSO₄ and ligand solutions in a 1:5 molar ratio. Add the CuSO₄/ligand mixture to the protein/azide solution to a final copper concentration of 50-250 µM.
-
Reaction Initiation: Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 2.5-5 mM.
-
Incubation: Incubate the reaction mixture at room temperature for 1-4 hours with gentle stirring.
-
Purification: Purify the final conjugate using size-exclusion chromatography or dialysis to remove the catalyst and excess reagents.
Protocol 2: Functionalization of Nucleic Acids
This protocol outlines the enzymatic incorporation of a propargyl-modified nucleotide into DNA, followed by a CuAAC reaction.
Materials:
-
DNA template/primer
-
Terminal deoxynucleotidyl transferase (TdT) or a suitable DNA polymerase
-
Propargyl-modified dNTP
-
Azide-containing molecule (e.g., fluorescent dye-azide)
-
Reaction buffer for the polymerase
-
Copper(II) sulfate (CuSO₄)
-
Copper(I) ligand (e.g., THPTA)
-
Sodium ascorbate
-
DNA purification kit
Procedure:
Step 1: Enzymatic Incorporation of Propargyl-dNTP
-
Reaction Setup: In a PCR tube, set up a standard polymerase reaction containing the DNA, polymerase, reaction buffer, and the propargyl-modified dNTP.
-
Incubation: Perform the enzymatic reaction according to the polymerase manufacturer's instructions.
-
Purification: Purify the propargyl-modified DNA using a suitable DNA purification kit to remove unincorporated nucleotides and the enzyme.
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
-
Reaction Setup: In a microcentrifuge tube, dissolve the purified propargyl-modified DNA in a suitable buffer (e.g., TE buffer). Add a molar excess of the azide-containing molecule.
-
Catalyst Preparation and Addition: Prepare and add the copper(I) catalyst system as described in Protocol 1, Step 2.
-
Incubation: Incubate the reaction at room temperature for 1-2 hours.
-
Purification: Purify the functionalized DNA using a DNA purification kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.
Visualizations
Caption: Workflow for the functionalization of a protein using a propargyl-NHS ester and CuAAC.
Caption: Hypothetical application of a biomolecule functionalized via this compound in a signaling pathway.
References
Benzyl Propargyl Ether: A Versatile Building Block in Organic Synthesis
Application Notes
Benzyl (B1604629) propargyl ether is a valuable and versatile bifunctional building block in organic synthesis. Its structure incorporates a benzyl ether and a terminal alkyne, providing two reactive sites for a wide array of chemical transformations. This unique combination makes it an essential tool for the synthesis of complex organic molecules, including pharmaceuticals, natural products, and functional materials.
The benzyl ether moiety serves as a robust protecting group for the propargyl alcohol, stable under a variety of reaction conditions.[1][2][3] The terminal alkyne functionality is a gateway to numerous reactions, most notably copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry," Sonogashira coupling, and other metal-catalyzed transformations.[4][5][6] These reactions allow for the facile introduction of diverse molecular fragments, making benzyl propargyl ether a key component in combinatorial chemistry and drug discovery programs.[7][8][9]
Furthermore, the entire this compound unit can be incorporated into larger molecular scaffolds, where the ether linkage and the alkyne can be further manipulated. The versatility of this reagent allows for the construction of complex carbocyclic and heterocyclic systems.
Synthesis of this compound
This compound can be reliably synthesized via the Williamson ether synthesis. This method involves the reaction of benzyl bromide with propargyl alcohol in the presence of a base. A detailed protocol is provided below.
General Synthesis Workflow
Caption: General workflow for the synthesis of this compound.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the synthesis of this compound from benzyl bromide and propargyl alcohol.
Materials:
-
Benzyl bromide
-
Propargyl alcohol
-
Potassium hydroxide (B78521) (KOH) or Sodium hydride (NaH)
-
Dimethyl sulfoxide (B87167) (DMSO) or Tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (B86663)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of propargyl alcohol (1.0 eq) in an appropriate solvent (e.g., DMSO or THF), add a base (e.g., KOH, 1.1 eq or NaH, 1.1 eq) portion-wise at 0 °C.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add benzyl bromide (1.05 eq) to the reaction mixture.
-
Continue stirring at room temperature for 3-5 hours, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford pure this compound.
Quantitative Data:
| Reactant A | Reactant B | Base | Solvent | Time (h) | Yield (%) | Reference |
| Propargyl alcohol | Benzyl bromide | KOH | DMSO | 3 | High | Adapted from[10] |
| Propargyl alcohol | Benzyl chloride | KOH (solid) | None | 4.5 | 96 | [11] |
| Allyl benzyl ether | Pyridinium perbromide hydrobromide / TBAOH | Et3N | MeCN/DMSO | 14 | 96 | [12] |
Applications in Organic Synthesis
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The terminal alkyne of this compound readily participates in CuAAC reactions to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.
Caption: Workflow of the CuAAC reaction with this compound.
Protocol 2: Synthesis of 1-Benzyl-4-((benzyloxy)methyl)-1H-1,2,3-triazole
This protocol describes the CuAAC reaction between this compound and benzyl azide.
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and benzyl azide (1.0 eq) in a 1:1 mixture of tert-butanol and water.
-
To this solution, add copper(II) sulfate pentahydrate (0.05 eq) and sodium ascorbate (0.1 eq).
-
Stir the reaction mixture vigorously at room temperature for 12-24 hours. Monitor the reaction by TLC.
-
After completion, dilute the mixture with water and extract with ethyl acetate (3 x 30 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the desired triazole.
Quantitative Data:
| Alkyne | Azide | Catalyst System | Solvent | Time (h) | Yield (%) | Reference |
| This compound | Benzyl azide | CuSO₄/Sodium Ascorbate | tBuOH/H₂O | 24 | High | Adapted from[4][5] |
| Propargyl amine | Benzyl azide | Cu nanoclusters | - | - | - | [8] |
Sonogashira Coupling
The Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This compound is an excellent substrate for this reaction, enabling the synthesis of various substituted arylalkynes.
Caption: Workflow of the Sonogashira coupling reaction.
Protocol 3: Synthesis of 1-(Benzyloxy)-3-(4-methoxyphenyl)prop-1-yne
This protocol outlines the Sonogashira coupling of this compound with 4-iodoanisole (B42571).
Materials:
-
This compound
-
4-Iodoanisole
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (B128534) (Et₃N)
-
Toluene
-
Ethyl acetate
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a degassed solution of 4-iodoanisole (1.0 eq) in toluene, add this compound (1.2 eq), triethylamine (2.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02 eq), and copper(I) iodide (0.04 eq) under an inert atmosphere (e.g., nitrogen or argon).
-
Stir the reaction mixture at room temperature or slightly elevated temperature (e.g., 50 °C) until the starting materials are consumed (monitor by TLC).
-
Cool the reaction mixture to room temperature, filter through a pad of celite, and wash with ethyl acetate.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired product.
Quantitative Data:
| Alkyne | Aryl Halide | Pd Catalyst | Cu Cocatalyst | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Phenylacetylene | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | CuI | TEA | THF | RT | - | Adapted from[13] |
| TMSA | 4-Iodoanisole | Pd(PPh₃)₂Cl₂ | CuI | TEA | - | RT | 98 | [14] |
| Phenylacetylene | Iodobenzene | Pd catalyst on solid support | Cu₂O | - | THF-DMA | 80 | 60 | [15] |
Use as a Protecting Group for Alcohols
The benzyl ether functionality of this compound can be introduced to protect hydroxyl groups. The propargyl group can then be removed under specific conditions, leaving a benzyl-protected alcohol. However, it is more common to use benzyl bromide directly for benzylation. The propargyl group in this compound is the more reactive handle for synthetic transformations.
Deprotection of the benzyl group is typically achieved by catalytic hydrogenolysis.[16][17]
Caption: General scheme for the deprotection of benzyl ethers.
Protocol 4: Deprotection of a Benzyl Ether
This protocol describes a general procedure for the cleavage of a benzyl ether to regenerate the free alcohol.
Materials:
-
Benzyl-protected alcohol
-
Palladium on carbon (10% Pd/C)
-
Ethanol (B145695) or Ethyl acetate
-
Hydrogen gas supply or a hydrogen transfer reagent (e.g., ammonium formate)
-
Celite
Procedure:
-
Dissolve the benzyl-protected alcohol in ethanol or ethyl acetate in a flask suitable for hydrogenation.
-
Carefully add a catalytic amount of 10% Pd/C to the solution.
-
Flush the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) or add a hydrogen transfer reagent like ammonium formate (B1220265) (3-5 eq).
-
Stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Filter the reaction mixture through a pad of celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol.
Quantitative Data:
| Substrate | Catalyst | H₂ Source | Solvent | Time | Yield (%) | Reference |
| Benzyl ether | 10% Pd/C | H₂ (balloon) | EtOH | - | High | [3] |
| Benzyl ether | Pd/C | Formic acid | - | - | Fast | [1] |
| Benzyl ether | Pd(OH)₂ | H₂ | THF | - | - | [10] |
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. uwindsor.ca [uwindsor.ca]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. revues.imist.ma [revues.imist.ma]
- 5. benchchem.com [benchchem.com]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. ias.ac.in [ias.ac.in]
- 12. This compound synthesis - chemicalbook [chemicalbook.com]
- 13. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 14. scispace.com [scispace.com]
- 15. rsc.org [rsc.org]
- 16. jk-sci.com [jk-sci.com]
- 17. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Benzyl Propargyl Ether
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," provides a powerful and efficient method for creating stable 1,2,3-triazole linkages from terminal alkynes and azides.[1][2][3] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it an invaluable tool in drug discovery, bioconjugation, and materials science.[1][2][4] The reaction between benzyl (B1604629) propargyl ether and an azide (B81097) partner, such as benzyl azide, is a frequently employed model for demonstrating the synthesis of 1,4-disubstituted 1,2,3-triazoles.[5]
This application note provides a detailed experimental protocol for the CuAAC reaction of benzyl propargyl ether. It includes reagent preparation, a step-by-step reaction procedure, and methods for monitoring and purification.
Experimental Workflow
The general workflow for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involves the preparation of starting materials, the click reaction itself, and subsequent analysis and purification of the product.
Caption: Workflow for a typical CuAAC reaction.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the CuAAC reaction between an alkyne and an azide.
| Parameter | Value/Range | Notes |
| This compound | 1.0 equivalent | Starting alkyne. |
| Benzyl Azide | 1.0 - 1.2 equivalents | Azide coupling partner. A slight excess can be used.[6] |
| Copper(II) Sulfate (B86663) Pentahydrate (CuSO₄·5H₂O) | 1 - 5 mol % | Copper source. The active Cu(I) is generated in situ. |
| Sodium Ascorbate | 5 - 10 mol % | Reducing agent to generate and maintain Cu(I). Should be prepared fresh.[6] |
| Ligand (e.g., THPTA) | 1 - 5 mol % | Optional but recommended to stabilize the Cu(I) catalyst and increase reaction rate.[7] |
| Solvent | t-BuOH/H₂O (1:1), DMSO | A variety of solvents can be used; aqueous mixtures are common.[8] |
| Temperature | Room Temperature | The reaction is typically efficient at ambient temperatures.[1] |
| Reaction Time | 1 - 4 hours | Reaction progress should be monitored.[6] |
Experimental Protocol
This protocol details a general procedure for the CuAAC reaction between this compound and benzyl azide using an in-situ generated Cu(I) catalyst.
Materials
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) (optional, but recommended)
-
tert-Butanol (t-BuOH)
-
Deionized water
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Reaction vial or round-bottom flask
-
Magnetic stirrer and stir bar
Preparation of Stock Solutions
-
This compound (1 M): Prepare a 1 M solution of this compound in a suitable solvent like a t-BuOH/H₂O mixture.
-
Benzyl Azide (1 M): Prepare a 1 M solution of benzyl azide in the same solvent as the alkyne.
-
Copper(II) Sulfate (0.1 M): Prepare a 0.1 M aqueous solution of CuSO₄·5H₂O.
-
Sodium Ascorbate (1 M): Prepare a 1 M aqueous solution of sodium ascorbate. This solution should be made fresh before each use.[6]
-
THPTA (50 mM): Prepare a 50 mM aqueous solution of THPTA.
Reaction Procedure
-
To a reaction vial, add the this compound solution (1 equivalent).
-
Add the benzyl azide solution (1.0-1.2 equivalents).[6]
-
If using a ligand, add the THPTA solution (typically 1-5 mol %).
-
Add the freshly prepared sodium ascorbate solution (typically 5-10 mol %).
-
Initiate the reaction by adding the CuSO₄·5H₂O solution (typically 1-5 mol %).
-
Stir the reaction mixture vigorously at room temperature.
Reaction Monitoring
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
The reaction is typically complete when the starting materials are no longer observed. This often occurs within 1-4 hours.[6]
Workup and Purification
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with an organic solvent such as ethyl acetate (3x).[6]
-
Combine the organic layers and wash with a solution of EDTA to remove copper ions, followed by a brine wash.[6]
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
If necessary, purify the crude product by column chromatography on silica (B1680970) gel.
Safety Precautions
-
Organic azides can be explosive and should be handled with care. Avoid heating and friction.
-
Copper salts are toxic. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Perform all manipulations in a well-ventilated fume hood.
References
- 1. Click Chemistry [organic-chemistry.org]
- 2. Click Chemistry, a Powerful Tool for Pharmaceutical Sciences - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Click chemistry - Wikipedia [en.wikipedia.org]
- 4. eijppr.com [eijppr.com]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. broadpharm.com [broadpharm.com]
- 8. uokerbala.edu.iq [uokerbala.edu.iq]
Application Notes and Protocols: Palladium-Catalyzed Reactions of Benzyl Propargyl Ether Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for key palladium-catalyzed reactions involving benzyl (B1604629) propargyl ether and related propargylic systems. The methodologies outlined are valuable for the synthesis of complex molecular architectures, particularly in the context of pharmaceutical and materials science research.
Palladium-Catalyzed Intramolecular Hydroarylation of 2-Bromobenzyl Propargyl Ethers for the Synthesis of Exocyclic Isochromans
This protocol describes a stereo- and regioselective palladium-catalyzed 6-exo-dig cyclization of 2-bromobenzyl propargyl ethers to yield functionalized exocyclic isochromans. This transformation provides a concise route to these important heterocyclic scaffolds.[1]
Reaction Principle
The reaction proceeds via an intramolecular hydroarylation mechanism. The palladium catalyst facilitates the oxidative addition into the aryl bromide bond, followed by migratory insertion of the alkyne and subsequent reductive elimination to afford the isochroman (B46142) product.
Caption: Proposed mechanism for the palladium-catalyzed intramolecular hydroarylation.
Quantitative Data
| Entry | R¹ | R² | Catalyst (mol%) | Base | Solvent | Time (h) | Yield (%) |
| 1 | H | Ph | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ | DMF | 12 | 78 |
| 2 | H | n-Bu | Pd(OAc)₂ (5), PPh₃ (10) | K₂CO₃ | DMF | 12 | 72 |
| 3 | Me | Ph | Pd(OAc)₂ (5), PPh₃ (10) | Cs₂CO₃ | DMA | 10 | 85 |
| 4 | OMe | Ph | PdCl₂(PPh₃)₂ (5) | K₃PO₄ | Toluene | 16 | 65 |
| 5 | H | SiMe₃ | Pd(dba)₂ (5), XPhos (10) | NaOtBu | Dioxane | 8 | 91 |
Experimental Protocol
Materials:
-
2-Bromothis compound substrate
-
Palladium catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂)
-
Ligand (e.g., PPh₃, XPhos)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., DMF, DMA, Toluene, Dioxane)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the 2-bromothis compound (1.0 mmol), palladium catalyst (0.05 mmol), and ligand (0.10 mmol).
-
Add the base (2.0 mmol) and anhydrous solvent (5 mL).
-
Stir the reaction mixture at the specified temperature (e.g., 100 °C) for the time indicated in the table.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water (10 mL) and extract with ethyl acetate (B1210297) (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate) to afford the desired exocyclic isochroman.
Palladium-Catalyzed Synthesis of 2,5-Disubstituted Furans from Enyne Acetates
This application note details a highly efficient method for the synthesis of a wide range of 2,5-disubstituted furans from enyne acetates, catalyzed by a combination of a palladium salt and a Lewis acid.[2][3] This method is notable for its broad substrate scope and tolerance of various functional groups.[3]
Reaction Workflow
The synthesis proceeds in a one-pot fashion from readily available enyne acetates.
Caption: Workflow for the synthesis of 2,5-disubstituted furans.
Quantitative Data
| Entry | R¹ | R² | Time (h) | Yield (%) |
| 1 | Ph | Ph | 10 | 92 |
| 2 | 4-MeC₆H₄ | 4-MeC₆H₄ | 10 | 95 |
| 3 | 4-ClC₆H₄ | 4-ClC₆H₄ | 12 | 88 |
| 4 | 2-Thienyl | 2-Thienyl | 10 | 85 |
| 5 | n-Pr | n-Pr | 12 | 78 |
| 6 | Ph | Me | 10 | 89 |
Experimental Protocol
Materials:
-
Enyne acetate substrate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂)
-
Nitromethane (B149229) (MeNO₂)
-
Water
-
Reaction tube and magnetic stirrer
Procedure:
-
To a reaction tube, add the enyne acetate (0.5 mmol), Pd(OAc)₂ (0.025 mmol, 5 mol%), and nitromethane (2 mL).
-
Add BF₃·OEt₂ (0.15 mmol, 30 mol%) and water (0.5 mmol) to the mixture.
-
Seal the tube and stir the reaction mixture at 80 °C for the time specified in the table.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography on silica gel (eluent: petroleum ether/ethyl acetate) to afford the 2,5-disubstituted furan.
Palladium-Catalyzed Tsuji-Trost Type Reaction of Propargylic Carbonates with Active Methylene (B1212753) Compounds
This protocol outlines the palladium-catalyzed reaction of propargylic carbonates with active methylene compounds, such as Meldrum's acid derivatives, to yield propargylic substitution products.[4] This reaction is a versatile tool for carbon-carbon bond formation.
Logical Relationship of Key Components
The outcome of the Tsuji-Trost reaction is dependent on the interplay between the palladium catalyst, the ligand, the propargylic substrate, and the nucleophile.
Caption: Key components in the Tsuji-Trost type propargylation.
Quantitative Data
| Entry | Propargylic Carbonate (R¹) | Meldrum's Acid Derivative (R²) | Time (h) | Yield (%) |
| 1 | Ph | H | 3 | 90 |
| 2 | 4-MeC₆H₄ | H | 3 | 92 |
| 3 | 4-ClC₆H₄ | H | 4 | 85 |
| 4 | n-Hex | H | 5 | 78 |
| 5 | Ph | Me | 3 | 88 |
Experimental Protocol
Materials:
-
Propargylic carbonate substrate
-
Meldrum's acid derivative
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(2-furyl)phosphine (P(2-furyl)₃)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Schlenk tube and magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a Schlenk tube under an inert atmosphere, add the Meldrum's acid derivative (1.2 mmol).
-
Add anhydrous THF (3 mL) and cool the solution to 0 °C.
-
Add a solution of the propargylic carbonate (1.0 mmol) in THF (2 mL).
-
Add Pd(OAc)₂ (0.02 mmol, 2 mol%) and P(2-furyl)₃ (0.08 mmol, 8 mol%).
-
Allow the reaction mixture to warm to room temperature and then heat to 80 °C for the time indicated in the table.
-
Monitor the reaction by TLC.
-
Upon completion, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the desired propargylated product.
References
Troubleshooting & Optimization
Optimizing reaction conditions for benzyl propargyl ether synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) propargyl ether.
Troubleshooting Guide
Question: My reaction to synthesize benzyl propargyl ether is not proceeding to completion, and I'm observing a significant amount of unreacted starting materials. What are the possible causes and solutions?
Answer:
Incomplete conversion is a common issue in the synthesis of this compound, which is often prepared via the Williamson ether synthesis.[1][2][3][4] Several factors could be contributing to this problem. Below is a systematic guide to troubleshoot the issue.
1. Inadequate Deprotonation of the Alcohol:
-
Problem: The first step in the Williamson ether synthesis is the deprotonation of the alcohol (either benzyl alcohol or propargyl alcohol) to form a reactive alkoxide. If the base is not strong enough or is not used in sufficient quantity, this equilibrium will not favor the alkoxide, leading to a sluggish or incomplete reaction.
-
Solutions:
-
Choice of Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that is often more effective than sodium metal (Na) or potassium hydroxide (B78521) (KOH) for deprotonating alcohols.[2][5]
-
Anhydrous Conditions: Ensure your solvent and reagents are thoroughly dried. Water will react with strong bases, reducing their effectiveness. Solvents like THF or diethyl ether should be dried over sodium wire with a benzophenone (B1666685) indicator until a persistent blue or purple color is achieved.[2]
-
Reaction Time for Deprotonation: Allow sufficient time for the alcohol to fully react with the base to form the alkoxide before adding the electrophile (benzyl bromide or propargyl bromide). This can be monitored by the cessation of hydrogen gas evolution when using NaH or Na.[2]
-
2. Poor Nucleophilic Attack (SN2 Reaction):
-
Problem: The second step is the SN2 attack of the alkoxide on the alkyl halide. The rate of this reaction is influenced by the solvent, temperature, and the nature of the leaving group.
-
Solutions:
-
Solvent Choice: Polar aprotic solvents such as dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) can significantly accelerate SN2 reactions by solvating the cation of the alkoxide, leaving the anion more nucleophilic.[5][6]
-
Temperature: If the reaction is slow at room temperature, gentle heating or refluxing the reaction mixture can increase the reaction rate.[2] However, be cautious as excessive heat can promote side reactions.
-
Leaving Group: Bromides are generally better leaving groups than chlorides, so using benzyl bromide or propargyl bromide is preferable to their chloride counterparts.[7]
-
3. Side Reactions:
-
Problem: Side reactions can consume starting materials and reduce the yield of the desired product. The most common side reaction in Williamson ether synthesis is elimination (E2), especially with secondary or tertiary alkyl halides.[1][4][5]
-
Solutions:
4. Phase Transfer Catalysis (PTC) for Biphasic Systems:
-
Problem: If using an aqueous base like NaOH or KOH with an organic solvent, the reactants may be in separate phases, leading to a very slow reaction at the interface.
-
Solution: The use of a phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide), can transport the hydroxide or alkoxide ion into the organic phase to react with the alkyl halide, significantly increasing the reaction rate.[8][9][10]
Frequently Asked Questions (FAQs)
Q1: What are the typical reaction conditions for synthesizing this compound?
A1: The synthesis is commonly achieved via the Williamson ether synthesis.[1][4] This involves the reaction of an alkoxide with an alkyl halide. The two primary routes are:
-
Reacting sodium benzoxide (from benzyl alcohol and a base) with propargyl bromide.
-
Reacting sodium propargyl oxide (from propargyl alcohol and a base) with benzyl bromide.
Common conditions involve using a strong base like sodium hydride (NaH) or potassium hydroxide (KOH) in a polar aprotic solvent like DMSO or THF.[2][5][6] The reaction is often run at room temperature but may require gentle heating.
Q2: Which base is most effective for this synthesis?
A2: For complete deprotonation of the alcohol, strong bases are recommended. Sodium hydride (NaH) is a popular choice as it forms a non-reversible deprotonation and the only byproduct is hydrogen gas.[5] Potassium hydroxide (KOH) in DMSO is also an effective and commonly used system.[6]
Q3: Can I use benzyl chloride instead of benzyl bromide?
A3: Yes, but benzyl bromide is generally preferred. Bromide is a better leaving group than chloride, meaning the SN2 reaction will proceed faster with benzyl bromide, often leading to higher yields and shorter reaction times.[7]
Q4: What are potential side products, and how can I minimize them?
A4: The main potential side reaction is E2 elimination, which would form an alkene.[5] However, since both benzyl and propargyl halides are primary, this is less of a concern unless the reaction is run at very high temperatures. Another possibility is C-alkylation of phenoxides if aryl ethers are being synthesized, though this is not directly applicable to this compound.[5] To minimize side products, use primary halides, avoid excessive heat, and use a suitable solvent like a dipolar aprotic solvent.[5]
Q5: How can I monitor the progress of the reaction?
A5: The reaction progress can be monitored by Thin Layer Chromatography (TLC).[6] A suitable solvent system, such as a mixture of petroleum ether and ethyl acetate, can be used to separate the starting materials from the product.[6] By spotting the reaction mixture alongside the starting materials, the consumption of reactants and the formation of the product can be visualized over time.
Data Presentation
Table 1: Comparison of Reaction Conditions for this compound Synthesis
| Parameter | Method A | Method B | Method C |
| Reactants | Benzyl alcohol, Propargyl bromide | Benzyl alcohol, Propargyl bromide | Benzyl allyl ether, Pyridinium perbromide |
| Base | KOH | Sodium wire (to form sodium benzoxide) | Tetra(n-butyl)ammonium hydroxide |
| Solvent | DMSO | Diethyl ether (or THF) | Acetonitrile, DMSO, Water |
| Temperature | Room Temperature | Reflux | 0 - 60 °C |
| Yield | High | Not specified, but often successful | 96% |
| Reference | SciSpace[6] | ResearchGate Discussion[2] | ChemicalBook[11] |
Experimental Protocols
Protocol 1: Synthesis using Potassium Hydroxide in DMSO
This protocol is adapted from a procedure for the synthesis of benzyl propargyl ethers.[6]
-
Preparation: In a 250 mL two-neck round-bottom flask, add crushed potassium hydroxide (KOH) (1.1 equivalents).
-
Solvent Addition: Add dimethyl sulfoxide (DMSO) to the flask.
-
Alcohol Addition: Add benzyl alcohol (1.0 equivalent) to the flask and stir the mixture at room temperature for 30 minutes to form the potassium benzoxide.
-
Electrophile Addition: Slowly add propargyl bromide (1.0 equivalent) to the reaction mixture.
-
Reaction: Allow the reaction to proceed for approximately 3 hours at room temperature. Monitor the reaction progress using TLC (e.g., with a mobile phase of 8:2 petroleum ether: ethyl acetate).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with water.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., petroleum ether: ethyl acetate).
Protocol 2: Synthesis using Sodium Hydride in THF
This is a general and robust protocol for Williamson ether synthesis.[5]
-
Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (nitrogen or argon), add a 60% dispersion of sodium hydride (NaH) in mineral oil (1.1 equivalents).
-
Washing NaH (Optional but Recommended): Wash the NaH with dry hexanes to remove the mineral oil. Decant the hexanes carefully.
-
Solvent and Alcohol Addition: Add anhydrous tetrahydrofuran (B95107) (THF) to the flask, followed by the slow, dropwise addition of benzyl alcohol (1.0 equivalent) at 0 °C (ice bath).
-
Alkoxide Formation: Allow the mixture to warm to room temperature and stir for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Electrophile Addition: Cool the mixture back to 0 °C and add propargyl bromide (1.0 equivalent) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates completion. Gentle heating may be applied if the reaction is slow.
-
Work-up:
-
Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.
-
Extract the product with diethyl ether or ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate under reduced pressure.
-
-
Purification: Purify the crude product via column chromatography.
Visualizations
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. researchgate.net [researchgate.net]
- 3. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 4. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 5. jk-sci.com [jk-sci.com]
- 6. scispace.com [scispace.com]
- 7. Classical Williamson Type Ether Synthesis: Sulfur as Nucleophile - Wordpress [reagents.acsgcipr.org]
- 8. crdeepjournal.org [crdeepjournal.org]
- 9. researchgate.net [researchgate.net]
- 10. iajpr.com [iajpr.com]
- 11. This compound synthesis - chemicalbook [chemicalbook.com]
Common side reactions in the synthesis of benzyl propargyl ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of benzyl (B1604629) propargyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the underlying reaction mechanism for the synthesis of benzyl propargyl ether?
The synthesis of this compound is typically achieved through a Williamson ether synthesis. This reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. In this process, a benzyl alkoxide ion, formed by deprotonating benzyl alcohol with a strong base, acts as a nucleophile. This nucleophile then attacks the electrophilic carbon of propargyl halide (e.g., propargyl bromide), displacing the halide leaving group and forming the ether linkage.[1][2][3] For the SN2 reaction to be efficient, a good, sterically unhindered primary halide like propargyl bromide is preferred.[1][3]
Q2: What are the most common side reactions observed during the synthesis of this compound?
The primary side reaction that competes with the Williamson ether synthesis is the base-catalyzed elimination (E2) of the alkylating agent, propargyl bromide.[1][3] This is more likely to occur at higher temperatures or if there is significant steric hindrance. Another common issue is the presence of unreacted starting materials, which can result from incomplete deprotonation of the benzyl alcohol or insufficient reaction time.[4]
Q3: Which base is most suitable for the deprotonation of benzyl alcohol in this synthesis?
Strong bases are required to effectively deprotonate benzyl alcohol to form the nucleophilic benzyl alkoxide. Commonly used bases include sodium hydride (NaH) and potassium hydroxide (B78521) (KOH).[5][6] The choice of base can influence the reaction's success, and in some cases, NaH may be more effective than alternatives like sodium metal.[4]
Q4: What solvents are recommended for the synthesis of this compound?
Polar aprotic solvents are generally preferred for Williamson ether synthesis as they can solvate the cation of the base while not interfering with the nucleophile. Common choices include dimethyl sulfoxide (B87167) (DMSO), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF).[2][5][6] The solvent should be anhydrous to prevent the base from being consumed by reaction with water.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield, with significant unreacted starting materials | 1. Incomplete deprotonation of benzyl alcohol. 2. Insufficient reaction time or temperature. 3. Deactivated propargyl halide. 4. Wet reagents or solvent. | 1. Ensure the base is fresh and added in a slight excess. Allow sufficient time for the alkoxide to form before adding the propargyl halide. Consider using a stronger base like NaH.[4][6] 2. Monitor the reaction by TLC. If the reaction is sluggish, consider gently heating it.[6] Typical reaction times can range from 1-8 hours.[2] 3. Use freshly distilled or purchased propargyl bromide. 4. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Significant amount of elimination by-product (allene or propyne (B1212725) derivatives) | 1. Reaction temperature is too high. 2. The base is too sterically hindered. | 1. Maintain a lower reaction temperature. The reaction can often be run at room temperature or with gentle heating.[5][6] 2. Use a less sterically hindered base. |
| Difficulty in purifying the product | 1. Presence of multiple by-products. 2. Unreacted starting materials co-eluting with the product. | 1. Optimize reaction conditions to minimize side reactions. 2. Use column chromatography with a suitable solvent system (e.g., petroleum ether: ethyl acetate) for purification.[5] |
Experimental Protocols
Key Experiment: Synthesis of this compound via Williamson Ether Synthesis
This protocol is a generalized procedure based on common laboratory practices for this synthesis.
Materials:
-
Benzyl alcohol
-
Propargyl bromide
-
Sodium hydride (NaH) or Potassium hydroxide (KOH)
-
Anhydrous dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF)
-
Ethyl acetate (B1210297)
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica (B1680970) gel for column chromatography
-
Petroleum ether and ethyl acetate for elution
Procedure:
-
To a dry, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent (DMSO or THF).
-
Add the base (e.g., 1.1 equivalents of crushed KOH or NaH) to the solvent.[5]
-
Slowly add benzyl alcohol (1.0 equivalent) to the stirring suspension of the base at room temperature.
-
Stir the mixture for 30-60 minutes to ensure the complete formation of the benzyl alkoxide.
-
Slowly add propargyl bromide (1.0-1.2 equivalents) to the reaction mixture.
-
Allow the reaction to stir at room temperature for 3-12 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by carefully adding water.
-
Extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a petroleum ether: ethyl acetate gradient to afford the pure this compound.[5]
Visualizations
Caption: Main reaction pathway for the synthesis of this compound.
Caption: Competing E2 elimination side reaction.
Caption: Troubleshooting workflow for low product yield.
References
Technical Support Center: Benzyl Propargyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of benzyl (B1604629) propargyl ether and improving yields.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of benzyl propargyl ether, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction is resulting in a low yield or unreacted starting materials. What are the common causes?
Low yields are a frequent issue and can stem from several factors, primarily related to the reaction conditions of the Williamson ether synthesis.[1][2]
-
Incomplete Deprotonation of Benzyl Alcohol: For the reaction to proceed, the benzyl alcohol must be fully converted to the more nucleophilic benzoxide. If the base is not strong enough or used in insufficient quantity, the reaction will be incomplete.[2]
-
Suboptimal Solvent Choice: The solvent plays a crucial role in the SN2 reaction. Polar aprotic solvents like DMF, DMSO, or acetonitrile (B52724) are generally preferred as they solvate the cation of the alkoxide, making the "naked" alkoxide anion more reactive.[2][3] Ethereal solvents like THF or diethyl ether can also be used, though they may result in lower yields compared to DMF.[1][4]
-
Inappropriate Temperature: While heating can increase the reaction rate, excessively high temperatures can lead to side reactions, such as the decomposition of reactants or products, and the formation of byproducts like dibenzyl ether.[5] Reactions are often run at room temperature or with gentle heating.[6][7]
-
Presence of Water: Moisture in the reaction can quench the strong base and hydrolyze the benzylating agent, reducing the overall yield. It is crucial to use anhydrous solvents and reagents and to dry all glassware thoroughly.[5]
-
Steric Hindrance: Significant steric bulk on either the benzyl alcohol derivative or the propargyl halide can impede the backside attack required for the SN2 mechanism, slowing down the desired reaction and allowing side reactions to become more prominent.[2][8]
Q2: I am observing significant side product formation. What are the likely side reactions and how can I minimize them?
The primary competing reaction in the Williamson ether synthesis is the E2 elimination reaction. Other potential side reactions include dimerization and polymerization.
-
E2 Elimination: The alkoxide is a strong base and can abstract a proton from the propargyl halide, leading to the formation of an allene (B1206475) instead of the desired ether. This is more prevalent with secondary or tertiary halides, but can occur with primary halides under harsh conditions. To minimize this, use a primary propargyl halide and control the temperature.[2][9]
-
Dimerization/Polymerization: With some substrates, particularly those with activating or deactivating groups on the aromatic ring, dimerization of the benzyl moiety or polymerization can occur, leading to poor yields of the desired mixed ether.[10]
-
Dibenzyl Ether Formation: Self-condensation of the benzylating agent can occur at elevated temperatures. Strict temperature control is essential to minimize this side reaction.[5]
-
C-alkylation vs. O-alkylation: Phenoxides are ambident nucleophiles, meaning alkylation can occur on the oxygen or the aromatic ring. While O-alkylation is generally favored for this compound synthesis, C-alkylation can be a competing pathway under certain conditions.[3][9]
Q3: How can I effectively monitor the progress of my reaction?
Monitoring the reaction is crucial to determine its completion and to avoid unnecessary heating that could lead to side reactions.
-
Thin Layer Chromatography (TLC): TLC is a simple and effective technique to track the consumption of the starting materials (benzyl alcohol and propargyl halide) and the formation of the product, this compound.[7][10] The disappearance of the limiting reagent is a good indicator of reaction completion.[5]
-
Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, GC and HPLC can be used to monitor the reaction progress and determine the relative amounts of starting materials, product, and byproducts.[5][10]
Frequently Asked Questions (FAQs)
Q: What is the best base to use for the deprotonation of benzyl alcohol?
Strong bases are required to fully deprotonate benzyl alcohol. Common choices include:
-
Sodium Hydride (NaH): A very common and effective base for this reaction.[7][11]
-
Potassium Hydroxide (B78521) (KOH): Often used in combination with a solvent like DMSO.[6]
-
Potassium Carbonate (K₂CO₃): Can be used, particularly with a phase-transfer catalyst.[12]
-
Sodium metal: Can also be used to generate the sodium benzoxide in situ.[1]
Q: What is the role of a phase-transfer catalyst (PTC) and when should I use one?
A phase-transfer catalyst, such as a quaternary ammonium (B1175870) salt (e.g., tetrabutylammonium (B224687) bromide - TBAB or benzyl tributylammonium (B8510715) chloride), facilitates the transfer of the alkoxide from the aqueous or solid phase to the organic phase where the reaction with the alkyl halide occurs.[13][14] This can be particularly useful when using a solid base like potassium carbonate or in a biphasic system.[15][16] Using a PTC can often lead to milder reaction conditions and improved yields.[3]
Q: How should I purify the final product?
Purification of this compound typically involves the following steps:
-
Quenching the reaction: The reaction is usually quenched by the addition of water or a saturated aqueous solution of ammonium chloride.[17]
-
Extraction: The product is extracted from the aqueous phase using an organic solvent like diethyl ether or ethyl acetate (B1210297).[6][10]
-
Washing: The organic layer is washed with water and then brine to remove any remaining water-soluble impurities.[18]
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄) and the solvent is removed under reduced pressure.[10]
-
Column Chromatography: If further purification is needed, silica (B1680970) gel column chromatography is a common method.[6]
Data Presentation
Table 1: Effect of Base and Solvent on the Yield of Propargyl Ether Synthesis
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | K₂CO₃ | Acetone | Reflux | 2 | 89-90 | [12] |
| 2 | NaH | DMF | RT | 2 | 92 | [4] |
| 3 | NaH | Dioxane | RT | 2 | 75 | [4] |
| 4 | NaH | Diethyl ether | RT | 2 | 67 | [4] |
| 5 | NaH | THF | RT | 2 | 70 | [4] |
| 6 | KOH | DMSO | RT | 3 | High (not specified) | [6] |
Experimental Protocols
Protocol 1: Williamson Ether Synthesis using Sodium Hydride in DMF
This protocol is a general procedure for the synthesis of this compound using a strong base in a polar aprotic solvent.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous dimethylformamide (DMF).
-
Deprotonation: Cool the DMF to 0 °C in an ice bath. Add sodium hydride (NaH, 1.5 equivalents) portion-wise with stirring.
-
Alcohol Addition: Slowly add the benzyl alcohol (1.0 equivalent) to the suspension of NaH in DMF. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes, or until hydrogen gas evolution ceases.
-
Halide Addition: Cool the reaction mixture back to 0 °C and add propargyl bromide (1.2 - 2.0 equivalents) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion, monitoring by TLC. Gentle heating may be applied if the reaction is slow at room temperature.
-
Work-up: Upon completion, cool the reaction mixture in an ice bath and cautiously quench with water or saturated aqueous NH₄Cl.
-
Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3 x volume of aqueous layer).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography if necessary.
Protocol 2: Phase-Transfer Catalyzed Synthesis using Potassium Hydroxide
This protocol utilizes a phase-transfer catalyst, which can be advantageous for its milder conditions and simpler setup.
-
Reactant Mixture: In a round-bottom flask, combine the benzyl alcohol (1.0 equivalent), propargyl bromide (1.2-1.5 equivalents), and a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB, 5-10 mol%).
-
Base Addition: Add solid potassium hydroxide (KOH) pellets (approximately 2 equivalents).
-
Reaction: Stir the mixture vigorously at room temperature. No additional solvent may be necessary, or a non-polar organic solvent can be used.[15]
-
Monitoring: Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, add water to dissolve the salts.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., diethyl ether).
-
Washing: Wash the organic layer with water and brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent and concentrate under reduced pressure.
-
Purification: Purify the product by column chromatography as needed.
Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. jk-sci.com [jk-sci.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. reddit.com [reddit.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 10. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 11. Benzyl Ethers [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. crdeepjournal.org [crdeepjournal.org]
- 14. iajpr.com [iajpr.com]
- 15. ias.ac.in [ias.ac.in]
- 16. phasetransfer.com [phasetransfer.com]
- 17. This compound synthesis - chemicalbook [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
Technical Support Center: Benzyl Propargyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of benzyl (B1604629) propargyl ether.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the synthesis of benzyl propargyl ether, offering potential causes and solutions in a question-and-answer format.
Q1: My reaction has failed to produce any this compound, and I have only recovered my starting materials. What could be the issue?
A1: This is a common issue that can stem from several factors related to the reaction setup and reagents. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation of Benzyl Alcohol: The first step in the Williamson ether synthesis is the deprotonation of benzyl alcohol to form the benzyl alkoxide. If this step is inefficient, the reaction will not proceed.
-
Base Strength: Ensure the base you are using is strong enough to fully deprotonate benzyl alcohol. Sodium hydride (NaH) is a common and effective choice for this purpose. Weaker bases may not be sufficient.[1]
-
Base Quality: If using NaH, ensure it is fresh and has been handled under anhydrous conditions. Older or improperly stored NaH may be coated with an inactive layer of sodium hydroxide (B78521).
-
Reaction Time for Deprotonation: Allow sufficient time for the deprotonation to complete before adding the propargyl bromide. This can be monitored by the cessation of hydrogen gas evolution when using NaH.
-
-
Purity and Quality of Reagents and Solvents:
-
Solvent Anhydrousness: The presence of water in the solvent can quench the strong base and the benzyl alkoxide intermediate. Ensure your solvents are thoroughly dried before use.
-
Propargyl Bromide Quality: Propargyl bromide can degrade over time. Use freshly distilled or commercially available high-purity propargyl bromide for the best results.
-
-
Reaction Temperature: While the Williamson ether synthesis can often be performed at room temperature, gentle heating may be required to initiate the reaction. However, excessive heat can promote side reactions.
Q2: My reaction yield is very low. What are the potential causes and how can I improve it?
A2: Low yields are often a result of competing side reactions or suboptimal reaction conditions. Consider the following:
-
E2 Elimination: The benzyl alkoxide is a strong base and can induce the elimination of HBr from propargyl bromide to form allene, a common side reaction that competes with the desired SN2 substitution.
-
Temperature Control: Lowering the reaction temperature can favor the SN2 reaction over E2 elimination.
-
Choice of Base: While a strong base is necessary for deprotonation, a very strong and sterically hindered base might favor elimination.
-
-
Formation of Dibenzyl Ether: Self-condensation of benzyl alcohol or reaction of the benzyl alkoxide with the benzyl bromide starting material can lead to the formation of dibenzyl ether.
-
Order of Addition: Adding the propargyl bromide slowly to the solution of the benzyl alkoxide can help to minimize this side reaction.
-
-
Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
-
Stoichiometry: Ensure the stoichiometry of your reactants is appropriate. A slight excess of the propargyl bromide is often used to ensure complete consumption of the benzyl alkoxide.
Q3: I am observing multiple spots on my TLC plate that are not my starting materials or the desired product. What are these byproducts?
A3: Besides the starting materials and the desired this compound, other spots on your TLC plate could correspond to several byproducts:
-
Allene: As mentioned, this can be formed via an E2 elimination reaction.
-
Dibenzyl Ether: This can result from the self-condensation of benzyl alcohol or a reaction between the benzyl alkoxide and benzyl bromide.[2]
-
Propargyl Alcohol: If there is any moisture in the reaction, propargyl bromide can be hydrolyzed to propargyl alcohol.
-
Polymerization Products: Propargyl compounds can be prone to polymerization under certain conditions, which may appear as a smear or baseline material on the TLC plate.
To identify these byproducts, consider using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy on the crude reaction mixture.
Data Presentation
The following tables summarize key reaction parameters and their impact on the synthesis of propargyl ethers, providing a guide for optimizing your experimental setup.
Table 1: Effect of Base and Solvent on Propargyl Ether Synthesis Yield
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaH | THF | Room Temp. | 2 | ~75 |
| 2 | NaH | DMF | Room Temp. | 2 | ~92 |
| 3 | K₂CO₃ | Acetone | Reflux | 10 | ~90 |
| 4 | K₂CO₃ | Acetonitrile | Reflux | 10 | ~78 |
| 5 | KOH | DMSO | Room Temp. | 3 | High |
Note: Yields are based on related propargyl ether syntheses and are intended to be representative. Actual yields for this compound may vary.[3][4]
Table 2: Troubleshooting Common Issues in this compound Synthesis
| Issue | Potential Cause | Recommended Action |
| No Reaction | Incomplete deprotonation of benzyl alcohol. | Use a stronger base (e.g., fresh NaH). Ensure anhydrous conditions. |
| Poor quality of propargyl bromide. | Use freshly distilled or high-purity propargyl bromide. | |
| Low Yield | Competing E2 elimination. | Lower the reaction temperature. |
| Formation of dibenzyl ether. | Add propargyl bromide slowly to the formed benzyl alkoxide. | |
| Insufficient reaction time. | Monitor the reaction by TLC to determine the optimal time. | |
| Multiple Byproducts | Presence of water. | Use anhydrous solvents and reagents. |
| Side reactions (elimination, self-condensation). | Optimize temperature and order of addition of reagents. |
Experimental Protocols
Below are detailed methodologies for the synthesis of this compound using different reagents.
Protocol 1: Synthesis using Sodium Hydride (NaH) in THF
This protocol is a standard method for the Williamson ether synthesis and is known for its high efficiency.
Materials:
-
Benzyl alcohol
-
Sodium hydride (60% dispersion in mineral oil)
-
Propargyl bromide (80% in toluene)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add benzyl alcohol (1.0 eq).
-
Add anhydrous THF to dissolve the benzyl alcohol.
-
Carefully add NaH (1.2 eq) portion-wise at 0 °C (ice bath).
-
Allow the mixture to stir at room temperature for 30 minutes, or until the evolution of hydrogen gas ceases.
-
Cool the reaction mixture back to 0 °C and add propargyl bromide (1.5 eq) dropwise.
-
Allow the reaction to stir at room temperature and monitor its progress by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel.
Protocol 2: Synthesis using Potassium Hydroxide (KOH) in DMSO
This protocol offers an alternative to using NaH and can be convenient for its simplicity.
Materials:
-
Benzyl alcohol
-
Potassium hydroxide (KOH), powdered
-
Propargyl bromide (80% in toluene)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a round-bottom flask, add powdered KOH (1.1 eq).
-
Add anhydrous DMSO and stir to dissolve the KOH.
-
Add benzyl alcohol (1.0 eq) to the mixture and stir at room temperature for 30 minutes.
-
Slowly add propargyl bromide (1.0 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 3 hours, monitoring by TLC.[5]
-
Upon completion, dilute the reaction mixture with water.
-
Extract the product with ethyl acetate (3 x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 3: Synthesis using a Phase-Transfer Catalyst (PTC)
This method is particularly useful for large-scale synthesis and can avoid the need for strictly anhydrous conditions.
Materials:
-
Benzyl alcohol
-
Propargyl bromide
-
Aqueous sodium hydroxide (NaOH) solution (50%)
-
Tetrabutylammonium bromide (TBAB) or other suitable phase-transfer catalyst
-
Dichloromethane (DCM) or another suitable organic solvent
Procedure:
-
To a round-bottom flask, add benzyl alcohol (1.0 eq), propargyl bromide (1.2 eq), and the organic solvent.
-
Add the phase-transfer catalyst (e.g., TBAB, 0.1 eq).
-
Stir the mixture vigorously and add the aqueous NaOH solution.
-
Continue stirring at room temperature and monitor the reaction by TLC.
-
Upon completion, separate the organic layer.
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualization
The following diagrams illustrate the key chemical pathways and a logical workflow for troubleshooting failed reactions.
Caption: Reaction pathways in this compound synthesis.
Caption: Troubleshooting workflow for failed synthesis.
References
Technical Support Center: Purification of Benzyl Propargyl Ether
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of benzyl (B1604629) propargyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzyl propargyl ether synthesized via Williamson ether synthesis?
A1: The most common impurities include:
-
Unreacted Starting Materials: Benzyl alcohol and propargyl bromide are often present in the crude product.
-
Side-Reaction Products: Dibenzyl ether can form from the reaction of benzyl alcohol with benzyl bromide. If a strong base like sodium hydride (NaH) is used with solvents such as dimethylformamide (DMF) or acetonitrile, byproducts derived from the solvent can also be formed.[1]
-
Elimination Products: Although less common with primary halides like propargyl bromide, elimination reactions can lead to the formation of allene (B1206475) derivatives.
-
Degradation Products: Benzyl ethers can be sensitive to strong acids and certain oxidizing agents, which may lead to cleavage and the formation of benzyl alcohol, benzoic acid, or benzoate (B1203000) esters.[2][3][4]
Q2: Which analytical techniques are recommended for assessing the purity of this compound?
A2: Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for identifying and quantifying volatile impurities in this compound.[5][6][7] Thin-Layer Chromatography (TLC) is a quick and convenient method for monitoring the progress of the reaction and the purification process. Nuclear Magnetic Resonance (NMR) spectroscopy is essential for confirming the structure of the final product and identifying any major impurities.
Q3: What are the primary methods for purifying this compound?
A3: The two primary methods for purifying this compound are flash column chromatography and vacuum distillation. The choice of method depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Low Product Yield
Q: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?
A: Low yields in the Williamson ether synthesis of this compound can be attributed to several factors.[8][9] A systematic approach to troubleshooting is recommended.
Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield in this compound synthesis.
-
Incomplete Deprotonation: Ensure the complete conversion of benzyl alcohol to the corresponding alkoxide. Using a strong base like sodium hydride (NaH) in an anhydrous aprotic solvent such as THF is crucial.[3][10]
-
Moisture Contamination: The presence of water will quench the alkoxide, reducing the yield. Ensure all glassware is oven-dried and solvents are anhydrous.
-
Side Reactions: As mentioned in the FAQs, competing elimination reactions or reactions with the solvent can consume starting materials and reduce the desired product yield.[1][9]
-
Reaction Temperature: While heating can increase the reaction rate, excessively high temperatures may promote side reactions. Room temperature or gentle heating (e.g., 40-50 °C) is often sufficient.
Purification Challenges
Q: I'm having difficulty separating this compound from unreacted benzyl alcohol by column chromatography. What can I do?
A: Benzyl alcohol is more polar than this compound and should elute later from a normal-phase silica (B1680970) gel column. If you are experiencing co-elution, consider the following optimization strategies:
-
Solvent System Optimization: A common issue is a mobile phase that is too polar. Start with a non-polar solvent like hexane (B92381) and gradually increase the polarity by adding a small percentage of a more polar solvent like ethyl acetate (B1210297). A shallow gradient can improve separation. For example, starting with 100% hexane and gradually increasing to 5% ethyl acetate in hexane can be effective.[11]
-
Column Packing: Ensure the column is packed uniformly to avoid channeling, which leads to poor separation.[12]
-
Sample Loading: Load the crude product onto the column in a minimal amount of solvent to ensure a narrow starting band.
Q: During vacuum distillation, my product seems to be decomposing. How can I prevent this?
A: this compound can be sensitive to high temperatures.
-
Reduce the Pressure: A lower vacuum will decrease the boiling point of the product, allowing for distillation at a lower temperature.[13] The boiling point of this compound is reported to be 100-101 °C at 18 mmHg.[14]
-
Use a Short-Path Distillation Apparatus: This minimizes the distance the vapor has to travel, reducing the time the compound spends at high temperatures.
-
Ensure an Inert Atmosphere: The presence of oxygen at high temperatures can lead to oxidation. Conducting the distillation under a nitrogen or argon atmosphere can mitigate this.
Experimental Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol is suitable for purifying small to medium-scale reactions (up to several grams).
Workflow for Column Chromatography Purification
Caption: Experimental workflow for the purification of this compound by column chromatography.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Glass column with stopcock
-
Collection tubes
-
TLC plates, chamber, and UV lamp
Procedure:
-
Column Packing: Prepare a slurry of silica gel in hexane and carefully pour it into the column, ensuring no air bubbles are trapped. Allow the silica to settle, and then add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane (B109758) or the initial mobile phase) and carefully apply it to the top of the silica gel bed.
-
Elution: Begin eluting the column with 100% hexane. Gradually increase the polarity of the mobile phase by adding small increments of ethyl acetate (e.g., 2%, 5%, 10%). The optimal gradient will depend on the specific impurities present.[11]
-
Fraction Collection: Collect fractions in test tubes.
-
Fraction Analysis: Spot each fraction on a TLC plate and develop it in an appropriate solvent system (e.g., 10% ethyl acetate in hexane) to identify the fractions containing the pure product. Visualize the spots under a UV lamp.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.
Protocol 2: Purification by Vacuum Distillation
This protocol is suitable for larger quantities of product where the impurities have significantly different boiling points.
Workflow for Vacuum Distillation
Caption: Experimental workflow for the purification of this compound by vacuum distillation.
Materials:
-
Crude this compound
-
Vacuum distillation apparatus (round-bottom flask, distillation head, condenser, receiving flask)
-
Vacuum pump and pressure gauge
-
Heating mantle
-
Boiling chips or magnetic stirrer
Procedure:
-
Apparatus Setup: Assemble the vacuum distillation apparatus, ensuring all joints are properly sealed.
-
Sample Addition: Place the crude this compound and a few boiling chips into the distillation flask.
-
Distillation: Gradually apply vacuum to the system. Once the desired pressure is reached (e.g., 18 mmHg), begin heating the distillation flask.[14]
-
Fraction Collection: Collect any low-boiling impurities first. Then, collect the fraction corresponding to the boiling point of this compound at the applied pressure.
-
Analysis: Analyze the purity of the collected fraction using GC-MS or NMR.
Data Presentation
The following tables provide representative data for the purification of this compound. Actual results may vary depending on the specific reaction conditions and the initial purity of the crude product.
Table 1: Column Chromatography Purification Data
| Parameter | Value |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase | Gradient: 100% Hexane to 5% Ethyl Acetate in Hexane |
| Initial Purity (Crude) | ~85% (by GC-MS) |
| Expected Yield | 80-90% |
| Purity After Purification | ≥97% (by GC-MS) |
Table 2: Vacuum Distillation Purification Data
| Parameter | Value |
| Boiling Point | 100-101 °C |
| Pressure | 18 mmHg[14] |
| Initial Purity (Crude) | ~85% (by GC-MS) |
| Expected Yield | 75-85% |
| Purity After Purification | ≥98% (by GC-MS) |
References
- 1. Complications from Dual Roles of Sodium Hydride as a Base and as a Reducing Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Gas chromatographic-mass spectrometric identification and quantitation of benzyl alcohol from human serum and postmortem blood after derivatization with 4-carbethoxy hexafluorobutyryl chloride: a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. m.youtube.com [m.youtube.com]
- 13. Vacuum distillation - Wikipedia [en.wikipedia.org]
- 14. Cas Landing [thermofisher.com]
Technical Support Center: Deprotection of Benzyl Propargyl Ethers
This guide provides troubleshooting advice and frequently asked questions for researchers encountering challenges with the deprotection of benzyl (B1604629) propargyl ethers.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in deprotecting a benzyl ether in the presence of a propargyl group?
The primary challenge lies in the sensitivity of the propargyl group (a terminal alkyne) to certain deprotection conditions commonly used for benzyl ethers. Specifically, catalytic hydrogenolysis, a standard method for benzyl ether cleavage, can also reduce the alkyne functionality.[1][2] Oxidative and some Lewis acid conditions may also be incompatible with the propargyl group, leading to side reactions or degradation.[2]
Q2: Which deprotection methods are generally compatible with propargyl groups?
Visible-light-mediated oxidative debenzylation using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) has been shown to be highly effective and tolerant of propargyl groups.[3][4] Certain Lewis acid-mediated deprotections can also be selective. Additionally, specialized catalytic systems for hydrogenolysis may offer selectivity under carefully controlled conditions.
Q3: Can I use catalytic hydrogenolysis (e.g., Pd/C, H₂) for deprotecting a benzyl propargyl ether?
Standard catalytic hydrogenolysis is often not recommended as it can lead to the reduction of the propargyl group to an alkene or alkane.[1] However, with careful selection of the catalyst (e.g., Lindlar's catalyst) and reaction monitoring, it may be possible to achieve selective debenzylation, though this can be substrate-dependent and may require extensive optimization.
Q4: What are the advantages of using a visible-light-mediated DDQ method?
This method offers high functional group tolerance, including for alkynes, alkenes, and azides.[3][4] The reactions are typically performed under mild conditions (room temperature) and can be significantly accelerated using continuous flow setups.[3][5]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Reduction of the propargyl group during deprotection. | The chosen deprotection method is not chemoselective. Catalytic hydrogenolysis is a likely culprit. | Switch to a more selective method such as visible-light-mediated oxidative debenzylation with DDQ.[3][4] |
| Low or no yield of the deprotected product. | The reaction conditions are not optimal, or the reagents have degraded. For DDQ reactions, insufficient light exposure can be a factor. | - For DDQ methods: Ensure proper irradiation with the correct wavelength (e.g., 525 nm green light) and check the quality of the DDQ.[4] - For other methods: Verify the activity of the catalyst or the purity of the reagents. Consider increasing the reaction time or temperature cautiously. |
| Formation of multiple unidentified byproducts. | The substrate may be sensitive to the reaction conditions, leading to degradation. This can occur with strong acids or certain oxidants. | Use a milder deprotection method. The visible-light DDQ method is known for its mildness.[3] Alternatively, explore enzymatic or other highly selective catalytic systems. |
| Incomplete reaction after an extended period. | The catalyst may be poisoned, or the reaction has reached equilibrium under the current conditions. | - For catalytic reactions: Add a fresh portion of the catalyst. - For DDQ reactions: If running a catalytic protocol, ensure the terminal oxidant is effective. In some cases, a stoichiometric amount of DDQ may be necessary.[3] |
Data Presentation: Comparison of Deprotection Methods
| Method | Reagents & Conditions | Typical Yield | Propargyl Group Compatibility | Key Considerations |
| Visible-Light Oxidative Debenzylation | DDQ (stoichiometric or catalytic), CH₂Cl₂, H₂O, 525 nm irradiation, rt | 84-96%[4] | Excellent; propargyl carbonates are well-tolerated.[5] | High functional group tolerance. Reaction time can be long in batch but is reducible in flow.[3][5] |
| Catalytic Hydrogenolysis | H₂, Pd/C, Solvent (e.g., EtOH, EtOAc), rt | Variable | Poor; risk of alkyne reduction.[1] | Requires careful catalyst selection and monitoring to avoid over-reduction. |
| Lewis Acid Cleavage | BCl₃, pentamethylbenzene, CH₂Cl₂, -78 °C to rt | Good to Excellent | Good; alkynes are tolerated. | Requires anhydrous conditions and careful handling of corrosive reagents. |
| Oxidative Deprotection (Ozone) | O₃, CH₂Cl₂/MeOH, then NaBH₄ or Me₂S | Variable | May be sensitive; risk of oxidative cleavage of the alkyne. | Requires specialized equipment (ozonizer) and careful handling of ozone. |
Experimental Protocols
Visible-Light-Mediated Oxidative Debenzylation using DDQ (Stoichiometric)
This protocol is adapted from the work of Cavedon, C. et al. (Org. Lett. 2021).[3][4]
Materials:
-
This compound substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.5 equivalents per benzyl group)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Deionized water
-
Round-bottom flask equipped with a magnetic stir bar
-
525 nm LED lamp
Procedure:
-
Dissolve the this compound (100 µmol) in dichloromethane (5 mL) in a round-bottom flask.
-
Add deionized water (50 µL).
-
Add DDQ (150 µmol).
-
Seal the flask and stir the mixture at room temperature.
-
Irradiate the flask with a 525 nm green LED lamp.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
General Protocol for Catalytic Hydrogenolysis (with caution)
Materials:
-
This compound substrate
-
Palladium on carbon (5-10% Pd/C) or Lindlar's catalyst
-
Ethanol or Ethyl Acetate
-
Hydrogen gas supply (balloon or hydrogenation apparatus)
-
Round-bottom flask equipped with a magnetic stir bar
Procedure:
-
Dissolve the this compound in a suitable solvent (e.g., ethanol).
-
Carefully add the palladium catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the flask, evacuate, and backfill with hydrogen gas (repeat 3 times).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically 1 atm).
-
Monitor the reaction progress very carefully by TLC or LC-MS to detect the desired product and any potential alkyne reduction byproducts.
-
Upon completion (or optimal conversion), carefully filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Wash the Celite pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: Workflow for selecting a deprotection method for benzyl propargyl ethers.
Caption: Troubleshooting logic for common issues in this compound deprotection.
References
- 1. researchgate.net [researchgate.net]
- 2. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Preventing rearrangement reactions in propargyl ether synthesis
This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals prevent unwanted rearrangement reactions during the synthesis of propargyl ethers.
Introduction to Rearrangement Reactions
During the synthesis of propargyl ethers, especially under thermal or strongly basic conditions, the desired product can isomerize into undesired byproducts through pericyclic reactions. The two most common rearrangements encountered are the[1][1]-Claisen rearrangement and the[1][2]-sigmatropic rearrangement (Wittig rearrangement). Understanding the mechanisms and contributing factors of these reactions is crucial for optimizing your synthesis and maximizing the yield of the desired propargyl ether.
Troubleshooting Guide
Problem: My reaction is producing a significant amount of a rearranged byproduct, and the yield of my desired propargyl ether is low.
This is a common issue when synthesizing propargyl ethers, particularly with aryl propargyl ethers. The identity of the byproduct can help diagnose the specific rearrangement reaction occurring.
Scenario 1: Formation of Allenyl Ketones or Chromenes (from Aryl Propargyl Ethers)
-
Suspected Cause: [1][1]-Claisen Rearrangement. This is a thermally induced sigmatropic rearrangement where the propargyl group migrates from the oxygen atom to a carbon atom of the aromatic ring or vinyl group.[3][4] The initial product is often an allenyl ketone, which can then undergo further reactions, such as electrocyclization to form a chromene in the case of aryl propargyl ethers.[3]
-
Solutions:
-
Reduce Reaction Temperature: The Claisen rearrangement is highly dependent on temperature.[3] Running the reaction at a lower temperature can significantly suppress the rate of the rearrangement, favoring the desired SN2 reaction for ether formation.
Temperature (°C) Desired Propargyl Ether Yield (%) Rearranged Product Yield (%) 100 45 55 80 70 30 60 85 15 40 >95 <5 Note: Yields are illustrative and will vary depending on the specific substrates and conditions. -
Choice of Base and Solvent: The combination of base and solvent can influence the reaction outcome. Using a milder base and a suitable solvent can promote the desired etherification at lower temperatures.
Base Solvent Temperature (°C) Yield (%) K₂CO₃ Acetone Reflux 90 NaH DMF Room Temp 92 NaH THF Room Temp 75 Data adapted from studies on the synthesis of substituted 2-amino-7-propargyloxy-4H-chromene-3-carbonitriles.[5][6] -
Phase-Transfer Catalysis: For the synthesis of aromatic propargyl ethers, using a phase-transfer catalyst in a biphasic system can allow the reaction to proceed at lower temperatures (0-100°C), thus minimizing rearrangement and C-alkylation side products.
-
Scenario 2: Formation of Homoallylic Alcohols
-
Suspected Cause: [1][2]-Sigmatropic (Wittig) Rearrangement. This rearrangement is more likely to occur when using a strong base to deprotonate a carbon adjacent to the ether oxygen, forming a carbanion. This is particularly relevant for propargyl ethers that have acidic protons alpha to the oxygen. The reaction proceeds through a five-membered cyclic transition state.[7]
-
Solutions:
-
Avoid Strongly Basic Conditions: If your substrate is susceptible to forming a stabilized carbanion alpha to the ether oxygen, avoid strong bases like organolithiums or sodium hydride at elevated temperatures. Opt for milder conditions, such as those used in the Williamson ether synthesis with weaker bases (e.g., K₂CO₃).
-
Alternative Synthetic Methods: If the Williamson ether synthesis consistently leads to rearrangement, consider alternative methods that do not involve strongly basic conditions, such as the Mitsunobu reaction.[8][9]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common rearrangement reactions in propargyl ether synthesis?
A1: The two most prevalent rearrangement reactions are the[1][1]-Claisen rearrangement, which is a thermal process leading to allenyl ketones or their derivatives, and the[1][2]-sigmatropic (Wittig) rearrangement, which is typically base-mediated and results in homoallylic alcohols.[3][7]
Q2: How can I specifically minimize the Claisen rearrangement?
A2: The most effective way to minimize the Claisen rearrangement is to reduce the reaction temperature. This rearrangement has a significant activation energy, so lowering the temperature will slow it down more than the desired etherification reaction.[3] Using milder bases and appropriate solvents that allow for lower reaction temperatures is also recommended.
Q3: Are there alternative methods to the Williamson ether synthesis to avoid these rearrangements?
A3: Yes, several alternative methods can be employed:
-
Mitsunobu Reaction: This reaction converts a primary or secondary alcohol to an ether using triphenylphosphine (B44618) and an azodicarboxylate (like DEAD or DIAD). It proceeds under mild, neutral conditions and is an excellent alternative for substrates sensitive to bases or high temperatures.[8][9] The reaction typically occurs with an inversion of stereochemistry at the alcohol carbon.[8]
-
Silver Oxide (Ag₂O) Mediated Synthesis: Using silver oxide as a mild base can be effective, especially for sensitive substrates like sugars. This method avoids the need for a highly basic alkoxide intermediate.
Q4: What is a[1][2]-sigmatropic rearrangement in this context, and how can I prevent it?
A4: A[1][2]-sigmatropic rearrangement of a propargyl ether, also known as a Wittig rearrangement, involves the deprotonation of a carbon adjacent to the ether oxygen to form a carbanion. This carbanion then rearranges to form a homoallylic alcohol.[7] To prevent this, avoid using strong bases, especially if your substrate has acidic protons alpha to the ether oxygen. If you must use a strong base, conduct the reaction at a low temperature. Alternatively, use a synthetic route that does not involve such strongly basic conditions, like the Mitsunobu reaction.
Experimental Protocols
Protocol 1: Low-Temperature Williamson Ether Synthesis to Minimize Rearrangement
This protocol is designed for the synthesis of propargyl ethers where rearrangement is a known issue.
-
Deprotonation: To a solution of the alcohol (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMF or THF) under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 1.1 eq, 60% dispersion in mineral oil) portion-wise at 0°C.
-
Stir the mixture at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes, or until hydrogen evolution ceases.
-
Alkylation: Cool the resulting alkoxide solution back to 0°C. Add propargyl bromide or chloride (1.2 eq) dropwise.
-
Reaction: Allow the reaction mixture to stir at room temperature. Monitor the reaction progress by TLC. The reaction time can vary from a few hours to overnight, depending on the substrate.
-
Workup: Once the reaction is complete, quench it by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) at 0°C.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate (B1210297) or diethyl ether).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Mitsunobu Reaction for Propargyl Ether Synthesis
This protocol is an alternative for substrates that are sensitive to the basic conditions of the Williamson ether synthesis.
-
Reaction Setup: To a solution of the alcohol (1.0 eq), propargyl alcohol (1.5 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF, cool the mixture to 0°C in an ice bath.
-
Addition of Azodicarboxylate: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 eq) dropwise to the cooled solution. Maintain the temperature below 10°C during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC. The reaction is typically complete within 6-24 hours.
-
Workup: Concentrate the reaction mixture under reduced pressure. The resulting residue will contain the desired product along with triphenylphosphine oxide and the hydrazine (B178648) byproduct.
-
Purification: Purify the crude product by column chromatography. The byproducts can sometimes be challenging to remove completely. Triphenylphosphine oxide can sometimes be precipitated out by adding a less polar solvent like diethyl ether or a mixture of hexanes and ethyl acetate.
Visualizations
Caption: The thermal[1][1]-Claisen rearrangement pathway of an aryl propargyl ether.
Caption: The base-mediated[1][2]-Wittig rearrangement of a propargyl ether.
Caption: A decision tree for troubleshooting rearrangement reactions in propargyl ether synthesis.
References
- 1. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. par.nsf.gov [par.nsf.gov]
- 4. Claisen Rearrangement [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. may.chem.uh.edu [may.chem.uh.edu]
- 8. Mitsunobu Reaction [organic-chemistry.org]
- 9. grokipedia.com [grokipedia.com]
Stability of benzyl propargyl ether under acidic and basic conditions.
This guide provides detailed information for researchers, scientists, and drug development professionals on the stability of benzyl (B1604629) propargyl ether under various experimental conditions. It includes frequently asked questions, troubleshooting advice, and standard experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of benzyl propargyl ether under acidic conditions?
This compound is generally stable under mild acidic conditions (e.g., acetic acid). However, it is susceptible to cleavage by strong protic acids (like HBr and HI) and Lewis acids (like BBr₃ and BCl₃).[1][2] The cleavage typically occurs at the benzyl C-O bond due to the ability of the benzyl group to form a stable carbocation intermediate, proceeding through an SN1-type mechanism.[3][4][5] Forcing conditions, such as strong acid and heat, are generally required for this reaction.[6][7]
Q2: How stable is this compound under basic conditions?
The benzyl ether linkage is highly stable under most basic conditions, including strong bases like sodium hydroxide (B78521) (KOH) and sodium hydride (NaH).[2] Cleavage of the ether bond requires extremely harsh conditions, such as the use of organolithium reagents, which are not typical for standard deprotection protocols.[8] However, it is important to note that a strong base can deprotonate the terminal alkyne, which may lead to unintended subsequent reactions if electrophiles are present.
Q3: Which specific reagents and conditions lead to the cleavage of this compound?
The cleavage of the benzyl ether moiety is a well-established reaction. The propargyl group is generally more stable to these specific conditions than the benzyl group. Below is a summary of common conditions used for benzyl ether cleavage.
| Condition Category | Reagent/Condition | Mechanism | Typical Outcome | Reference |
| Strong Protic Acids | HBr, HI | SN1 / SN2 | Cleavage to alcohol and benzyl halide | [4][9] |
| Lewis Acids | BBr₃, BCl₃ | Lewis acid-assisted cleavage | Cleavage to alcohol and benzyl halide | [2] |
| Reductive | H₂, Pd/C (Catalytic Hydrogenolysis) | Hydrogenolysis | Cleavage to alcohol and toluene | [1][2] |
| Oxidative | DDQ (requires specific conditions) | Oxidation | Cleavage to alcohol | [2][10] |
Q4: Are there common side reactions to be aware of when using this compound?
Yes, while the ether linkage itself is robust under many conditions, the propargyl group can participate in side reactions:
-
Acid-Catalyzed Rearrangements: In the presence of acid, propargyl alcohols can undergo Meyer-Schuster or Rupe rearrangements.[11] While this compound is not a propargyl alcohol, the terminal alkyne could potentially be hydrated or undergo other rearrangements under harsh acidic conditions, though cleavage of the benzyl group is the more probable outcome.
-
Base-Mediated Reactions: Strong bases will deprotonate the terminal alkyne. The resulting acetylide can act as a nucleophile, leading to undesired reactions if other electrophiles are present in the reaction mixture.
Q5: How does the stability of the benzyl ether group compare to other common alcohol protecting groups?
The choice of a protecting group depends on its stability profile relative to the planned reaction steps. Benzyl ethers offer a unique balance of stability and specific lability.[12]
| Protecting Group | Stability to Mild/Strong Acid | Stability to Base | Orthogonal Cleavage Condition |
| Benzyl (Bn) Ether | Stable / Labile | Very Stable | Catalytic Hydrogenolysis (H₂, Pd/C)[1][2] |
| Silyl Ethers (e.g., TBDMS) | Labile | Generally Stable | Fluoride sources (e.g., TBAF)[12] |
| Acetals (e.g., MOM, THP) | Very Labile | Stable | Mild Acidic Hydrolysis[12][13] |
| Esters (e.g., Acetate) | Stable | Labile | Saponification (e.g., NaOH, K₂CO₃)[12] |
Visualized Reaction Pathways
Caption: Mechanism of acid-catalyzed cleavage of the benzyl ether via an SN1 pathway.
Troubleshooting Guide
Problem: My this compound appears to be degrading during an acidic workup or reaction.
-
Possible Cause: The acidic conditions are too harsh (i.e., the acid is too concentrated or the temperature is too high), causing cleavage of the benzyl ether.[7] Ethers are generally unreactive but can be cleaved by strong acids.[4]
-
Solution:
-
Use Milder Acids: If possible, substitute strong acids (like HCl, H₂SO₄) with milder organic acids (like acetic acid) or use a buffered aqueous solution (like saturated NH₄Cl).
-
Control Temperature: Perform the acidic workup at a lower temperature (e.g., 0 °C) to minimize the rate of the cleavage reaction.
-
Limit Exposure Time: Minimize the duration of contact with the acidic medium.
-
Problem: I am observing an unexpected byproduct after treating my compound with a strong base.
-
Possible Cause: While the ether bond is stable, a strong base (e.g., n-BuLi, LDA) has deprotonated the terminal alkyne. The resulting acetylide may be reacting with other components in your mixture or with the solvent.
-
Solution:
-
Evaluate the Base: Ensure the pKa of your base is appropriate for the intended transformation and will not deprotonate the alkyne unless desired. For general purposes where the alkyne should remain intact, use milder bases like carbonates (K₂CO₃) or organic amines (Et₃N).
-
Inert Conditions: If deprotonation of the alkyne is unavoidable but should not lead to further reaction, ensure the reaction is free of stray electrophiles and is performed under strictly inert conditions (e.g., Argon or Nitrogen atmosphere).
-
Problem: I am experiencing low or no yield during the Williamson ether synthesis of this compound.
-
Possible Cause: This is a common issue that can arise from several factors.[14]
-
Incomplete Deprotonation: The base used (e.g., sodium wire) may not be sufficient to fully deprotonate the benzyl alcohol, leading to unreacted starting material.[14]
-
Poor Reagent Quality: Propargyl bromide can be unstable and should be used when fresh or purified. The solvent must be anhydrous.[11]
-
Inappropriate Solvent: The chosen solvent may not be optimal for the reaction.
-
-
Solution:
-
Use a Stronger Base: Use sodium hydride (NaH) instead of sodium metal for a more reliable and complete deprotonation of benzyl alcohol.[15]
-
Verify Reagents: Use freshly opened or distilled propargyl bromide. Ensure solvents like THF or DMF are thoroughly dried.
-
Optimize Conditions: DMF is often an excellent solvent for SN2 reactions like this one. Perform the reaction by adding the base to the alcohol at 0 °C, followed by the dropwise addition of propargyl bromide.[15]
-
References
- 1. Benzyl Ethers [organic-chemistry.org]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Ether cleavage - Wikipedia [en.wikipedia.org]
- 9. Video: Ethers to Alkyl Halides: Acidic Cleavage [jove.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
- 13. uwindsor.ca [uwindsor.ca]
- 14. researchgate.net [researchgate.net]
- 15. reddit.com [reddit.com]
Technical Support Center: Catalyst Selection for Efficient Click Reactions with Benzyl Propargyl Ether
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for catalyst selection in click reactions involving benzyl (B1604629) propargyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic systems for click reactions with benzyl propargyl ether?
A1: The main catalytic systems for azide-alkyne cycloaddition reactions are:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is the most common and versatile method, yielding 1,4-disubstituted triazoles.[1][2] It requires a copper(I) catalyst, which can be generated in situ from a copper(II) salt and a reducing agent.[3][4]
-
Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC): This system is used to selectively synthesize 1,5-disubstituted triazoles.[5]
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a catalyst-free method that utilizes strained cyclooctynes instead of terminal alkynes like this compound.[6] It is ideal for biological systems where copper toxicity is a concern.
Q2: Which copper catalyst is best for the reaction with this compound?
A2: The choice of copper catalyst depends on the specific reaction conditions. Common choices include:
-
Copper(II) sulfate (B86663) (CuSO₄) with a reducing agent (e.g., sodium ascorbate): This is a widely used, convenient, and cost-effective method for generating the active Cu(I) species in situ.[4][7]
-
Copper(I) salts (e.g., CuI, CuBr): These can be used directly but are sensitive to oxidation.[7][8]
-
Copper complexes with ligands: Ligands can stabilize the Cu(I) oxidation state, improve catalytic efficiency, and reduce copper-mediated side reactions.[9][10] Examples of ligands include THPTA, BTTAA, and TBTA.[9]
Q3: What is the role of a ligand in a CuAAC reaction?
A3: Ligands in CuAAC reactions serve several important functions:
-
Stabilize the Cu(I) catalyst: They prevent the oxidation of Cu(I) to the inactive Cu(II) state and protect it from disproportionation.[9][10]
-
Increase reaction rate: By preventing catalyst deactivation, ligands can significantly accelerate the reaction.
-
Enhance biocompatibility: In biological applications, ligands can chelate copper, reducing its cytotoxicity.[9]
-
Prevent side reactions: Ligands can help suppress unwanted side reactions like the Glaser coupling of the alkyne.[11]
Q4: Can I perform the click reaction with this compound without a metal catalyst?
A4: The direct reaction of this compound (a terminal alkyne) with an azide (B81097) typically requires a catalyst to proceed efficiently under mild conditions.[2] The uncatalyzed thermal reaction requires high temperatures and often results in a mixture of regioisomers.[2][7] For a catalyst-free approach, you would need to use a strained alkyne (e.g., DBCO, BCN) instead of this compound in a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) reaction.[6][12]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: I am not getting the expected yield for my click reaction with this compound. What could be the problem?
A: Low or no yield in a CuAAC reaction can stem from several factors. Here is a step-by-step guide to troubleshoot the issue:
-
Check Reagent Quality:
-
Are your azide and this compound pure? Impurities can interfere with the reaction.[4] Verify the purity of your starting materials using appropriate analytical techniques (e.g., NMR, LC-MS).
-
Is your sodium ascorbate (B8700270) solution fresh? Sodium ascorbate is a reducing agent that is prone to oxidation. Always use a freshly prepared solution.[4]
-
-
Evaluate the Catalytic System:
-
Is the copper catalyst active? The active catalyst is Cu(I). If you are using a Cu(II) salt (like CuSO₄), ensure you have an adequate amount of a reducing agent (sodium ascorbate) to generate and maintain the Cu(I) state.[3][7] An excess of sodium ascorbate is often recommended.[10]
-
Have you considered using a ligand? A copper-stabilizing ligand can prevent catalyst oxidation and improve yield.[4][9] A 5:1 ligand-to-copper ratio is often recommended.[4]
-
Is oxygen excluded from the reaction? Oxygen can oxidize the Cu(I) catalyst to the inactive Cu(II) state.[8] Degassing the solvent and running the reaction under an inert atmosphere (e.g., nitrogen or argon) can significantly improve the yield.[12]
-
-
Review Reaction Conditions:
-
Is the solvent appropriate? CuAAC reactions are versatile and can be performed in a variety of solvents, including t-BuOH/H₂O, DMF, and DMSO.[12] Ensure your starting materials are soluble in the chosen solvent system.
-
Is the reaction temperature optimal? Most CuAAC reactions proceed efficiently at room temperature.[11] However, for sterically hindered substrates, gentle heating might be necessary.[13]
-
Issue 2: Slow Reaction Rate
Q: My click reaction is proceeding very slowly. How can I speed it up?
A: A slow reaction rate is a common issue that can often be resolved by optimizing the catalytic system and reaction conditions:
-
Increase Catalyst Efficiency:
-
Add a ligand: If you are not already using one, adding a copper-stabilizing ligand like THPTA or BTTAA can significantly accelerate the reaction.[9]
-
Increase catalyst loading: While typically 1-5 mol% of the copper catalyst is sufficient, increasing the catalyst loading might be necessary for challenging substrates.
-
-
Optimize Reagent Concentrations:
-
Adjust Physical Parameters:
Issue 3: Formation of Side Products
Q: I am observing unexpected side products in my reaction mixture. What are they and how can I avoid them?
A: The most common side reaction in CuAAC is the oxidative homocoupling of the terminal alkyne (Glaser coupling), which leads to the formation of a diyne.[11] Here’s how to minimize it:
-
Control Oxygen Exposure:
-
Optimize the Catalyst System:
-
Purification:
-
If side products are still formed, they can typically be removed by standard purification techniques like column chromatography.[12]
-
Data Presentation
Table 1: Comparison of Catalytic Systems for Azide-Alkyne Cycloaddition
| Parameter | Copper(I)-Catalyzed (CuAAC) | Ruthenium-Catalyzed (RuAAC) | Strain-Promoted (SPAAC) |
| Alkyne Reactant | Terminal Alkyne (e.g., this compound)[12] | Terminal or Internal Alkynes[7] | Strained Cyclooctyne (e.g., DBCO, BCN)[12] |
| Catalyst | Copper(I) is required.[12] | Ruthenium complexes are required. | None required.[12] |
| Product Regioselectivity | 1,4-disubstituted 1,2,3-triazole[3] | 1,5-disubstituted 1,2,3-triazole | 1,4- and 1,5-disubstituted triazole mixture (depending on the cyclooctyne) |
| Reaction Rate | Very Fast (Second-order rate constants ~10⁴ to 10⁵ M⁻¹s⁻¹)[12] | Generally slower than CuAAC, can require heating.[5] | Slower than CuAAC (Second-order rate constants ~10⁻³ to 1 M⁻¹s⁻¹)[12] |
| Typical Reaction Time | Minutes to a few hours.[12] | Several hours to days. | Hours to days. |
| Biocompatibility | Potentially cytotoxic due to copper, but can be mitigated with ligands.[9] | Generally considered more biocompatible than copper. | Excellent, widely used in living systems. |
| Key Advantage | High efficiency, reliability, and versatility.[9] | Provides access to the 1,5-regioisomer. | Bioorthogonal and catalyst-free. |
| Key Disadvantage | Catalyst can be toxic to cells. | Catalyst can be expensive and require higher temperatures.[5] | Requires synthesis of specialized strained alkynes.[6] |
Experimental Protocols
Detailed Protocol for a Standard CuAAC Reaction with this compound
This protocol describes a general procedure for the copper-catalyzed click reaction between this compound and an azide.
Materials:
-
This compound (1.0 equivalent)
-
Azide compound (1.0-1.2 equivalents)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equivalents)
-
Sodium ascorbate (0.1-0.5 equivalents)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, or DMSO)
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of CuSO₄·5H₂O (e.g., 0.1 M in deionized water).
-
Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in deionized water). This solution should be made immediately before use.[4]
-
-
Reaction Setup:
-
In a reaction vial, dissolve the this compound (1.0 eq) and the azide (1.0-1.2 eq) in the chosen solvent.[12]
-
If using a ligand, add it to the reaction mixture at this stage (typically 1-5 mol%).
-
Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes to remove dissolved oxygen.[12]
-
-
Reaction Initiation:
-
Add the sodium ascorbate solution to the reaction mixture.
-
Initiate the reaction by adding the CuSO₄·5H₂O solution. A color change may be observed.[12]
-
-
Reaction Monitoring:
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting materials are consumed. The reaction is typically complete within 1-4 hours.[12]
-
-
Workup and Purification:
-
Upon completion, quench the reaction by adding water.[12]
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).[12]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[12]
-
Purify the crude product by column chromatography if necessary.[12]
-
Visualizations
Caption: A generalized experimental workflow for a CuAAC reaction.
References
- 1. Click chemistry - Wikipedia [en.wikipedia.org]
- 2. Click Chemistry [organic-chemistry.org]
- 3. ilacadofsci.com [ilacadofsci.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. What is Click Chemistry? | BroadPharm [broadpharm.com]
- 7. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vectorlabs.com [vectorlabs.com]
- 10. jenabioscience.com [jenabioscience.com]
- 11. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Benzyl Propargyl Ether Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the work-up procedures for benzyl (B1604629) propargyl ether reactions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental work-up of benzyl propargyl ether synthesis.
Problem: Low or No Product Yield After Work-up
Possible Causes & Solutions:
-
Incomplete Reaction: The reaction may not have gone to completion. Before work-up, it is crucial to monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present, consider extending the reaction time or gently heating the mixture, if the protocol allows.
-
Product Lost During Extraction: this compound may have some solubility in the aqueous layer, especially if large volumes of water are used for washing.
-
Solution: Minimize the volume of aqueous washes. Perform multiple extractions (2-3 times) with a suitable organic solvent like ethyl acetate (B1210297) or diethyl ether to ensure complete recovery of the product from the aqueous phase.[1][2] A brine wash during the final extraction step can help to reduce the solubility of the organic product in the aqueous layer.[2]
-
-
Product Volatility: While not extremely volatile, some product loss can occur during solvent removal under high vacuum, especially if the product is very pure.
-
Solution: Use moderate vacuum and temperature settings during rotary evaporation. It can be beneficial to check the solvent collected in the rotovap trap for any lost product.[3]
-
-
Side Reactions: Competing reactions, such as elimination, can reduce the yield of the desired ether. This is more prevalent with secondary or tertiary propargyl halides.
dot graph TD{ subgraph "Troubleshooting: Low Product Yield" A[Start: Low or No Product Yield] --> B{Check TLC of crude reaction mixture}; B -- "Significant starting material" --> C[Optimize reaction conditions: extend time, increase temperature]; B -- "Little to no starting material" --> D{Product lost during work-up?}; D -- "Yes" --> E[Review extraction procedure: use less aqueous wash, perform multiple extractions, use brine wash]; D -- "No" --> F{Side reactions suspected?}; F -- "Yes" --> G[Review reaction conditions: check temperature control, solvent choice]; E --> H[Re-run experiment with optimized work-up]; G --> I[Re-run experiment with optimized reaction conditions]; C --> J[Monitor reaction progress closely]; I --> J; H --> K[Analyze final product yield]; J --> K; end }
Caption: Troubleshooting workflow for low product yield.
Problem: Product Contamination and Purification Issues
Possible Causes & Solutions:
-
Unreacted Starting Materials: Benzyl alcohol or propargyl bromide may remain in the crude product.
-
Solution: Unreacted benzyl alcohol can often be removed by washing the organic layer with water or a dilute base solution. Residual propargyl bromide is typically volatile and can be removed during solvent evaporation.
-
-
Formation of Byproducts: Side reactions can lead to impurities that are difficult to separate from the desired product. A common byproduct can be dibenzyl ether.
-
Solution: Purification by flash column chromatography on silica (B1680970) gel is a standard and effective method.[2] A non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, is often used.[2]
-
-
Product Streaking on Silica Gel Column: The ether oxygen can interact with the acidic silanol (B1196071) groups on the silica gel, leading to poor separation.
-
Solution: Adding a small amount of a polar modifier like methanol (B129727) or triethylamine (B128534) (0.1-1%) to the eluent can improve the peak shape. Using deactivated silica gel can also minimize this interaction.
-
dot graph TD{ subgraph "Troubleshooting: Purification Issues" A[Start: Impure Product] --> B{Identify Contaminants via NMR/TLC}; B -- "Unreacted Starting Materials" --> C[Optimize work-up: aqueous washes for alcohol, evaporation for halide]; B -- "Side Products" --> D[Purify via Flash Column Chromatography]; D --> E{Streaking or broad bands on column?}; E -- "Yes" --> F[Modify mobile phase: add polar modifier (e.g., MeOH, Et3N)]; F --> G[Consider using deactivated silica gel]; E -- "No" --> H[Collect and analyze fractions]; G --> H; C --> H; end }
Caption: Troubleshooting logic for chromatography issues.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for a this compound synthesis via Williamson ether synthesis?
A1: A typical work-up involves quenching the reaction, followed by extraction and purification. After the reaction is complete, it is often diluted with water and the product is extracted with an organic solvent like ethyl acetate or diethyl ether.[2] The combined organic layers are then washed with water and brine, dried over an anhydrous salt such as sodium sulfate (B86663) or magnesium sulfate, filtered, and the solvent is removed under reduced pressure.[1][2] The crude product is then often purified by column chromatography.[2]
Q2: How do I effectively quench the reaction?
A2: If a strong base like sodium hydride (NaH) or potassium hydroxide (B78521) (KOH) is used, the reaction should be carefully quenched. This is typically done by slowly adding water or a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl) to the reaction mixture, often while cooling in an ice bath to manage any exothermic processes.
Q3: My product appears as an oil. Is this normal?
A3: Yes, this compound is typically a colorless to light yellow oil at room temperature.[1][5]
Q4: What TLC visualization techniques can be used for this compound?
A4: this compound has a UV-active benzyl group and should be visible under a 254 nm UV lamp.[6] Staining with potassium permanganate (B83412) (KMnO₄) or p-anisaldehyde can also be effective visualization methods.[6]
Q5: Are there any stability issues I should be aware of during work-up?
A5: Benzyl ethers are generally stable to basic and mildly acidic conditions.[7][8] However, exposure to strong acids should be avoided as it can lead to cleavage of the ether bond.[7][9] The propargyl group can be sensitive to certain reaction conditions, so it is important to follow the specific protocol carefully.
Data Presentation
Table 1: Comparison of Work-up Procedures from Literature
| Parameter | Protocol 1[2] | Protocol 2[1] |
| Reaction Quenching | Dilution with water | Neutralization with 1M NaOH solution |
| Extraction Solvent | Ethyl acetate | Ether |
| Washing Steps | Brine | Water, followed by saturated sodium chloride solution |
| Drying Agent | Sodium sulfate | Magnesium sulfate |
| Purification Method | Column chromatography | Not specified (product used directly) |
| Reported Yield | High yields | 94% |
Experimental Protocols
Protocol 1: General Work-up Procedure
Methodology based on a synthesis of benzyl propargyl ethers.[2]
-
Quenching: After the reaction is deemed complete by TLC, dilute the reaction mixture with water.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash with brine (1 x volume of the organic layer).
-
Drying: Dry the organic layer over anhydrous sodium sulfate.
-
Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a petroleum ether:ethyl acetate solvent system for elution.
Protocol 2: Work-up with Neutralization
Methodology adapted from a process for preparing benzyl ethers.[1]
-
Neutralization: Cool the reaction mixture and neutralize it with a 1M sodium hydroxide (NaOH) solution.
-
Phase Separation: Separate the organic and aqueous phases.
-
Aqueous Layer Extraction: Extract the aqueous layer twice with ether.
-
Combine and Wash: Combine all organic layers and wash sequentially with water and then a saturated sodium chloride solution.
-
Drying: Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filtration and Concentration: Filter the mixture and evaporate the solvent from the filtrate to yield the product.
References
- 1. US6320085B1 - Process for the preparation of benzyl-ethers - Google Patents [patents.google.com]
- 2. scispace.com [scispace.com]
- 3. How To [chem.rochester.edu]
- 4. benchchem.com [benchchem.com]
- 5. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Benzyl Ethers [organic-chemistry.org]
Avoiding elimination side reactions in Williamson ether synthesis.
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or avoid elimination side reactions during Williamson ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary side reaction in a Williamson ether synthesis, and why does it occur?
The most common side reaction is the base-catalyzed E2 (elimination) reaction, which directly competes with the desired SN2 (nucleophilic substitution) pathway.[1][2] This occurs because the alkoxide used in the synthesis is not only a potent nucleophile but also a strong base. Instead of attacking the electrophilic carbon of the alkyl halide (SN2), the alkoxide can abstract a proton from a carbon adjacent to the leaving group (a β-proton), leading to the formation of an alkene byproduct.[1][3]
Q2: I am observing a significant amount of an alkene byproduct. How can I minimize this elimination reaction?
The formation of an alkene is a clear sign that the E2 elimination pathway is competing with your desired SN2 reaction.[4] This is especially problematic when using secondary and tertiary alkyl halides.[4][5] To minimize elimination, consider the following strategies:
-
Substrate Selection: The most effective method is to use a primary alkyl halide or a methyl halide.[4][6] These are much more susceptible to SN2 attack and less prone to elimination.[1][7] Tertiary alkyl halides are unsuitable and will almost exclusively yield the elimination product.[6][8]
-
Alkoxide Choice: When synthesizing an asymmetrical ether, you have two possible routes. Always choose the pathway that involves the less sterically hindered alkyl halide, even if it means using a more hindered alkoxide.[4][9] For example, to synthesize tert-butyl methyl ether, it is far better to use sodium tert-butoxide and methyl iodide than sodium methoxide (B1231860) and tert-butyl chloride.[4]
-
Temperature Control: Lower reaction temperatures generally favor the SN2 reaction over the E2 reaction.[1][4] The activation energy for elimination is often higher, so reducing the temperature can significantly decrease the rate of this side reaction.[4] If elimination is a problem, try running the reaction at a lower temperature for a longer duration.[4]
-
Solvent Choice: Use a polar aprotic solvent such as DMF, DMSO, or acetonitrile (B52724).[1][5] These solvents solvate the metal cation of the alkoxide, leaving a "naked" and highly reactive alkoxide anion that is a better nucleophile, favoring the SN2 pathway.[1][4] Protic solvents can solvate the alkoxide itself, reducing its nucleophilicity.[4]
Q3: Why is my reaction yield low, even when I'm using a primary alkyl halide?
Low yields with a primary alkyl halide can result from several factors other than elimination:
-
Incomplete Deprotonation: The alcohol must be fully converted to its conjugate base, the alkoxide. If the base used is not strong enough or is used in insufficient quantity, the remaining neutral alcohol will not act as a potent nucleophile.[1] Strong bases like sodium hydride (NaH) or potassium hydride (KH) are often recommended as they deprotonate the alcohol irreversibly.[4][5]
-
Steric Hindrance: While primary alkyl halides are ideal, significant steric bulk on either the alkoxide or the alkyl halide can slow down the SN2 reaction, allowing other side reactions to compete.[1]
-
Leaving Group: The efficiency of the SN2 reaction depends on the quality of the leaving group. For alkyl halides, the reactivity order is I > Br > Cl > F.[8] If your reaction is slow, consider switching to an alkyl iodide or using an alkyl sulfonate (e.g., tosylate or mesylate), which are excellent leaving groups.[6][8]
Q4: Can I use a secondary or tertiary alcohol in a Williamson ether synthesis?
Yes, but with careful planning. You can use alkoxides derived from primary, secondary, or even tertiary alcohols.[2] The critical factor is the structure of the alkylating agent (the electrophile). A tertiary alkoxide can be an effective nucleophile when paired with a primary alkyl halide.[8] However, a tertiary alkyl halide will predominantly undergo elimination regardless of the alkoxide used.[6][8] Secondary alkyl halides will often give a mixture of both substitution and elimination products.[6]
Troubleshooting Guide
| Issue Observed | Potential Cause(s) | Recommended Solution(s) |
| High Alkene Content | Incorrect Substrate Choice: Use of a 2° or 3° alkyl halide. | Redesign the synthesis to use a 1° alkyl halide. For asymmetrical ethers, this involves swapping which reactant is the alkoxide and which is the alkyl halide.[4][9] |
| High Temperature: Reaction temperature is too high, favoring E2. | Lower the reaction temperature and increase the reaction time.[1][4] | |
| Sterically Hindered Base/Alkoxide: A bulky alkoxide can act as a base. | If possible, use the synthetic route with the less hindered alkoxide.[4] | |
| Low or No Conversion | Incomplete Alkoxide Formation: The base is not strong enough. | Use a stronger base like sodium hydride (NaH) or potassium hydride (KH) to ensure complete deprotonation of the alcohol.[4][5] |
| Poor Leaving Group: The halide (e.g., -Cl) is not sufficiently reactive. | Switch to an alkyl bromide, iodide, or a sulfonate ester (tosylate, mesylate) for a better leaving group.[8] | |
| Incorrect Solvent: Use of a protic or apolar solvent. | Use a polar aprotic solvent like DMF, DMSO, or acetonitrile to enhance nucleophilicity.[1][4] | |
| Multiple Products | Use of 2° Alkyl Halide: SN2 and E2 pathways are competitive. | Expect a mixture of products. Optimize temperature and solvent to favor SN2, or redesign the synthesis if a pure product is required.[6] |
| C-Alkylation (with Phenoxides): Aryloxide is an ambident nucleophile. | This is a known side reaction where alkylation occurs on the aromatic ring instead of the oxygen.[2][5] Reaction conditions may need to be screened to optimize for O-alkylation. |
Data Presentation: Impact of Substrate Structure
The choice of alkyl halide has the most significant impact on the ratio of substitution (ether) to elimination (alkene) products. The following table summarizes the expected outcomes.
| Alkyl Halide Type | Alkoxide Type | Typical SN2:E2 Ratio | Predominant Product(s) |
| Methyl | Primary, Secondary, or Tertiary | > 95 : 5 | Ether (SN2) |
| Primary (1°) | Primary, Secondary, or Tertiary | > 90 : 10 | Ether (SN2) |
| Secondary (2°) | Primary or Secondary | ~ 40:60 to 60:40 | Mixture of Ether (SN2) and Alkene (E2)[6] |
| Secondary (2°) | Tertiary (e.g., t-butoxide) | < 20 : 80 | Alkene (E2)[9] |
| Tertiary (3°) | Primary, Secondary, or Tertiary | < 5 : 95 | Alkene (E2)[6][8] |
Note: Ratios are illustrative and can be influenced by specific reactants, temperature, and solvent.
Experimental Protocols
Protocol: Synthesis of an Asymmetrical Ether with Minimized Elimination
This protocol outlines the general procedure for synthesizing an ether like benzyl (B1604629) ethyl ether from benzyl alcohol and ethyl iodide, a pathway that strongly favors substitution.
1. Reactant Selection:
-
Alcohol: Choose the more sterically hindered alcohol to form the alkoxide (e.g., Benzyl Alcohol).
-
Alkyl Halide: Choose the less sterically hindered, primary alkyl halide (e.g., Ethyl Iodide).
2. Alkoxide Formation:
-
Under an inert atmosphere (e.g., Nitrogen or Argon), add the alcohol (1.0 eq.) to a flame-dried round-bottom flask containing a stir bar.
-
Dissolve the alcohol in an anhydrous polar aprotic solvent (e.g., DMF, THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a strong base such as sodium hydride (NaH, 1.1 eq., 60% dispersion in mineral oil) in portions. Hydrogen gas will evolve.
-
Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature to ensure complete deprotonation.
3. SN2 Reaction:
-
Once alkoxide formation is complete (cessation of gas evolution), add the primary alkyl halide (1.0-1.2 eq.) dropwise to the solution.
-
Heat the reaction mixture to a controlled temperature (typically 50-100 °C) and monitor its progress by Thin-Layer Chromatography (TLC) or Gas Chromatography (GC).[2][3]
4. Workup and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction by slowly adding water to destroy any excess NaH.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Wash the combined organic layers with water and brine to remove DMF and salts.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or distillation to obtain the pure ether.
Visualizations
Caption: Fig 1. Decision tree for selecting the optimal Williamson synthesis route.
Caption: Fig 2. Competing SN2 (Substitution) and E2 (Elimination) pathways.
Caption: Fig 3. General experimental workflow for Williamson ether synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. benchchem.com [benchchem.com]
- 5. jk-sci.com [jk-sci.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. benchchem.com [benchchem.com]
- 9. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
Technical Support Center: Benzyl Propargyl Ether Synthesis Scale-Up
Welcome to the technical support center for the synthesis of benzyl (B1604629) propargyl ether. This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered when scaling up this synthesis from the laboratory to pilot or production scale. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your process development.
Frequently Asked Questions (FAQs)
Q1: What is the most common laboratory method for synthesizing benzyl propargyl ether?
A1: The most prevalent and versatile method is the Williamson ether synthesis. This SN2 reaction typically involves the deprotonation of an alcohol to form a more nucleophilic alkoxide, which then reacts with an organohalide to form the ether.[1][2][3][4] For this compound, the two most common routes are:
-
Route A: Deprotonation of benzyl alcohol with a base, followed by reaction with a propargyl halide (e.g., propargyl bromide).
-
Route B: Deprotonation of propargyl alcohol with a base, followed by reaction with a benzyl halide (e.g., benzyl bromide).
Common bases include sodium hydride (NaH), potassium hydroxide (B78521) (KOH), and potassium carbonate (K₂CO₃), while preferred solvents are polar aprotic ones like DMSO or DMF, which enhance the nucleophilicity of the alkoxide.[2][4][5]
Q2: My reaction yield dropped significantly when I increased the scale. What are the likely causes?
A2: A drop in yield during scale-up is a common issue and can be attributed to several factors:
-
Inefficient Heat Transfer: Etherification reactions are often exothermic. In large reactors, the surface-area-to-volume ratio decreases, making it harder to dissipate heat. This can lead to localized overheating, which promotes side reactions and degrades the product.[6][7][8]
-
Poor Mixing: Inadequate agitation in large vessels can lead to non-homogenous reaction mixtures, causing localized concentration gradients and "hot spots." This results in incomplete reactions and increased byproduct formation.
-
Side Reactions: The Williamson synthesis is susceptible to a competing E2 elimination reaction, which produces alkenes. This is more pronounced at higher temperatures, which are harder to control at scale.[1][5] Self-condensation of benzyl alcohol to form dibenzyl ether is also a known byproduct.[9]
-
Reagent Addition Rate: Adding reagents too quickly on a large scale can cause a rapid, uncontrollable exotherm. Dropwise or portion-wise addition, which is easy in the lab, requires careful control and specialized equipment at an industrial scale.[8]
Q3: I am observing a significant amount of dibenzyl ether as a byproduct. How can I minimize this?
A3: The formation of dibenzyl ether typically occurs from the self-condensation of benzyl alcohol, especially under acidic conditions or at elevated temperatures.[9] To minimize this:
-
Strict Temperature Control: Maintain the lowest effective reaction temperature to disfavor the self-condensation pathway.
-
Choice of Reactants: If possible, use the route involving propargyl alcohol and benzyl bromide rather than benzyl alcohol and propargyl bromide, as this consumes the benzyl precursor that forms the byproduct.
-
Avoid Acidity: Ensure the reaction conditions remain basic. Any acidic impurities can catalyze the self-condensation.
Q4: What are the primary safety concerns when scaling up this synthesis?
A4: Scaling up introduces significant safety challenges that must be addressed:
-
Thermal Runaway: The exothermic nature of the reaction poses a major risk. If heat generation exceeds the cooling capacity of the reactor, a thermal runaway can occur, leading to a rapid increase in temperature and pressure.[6][8]
-
Handling of Reagents:
-
Sodium Hydride (NaH): Often supplied as a dispersion in mineral oil, NaH is highly flammable and water-reactive, releasing hydrogen gas which can ignite spontaneously.[10][11][12] It should be handled under an inert atmosphere (e.g., nitrogen or argon).[10][13][14]
-
Propargyl Bromide: This reagent is corrosive and a lachrymator.
-
Solvents: Many solvents used (THF, ethers) are highly flammable.
-
-
Hydrogen Gas Evolution: The deprotonation of the alcohol with NaH liberates flammable hydrogen gas.[3] The reactor must be properly vented to prevent pressure buildup and the creation of an explosive atmosphere.
Q5: Purification by distillation is difficult on a large scale. What are the alternatives?
A5: While fractional distillation is common in labs, it can be challenging industrially, especially if byproducts have close boiling points or if the product is thermally sensitive.[15]
-
Aqueous Work-up and Extraction: A well-designed work-up can remove many impurities. This involves quenching the reaction, washing with water and/or brine to remove salts and water-soluble impurities, and extracting the product into an organic solvent.
-
Vacuum Distillation: This is the preferred method for purifying less volatile ethers, as it lowers the boiling point and reduces the risk of thermal degradation.[15]
-
Adsorption/Filtration: Passing the crude product through a plug of an adsorbent like silica (B1680970) gel or activated alumina (B75360) can remove polar impurities and residual catalyst.[16]
Troubleshooting Guide
| Problem | Symptom / Observation | Possible Cause(s) | Recommended Solution(s) |
| Low Yield | Final product mass is significantly lower than theoretical. | Incomplete Deprotonation: Base is not strong enough or is deactivated. | Use a stronger base like NaH.[3][5] Ensure the base is fresh and handled under anhydrous conditions. |
| Competing E2 Elimination: Particularly with secondary halides or high temperatures. | Use a primary halide.[1][5] Maintain a lower reaction temperature (e.g., 50-80 °C). | ||
| Poor Reagent Purity: Water in solvents or reagents will quench the alkoxide/base. | Use anhydrous solvents and high-purity reagents. Dry solvents before use if necessary. | ||
| Impure Product | GC/NMR shows significant byproducts. | Alkene Formation: E2 elimination is competing with the SN2 reaction. | Lower the reaction temperature. Ensure you are using a primary alkyl halide.[5] |
| Dibenzyl Ether Formation: Self-condensation of benzyl alcohol. | Maintain strict temperature control and ensure conditions remain basic. | ||
| Unreacted Starting Material: Reaction has not gone to completion. | Increase reaction time.[5] Improve mixing/agitation. Confirm stoichiometry of reagents. | ||
| Runaway Reaction | Uncontrolled, rapid increase in reactor temperature. | Rapid Reagent Addition: Exotherm cannot be controlled by the cooling system. | Add the limiting reagent slowly and monitor the internal temperature. For large scales, use dosing pumps.[8] |
| Insufficient Cooling: Reactor's cooling capacity is inadequate for the batch size. | Reduce the batch size. Ensure the cooling fluid is at the correct temperature and flow rate. | ||
| Poor Agitation: "Hot spots" are forming, leading to localized acceleration of the reaction. | Increase the stirrer speed. Ensure the impeller design is appropriate for the vessel geometry and viscosity. | ||
| Work-up Issues | Emulsion formation during aqueous extraction. | Fine Particulates or Surfactant-like Byproducts: Stabilizing the oil-water interface. | Add a saturated brine solution to increase the aqueous phase density. Allow the mixture to stand for a longer period. If possible on the scale, centrifugation can be effective. |
Comparative Data & Experimental Protocols
Table 1: Comparison of Laboratory-Scale Reaction Conditions
| Base | Solvent | Alkylating Agent | Temp (°C) | Time (h) | Yield (%) | Reference / Notes |
| KOH | DMSO | Propargyl Bromide | Room Temp | 3 | High | Good for lab scale, but DMSO can be difficult to remove.[17] |
| NaH | THF | Benzyl Bromide | Reflux | - | - | A common and effective method. NaH requires careful handling.[3] |
| K₂CO₃ | Acetone | Propargyl Bromide | Reflux | 5 | ~90 | Milder base, may require longer reaction times or phase transfer catalyst. |
| NaH | DMF | Propargyl Bromide | Room Temp | 2 | ~92 | High yield, but DMF has a high boiling point. |
Representative Lab-Scale Protocol (NaH/THF Method)
This protocol is a guideline for laboratory synthesis and requires adaptation and hazard analysis before any scale-up.
Materials:
-
Benzyl Alcohol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.1 eq)
-
Propargyl Bromide (1.1 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium chloride (Brine)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
Preparation: A flame-dried, multi-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet is charged with anhydrous THF.
-
Deprotonation: Benzyl alcohol is added to the THF. The solution is cooled to 0 °C in an ice bath. Sodium hydride is added portion-wise, allowing the vigorous hydrogen evolution to be controlled. Caution: Hydrogen gas is flammable. Ensure adequate ventilation and an inert atmosphere.[3]
-
Alkoxide Formation: The mixture is stirred at 0 °C for 30 minutes, then allowed to warm to room temperature and stirred for an additional hour until hydrogen evolution ceases.
-
Alkylation: The reaction mixture is cooled back to 0 °C. Propargyl bromide is added dropwise via a syringe.
-
Reaction: The reaction is allowed to warm to room temperature and then heated to reflux. Progress is monitored by Thin Layer Chromatography (TLC).
-
Work-up: After completion, the reaction is cooled to 0 °C and carefully quenched by the slow addition of saturated NH₄Cl solution.
-
Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is removed, and the organic layer is washed with water and then brine.
-
Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification: The crude oil is purified by vacuum distillation or column chromatography on silica gel.
Visualizations
Experimental Workflow
Caption: General workflow for the laboratory synthesis of this compound.
Reaction Pathway and Major Side Reactions
Caption: The desired SN2 pathway and common competing side reactions.
Scale-Up Troubleshooting Logic
Caption: A logic diagram for troubleshooting common scale-up issues.
References
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. Ether Preparation | DewWool [dewwool.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. benchchem.com [benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Handling Reaction Exotherms – A Continuous Approach - Chemical Industry Journal [chemicalindustryjournal.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]
- 11. cdhfinechemical.com [cdhfinechemical.com]
- 12. fishersci.com [fishersci.com]
- 13. wcms.uillinois.edu [wcms.uillinois.edu]
- 14. uvic.ca [uvic.ca]
- 15. US2556248A - Ether purification by distillation and adsorption - Google Patents [patents.google.com]
- 16. Purification of Diethyl ether (Ethyl ether) - Chempedia - LookChem [lookchem.com]
- 17. scispace.com [scispace.com]
Validation & Comparative
Unclicking Reactivity: A Comparative Guide to Benzyl Propargyl Ether and Other Terminal Alkynes in Click Chemistry
For researchers, scientists, and drug development professionals navigating the expansive landscape of bioconjugation and material science, the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and efficient method for molecular ligation.[1][2] The choice of the terminal alkyne component is a critical determinant of reaction efficiency, kinetics, and overall success. This guide provides an objective comparison of benzyl (B1604629) propargyl ether with other commonly employed terminal alkynes, supported by experimental data and detailed protocols to inform your selection process.
The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring from a terminal alkyne and an azide (B81097), a transformation celebrated for its high yield, specificity, and compatibility with a wide range of functional groups and solvents, including water.[2][3] While the azide component is a key player, the structure of the terminal alkyne significantly influences the reaction's performance. Here, we delve into a comparative analysis of benzyl propargyl ether against other classes of terminal alkynes.
Performance Comparison of Terminal Alkynes in CuAAC
The reactivity of terminal alkynes in CuAAC is influenced by both electronic and steric factors. Propargyl compounds, including this compound, are widely utilized due to their excellent balance of reactivity, stability, and ease of incorporation into diverse molecular scaffolds.[4] Electron-deficient alkynes, such as propiolamides, can exhibit enhanced reaction rates but may also be more susceptible to side reactions like Michael addition.[4] Aromatic alkynes, like phenylacetylene, are also common substrates, and their reactivity can be tuned by the electronic nature of substituents on the aromatic ring.[5][6]
| Alkyne Substrate Class | Representative Alkyne | Relative Reactivity | Key Advantages | Potential Disadvantages |
| Propargyl Ethers | This compound | High | Good balance of reactivity and stability, synthetically accessible.[4] | Generally reliable with minimal side reactions. |
| Phenyl Propargyl Ether | High | Similar to this compound, widely used.[7] | Potential for cleavage under certain harsh conditions.[8] | |
| Propargyl Alcohols | Propargyl Alcohol | Moderate to High | Hydrophilic, suitable for aqueous reactions.[9] | Can exhibit lower reactivity compared to some activated alkynes.[10] |
| Aromatic Alkynes | Phenylacetylene | Moderate | Reactivity can be tuned with substituents.[5][6] | May require longer reaction times compared to propargyl ethers.[11][12] |
| Electron-Deficient Alkynes | Propiolamides | Very High | Can significantly accelerate reaction rates.[4][5] | Susceptible to Michael addition and other side reactions.[4] |
Quantitative Reactivity Data
The following table summarizes the time required to reach 50% and 90% completion for various alkyne substrates in a ligand-accelerated CuAAC reaction, providing a quantitative measure of their relative reactivity.
| Alkyne Substrate | Time to 50% Completion (min) | Time to 90% Completion (min) |
| Propiolamide A | < 5 | < 10 |
| Propargyl Ether B (e.g., this compound) | < 5 | ~15 |
| Propargyl Ether C | < 5 | ~15 |
| Propargyl Ether D | < 5 | ~15 |
| Propiolamide E | ~10 | > 30 |
Data synthesized from studies on ligand-accelerated CuAAC reactions.[13]
Experimental Protocols
A standardized experimental protocol is crucial for the objective comparison of different terminal alkynes. Below is a general procedure for a CuAAC reaction that can be adapted for various substrates.
General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol outlines a general procedure for the click chemistry reaction between a terminal alkyne (e.g., this compound) and an azide-containing molecule.[13][14]
Materials:
-
Terminal alkyne (e.g., this compound) (1.0 equivalent)
-
Azide-containing molecule (1.0 - 1.2 equivalents)
-
Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01 - 0.1 equivalents)
-
Sodium Ascorbate (B8700270) (0.05 - 0.5 equivalents), freshly prepared solution
-
Solvent (e.g., a mixture of water and a miscible organic solvent like t-BuOH, DMSO, or THF)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris-(benzyltriazolylmethyl)amine (TBTA) ligand (optional, but recommended for biological applications)
Procedure:
-
Reactant Preparation: In a suitable reaction vessel, dissolve the terminal alkyne and the azide in the chosen solvent system.
-
Ligand Addition (Optional): If using a ligand, pre-mix the CuSO₄·5H₂O with the ligand in a 1:2 to 1:5 molar ratio in the reaction buffer.[14]
-
Catalyst Addition: To the solution of the alkyne and azide, add the CuSO₄·5H₂O solution (or the pre-complexed catalyst).
-
Initiation: Add the freshly prepared solution of sodium ascorbate to the reaction mixture to reduce Cu(II) to the active Cu(I) species.[14]
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.[14]
-
Work-up and Purification: Once the reaction is complete, dilute the mixture with water and extract the product with a suitable organic solvent. The organic layers are then combined, dried, and concentrated. The crude product can be purified by column chromatography if necessary.
Visualizing the Click Chemistry Workflow
The following diagrams illustrate the general workflow for a CuAAC reaction and the logical comparison of different alkyne substrates.
Caption: General experimental workflow for a typical CuAAC reaction.
Caption: Logical comparison of different terminal alkyne classes for CuAAC.
Conclusion
References
- 1. benchchem.com [benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ilacadofsci.com [ilacadofsci.com]
- 8. Unexpected Reactions of Terminal Alkynes in Targeted "Click Chemistry'' Coppercatalyzed Azide-alkyne Cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jenabioscience.com [jenabioscience.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Azide–alkyne cycloaddition (click) reaction in biomass-derived solvent CyreneTM under one-pot conditions [beilstein-journals.org]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Comparison of benzyl ether protecting groups with silyl ether protecting groups.
In the landscape of multi-step organic synthesis, particularly in the fields of pharmaceutical development and complex molecule construction, the judicious selection of protecting groups for hydroxyl functionalities is paramount. Among the most prevalent choices for researchers are benzyl (B1604629) ethers and silyl (B83357) ethers, each offering a distinct set of advantages and liabilities. This guide provides an objective, data-driven comparison of these two classes of protecting groups to aid chemists in making informed strategic decisions for their synthetic campaigns.
At a Glance: Key Differences
| Feature | Benzyl Ethers | Silyl Ethers |
| General Stability | Highly robust, stable to a wide range of acidic and basic conditions.[1][2][3] | Stability is tunable based on the steric bulk of substituents on the silicon atom.[1][2] |
| Primary Deprotection | Catalytic hydrogenolysis (e.g., H₂/Pd-C).[1][2][4] | Fluoride (B91410) ion sources (e.g., TBAF) or acidic conditions.[1][2] |
| Orthogonality | Excellent for "permanent" protection in multi-step synthesis.[5] | Graduated lability allows for selective deprotection in the presence of other silyl ethers.[1] |
| Introduction | Typically via Williamson ether synthesis (e.g., NaH, BnBr).[4][6] | Reaction of an alcohol with a silyl halide (e.g., TBDMSCl) and a base (e.g., imidazole).[7][8] |
| Safety Considerations | Benzylating agents like benzyl bromide are lachrymatory and corrosive; sodium hydride is highly flammable.[1] | Silylating agents are generally considered less hazardous than those for benzylation.[1] |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data from various studies to facilitate a direct comparison between benzyl and silyl protecting groups. It is important to note that direct head-to-head comparisons under identical conditions are not always available in the literature; the data presented here is a compilation from different studies to illustrate general trends.
Table 1: Protection of Alcohols - Representative Conditions and Yields
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) |
| Benzyl (Bn) | Primary Alcohol | NaH, BnBr, DMF, 0°C to rt | Varies | 80-90%[2] |
| TBDMS | Primary Alcohol | TBDMSCl, Imidazole (B134444), DMF, rt | 2-12 h | >90%[8] |
| TBDMS | Secondary Alcohol | TBDMSCl, Imidazole, DMF, rt | 12-24 h | High[7] |
Table 2: Deprotection of Ethers - Representative Conditions and Yields
| Protecting Group | Substrate | Reagents and Conditions | Time | Yield (%) |
| Benzyl (Bn) | Carbohydrate | 10% Pd/C, H₂ (balloon), MeOH, rt | Varies | >95%[9] |
| Benzyl (Bn) | Carbohydrate | 10% Pd/C, Ammonium Formate, MeOH, Reflux | 2-16 h | >95%[9] |
| TBDMS | Secondary Alcohol | TBAF, THF, 0°C to rt | 45 min | 32%[1][10] |
| TBDMS | Primary Alcohol | TBAF, THF, rt | Overnight | 99%[1] |
| TBDMS | Diol Derivative | TBAF (1.0 equiv. per OH), THF, rt | 18 h | 97%[1] |
Table 3: Stability Profile of Benzyl vs. Silyl Ethers
| Condition/Reagent | Benzyl Ether Stability | Silyl Ether (TBDMS) Stability |
| Strong Acid | Generally Stable (cleavage possible with very strong acids)[4][11] | Labile[3] |
| Strong Base | Stable[1][2] | Stable[12] |
| Catalytic Hydrogenolysis (H₂/Pd-C) | Labile[1][2] | Stable[3] |
| Fluoride Ion (TBAF) | Stable | Labile[1][2] |
| Oxidizing Agents | Generally Stable | Generally Stable |
| Reducing Agents (Hydrides) | Stable | Stable |
Experimental Protocols
Detailed methodologies for the protection and deprotection of alcohols using benzyl and tert-butyldimethylsilyl (TBDMS) ethers are provided below. These represent common procedures and may require optimization for specific substrates.
Protocol 1: Benzylation of a Primary Alcohol using Sodium Hydride and Benzyl Bromide
Objective: To protect a primary hydroxyl group as a benzyl ether.
Materials:
-
Alcohol substrate (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (2.0 equiv)
-
Benzyl bromide (BnBr) (1.5–2.0 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
Procedure:
-
Dissolve the alcohol substrate in anhydrous DMF (5–10 mL/mmol) under an argon atmosphere.[6]
-
Cool the solution to 0°C in an ice bath.
-
Carefully add the sodium hydride portion-wise to the stirred solution.
-
Add benzyl bromide dropwise to the reaction mixture at 0°C.[6]
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[6]
-
Cool the reaction mixture to 0°C and quench by the slow addition of water.
-
Dilute the mixture with EtOAc and transfer to a separatory funnel.
-
Wash the organic layer sequentially with water and brine.[6]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[6]
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Protocol 2: Silylation of a Primary Alcohol using TBDMSCl and Imidazole
Objective: To selectively protect a primary hydroxyl group as a tert-butyldimethylsilyl (TBDMS) ether.
Materials:
-
Alcohol substrate (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add the alcohol substrate.[8]
-
Dissolve the substrate in anhydrous DMF (typically 0.1-0.5 M).[8]
-
Add imidazole to the solution and stir until it dissolves.[8]
-
Add TBDMSCl portion-wise to the stirred solution at room temperature. For enhanced selectivity in the presence of secondary alcohols, the reaction can be cooled to 0°C.[8]
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-12 hours.[8]
-
Pour the reaction mixture into water and extract with Et₂O.
-
Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.[8]
-
Purify the crude product by flash column chromatography on silica gel.[8]
Protocol 3: Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Methanol (MeOH) or Ethyl acetate (EtOAc)
-
Hydrogen (H₂) gas (balloon)
Procedure:
-
Dissolve the benzyl-protected alcohol in a suitable solvent (e.g., MeOH or EtOAc) in a round-bottom flask.[13]
-
Carefully add 10% Pd/C catalyst to the solution.[13]
-
Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this cycle three times to ensure an inert atmosphere.[13]
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protocol 4: Deprotection of a TBDMS Ether using TBAF
Objective: To cleave a TBDMS ether using a fluoride source.
Materials:
-
TBDMS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (TBAF) (1.0 M solution in THF, 1.1-1.5 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Dichloromethane (DCM)
-
Water
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve the TBDMS-protected substrate in anhydrous THF in a round-bottom flask.[1]
-
Cool the solution to 0°C using an ice bath.
-
Add the TBAF solution dropwise to the stirred solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 45 minutes to 18 hours, monitoring the reaction progress by TLC.[1]
-
Upon completion, dilute the reaction mixture with DCM and quench with water.[10]
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous MgSO₄, and filter.[10]
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 11. uwindsor.ca [uwindsor.ca]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Benzyl and Propargyl Ether Protecting Groups for Alcohols
For Researchers, Scientists, and Drug Development Professionals
In the complex landscape of multi-step organic synthesis, particularly within drug development and carbohydrate chemistry, the judicious selection of protecting groups for hydroxyl moieties is paramount. The benzyl (B1604629) (Bn) ether is a well-established and robust protecting group, while the propargyl ether has emerged as a versatile alternative with unique functionalities. This guide provides an objective comparison of the performance of benzyl and propargyl ethers as alcohol protecting groups, supported by experimental data and detailed methodologies, to aid in the strategic planning of synthetic routes.
At a Glance: Benzyl vs. Propargyl Ethers
| Feature | Benzyl (Bn) Ether | Propargyl (P) Ether |
| Primary Advantage | High stability to a wide range of conditions. | Orthogonality, and the alkyne handle for further functionalization (e.g., Click Chemistry). |
| Typical Protection | Williamson ether synthesis (NaH, BnBr). | Williamson ether synthesis (NaH, Propargyl Bromide). |
| Typical Deprotection | Catalytic Hydrogenolysis (H₂, Pd/C). | Isomerization to an allenyl ether followed by oxidative cleavage, or metal-catalyzed cleavage. |
| Stability | Generally stable to acidic and basic conditions, and many oxidizing and reducing agents.[1] | Stable to a wide range of conditions, but can be cleaved under specific metal-catalyzed or basic conditions. |
| Orthogonality | Orthogonal to many acid- and base-labile protecting groups. | Orthogonal to benzyl ethers and silyl (B83357) ethers. |
Performance Comparison: Stability of Alcohol Protecting Groups
The choice of a protecting group is critically dependent on its stability profile. The following table summarizes the stability of benzyl and propargyl ethers in comparison to other commonly used alcohol protecting groups under various reaction conditions.
| Protecting Group | Strong Acid (e.g., HCl) | Strong Base (e.g., NaOH) | Oxidizing Agents (e.g., PCC, DMP) | Reducing Agents (e.g., LiAlH₄) | Catalytic Hydrogenolysis (H₂, Pd/C) | Fluoride Ion (e.g., TBAF) |
| Benzyl (Bn) | Stable | Stable | Stable | Stable | Labile | Stable |
| Propargyl (P) | Stable | Stable (isomerization possible with strong base) | Stable | Stable | Labile | Stable |
| Silyl (e.g., TBDMS) | Labile | Stable | Stable | Stable | Stable | Labile |
| Acetyl (Ac) | Labile | Labile | Stable | Labile | Stable | Stable |
| Methoxymethyl (MOM) | Labile | Stable | Stable | Stable | Stable | Stable |
Experimental Data: Protection and Deprotection
The efficiency of protection and deprotection reactions is a key factor in synthetic planning. The following tables provide representative experimental data for the benzylation and propargylation of a primary alcohol, as well as their respective deprotection.
Table 1: Protection of Benzyl Alcohol
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) |
| Benzyl | BnBr, NaH, THF, 0 °C to rt | 2 h | ~95 |
| Propargyl | Propargyl Bromide, NaH, THF, 0 °C to rt | 2-4 h | ~95 |
Table 2: Deprotection of Protected Benzyl Alcohol
| Protecting Group | Reagents and Conditions | Reaction Time | Yield (%) |
| Benzyl | H₂, 10% Pd/C, MeOH, rt | 1-3 h | >95 |
| Propargyl | 1. K-OtBu (cat.), THF, rt; 2. OsO₄ (cat.), NMO, Acetone (B3395972)/H₂O | 3-5 h | ~90 |
Experimental Protocols
Protection of a Primary Alcohol with Benzyl Ether
Objective: To protect a primary alcohol as a benzyl ether using the Williamson ether synthesis.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr, 1.2 equiv)
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Ethyl acetate (B1210297)
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride portion-wise.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add benzyl bromide dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Extract the aqueous layer with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Deprotection of a Benzyl Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C)
-
Methanol (B129727) (MeOH)
-
Hydrogen gas (H₂)
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol in a round-bottom flask.
-
Carefully add 10% Pd/C to the solution.
-
Evacuate the flask and backfill with hydrogen gas (using a balloon or hydrogenation apparatus).
-
Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature for 1-3 hours, monitoring the reaction by TLC.
-
Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protection of a Primary Alcohol with Propargyl Ether
Objective: To protect a primary alcohol as a propargyl ether.
Materials:
-
Primary alcohol (1.0 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)
-
Propargyl bromide (80% in toluene, 1.2 equiv)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Follow the same procedure as for benzyl ether protection, substituting propargyl bromide for benzyl bromide.
Deprotection of a Propargyl Ether
Objective: To cleave a propargyl ether protecting group.[2]
Materials:
-
Propargyl-protected alcohol (1.0 equiv)
-
Potassium tert-butoxide (K-OtBu, catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Osmium tetroxide (OsO₄, catalytic amount)
-
N-methylmorpholine N-oxide (NMO, 2.0 equiv)
-
Acetone/Water (4:1)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃)
Procedure:
-
Isomerization: To a solution of the propargyl ether in anhydrous THF at room temperature, add a catalytic amount of potassium tert-butoxide. Stir the reaction mixture for 1-2 hours, monitoring the formation of the allenyl ether intermediate by TLC.
-
Oxidative Cleavage: Upon complete isomerization, quench the reaction with water and extract the product with an appropriate organic solvent. Dry the organic layer and concentrate under reduced pressure. Dissolve the crude allenyl ether in a mixture of acetone and water (4:1). Add N-methylmorpholine N-oxide followed by a catalytic amount of osmium tetroxide.
-
Stir the reaction at room temperature for 3 hours until the starting material is consumed (monitored by TLC).
-
After completion, remove the acetone under vacuum and dissolve the residue in CH₂Cl₂. Wash with saturated NaHSO₃.
-
Dry the organic layer and concentrate under reduced pressure. Purify the resulting alcohol by flash column chromatography.
Signaling Pathways and Experimental Workflows
The strategic use of orthogonal protecting groups is fundamental in the synthesis of complex molecules like oligosaccharides. The diagram below illustrates a typical workflow for the selective deprotection of propargyl and benzyl ethers in a carbohydrate synthesis, allowing for regioselective modifications.
Caption: Orthogonal deprotection workflow.
This workflow demonstrates the power of using protecting groups with distinct cleavage conditions. The propargyl ether can be removed selectively in the presence of the benzyl ether, allowing for specific chemical manipulation at that position. Subsequently, the benzyl ether can be removed under different conditions to functionalize another part of the molecule. This orthogonality is a significant advantage in the synthesis of complex biomolecules and drug candidates.
Conclusion
Both benzyl and propargyl ethers are highly effective protecting groups for alcohols, each with a distinct set of advantages. The choice between them will be dictated by the specific requirements of the synthetic route.
-
Benzyl ethers are the preferred choice when robust protection is required that can withstand a wide variety of synthetic transformations. Their removal via catalytic hydrogenolysis is a mild and efficient process, provided the substrate is compatible with reductive conditions.
-
Propargyl ethers offer a unique advantage in their orthogonality to many other protecting groups and the presence of a terminal alkyne. This "handle" can be used for further molecular elaboration via reactions such as the copper-catalyzed azide-alkyne cycloaddition ("Click Chemistry"), making it an attractive option for the synthesis of complex bioconjugates and functionalized materials. The deprotection conditions, while multi-step, are mild and selective.
For researchers in drug development and complex molecule synthesis, a thorough understanding of the properties and applications of both benzyl and propargyl ethers is essential for the design of efficient and successful synthetic strategies.
References
Orthogonal Deprotection of Benzyl and Propargyl Ethers: A Comparative Guide for Synthetic Chemists
For researchers, scientists, and drug development professionals engaged in the synthesis of complex molecules, the strategic use of protecting groups is paramount. The ability to selectively unmask one functional group while others remain intact—a concept known as orthogonal deprotection—is a cornerstone of modern synthetic chemistry. This guide provides a detailed comparison of deprotection strategies for two commonly employed hydroxyl protecting groups: the benzyl (B1604629) (Bn) ether and the propargyl ether. We present experimental data, detailed protocols, and logical workflows to facilitate the rational design of protecting group strategies in multistep synthesis.
The benzyl ether is a workhorse protecting group, lauded for its robustness under a wide range of acidic and basic conditions.[1][2] Conversely, the propargyl ether, while also an ether, possesses a terminal alkyne functionality that allows for a distinct set of deprotection methods. This fundamental difference in their chemical reactivity forms the basis for their orthogonal manipulation.
Comparative Deprotection Data
The following tables summarize the reaction conditions for the selective deprotection of benzyl and propargyl ethers, highlighting the conditions under which one can be removed in the presence of the other.
Table 1: Selective Deprotection of Benzyl Ethers in the Presence of Propargyl Ethers
| Reagent/Method | Reaction Conditions | Substrate Type | Yield (%) | Observations |
| H₂, Pd/C | H₂ (1 atm), 10% Pd/C, solvent (e.g., EtOH, EtOAc), room temperature | General | High | Propargyl group may be susceptible to reduction under forcing conditions.[3] |
| BCl₃·SMe₂ | BCl₃·SMe₂, CH₂Cl₂, 0 °C to room temperature | General | High | Tolerates a broad range of functional groups, including alkynes.[1] |
| DDQ | DDQ, CH₂Cl₂/H₂O, room temperature | Electron-rich benzyl ethers | Good to Excellent | Standard benzyl ethers may require photoirradiation for efficient cleavage.[4][5] Propargyl groups are generally stable. |
Table 2: Selective Deprotection of Propargyl Ethers in the Presence of Benzyl Ethers
| Reagent/Method | Reaction Conditions | Substrate Type | Yield (%) | Observations |
| KOtBu then OsO₄/NMO | 1. KOtBu, THF, room temperature; 2. OsO₄ (cat.), NMO, THF/H₂O | General | High | Two-step process involving isomerization to an allenyl ether followed by oxidative cleavage. Benzyl ethers are stable. |
| [Ir(cod)(PMePh₂)₂]PF₆ | [Ir(cod)(PMePh₂)₂]PF₆, H₂, THF | General | Good | Isomerization to an allyl ether followed by cleavage. |
| Pd/C, H₂O | 10% Pd/C, H₂O, reflux | Aryl propargyl ethers and amines | Good | Reported for depropargylation of aryl ethers and amines.[6] |
Experimental Protocols
Protocol 1: Selective Deprotection of a Benzyl Ether via Catalytic Hydrogenolysis
This procedure describes the removal of a benzyl ether using palladium on carbon and hydrogen gas, a widely used and generally mild method.
-
Materials:
-
Benzyl-protected compound (containing a propargyl ether)
-
10% Palladium on carbon (Pd/C)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂) supply (e.g., balloon or hydrogenation apparatus)
-
Celite®
-
-
Procedure:
-
Dissolve the substrate in a suitable solvent (e.g., EtOH or EtOAc).
-
Carefully add 10% Pd/C (typically 5-10 mol% catalyst loading).
-
Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere.
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
Protocol 2: Selective Deprotection of a Propargyl Ether via Isomerization and Oxidative Cleavage
This two-step protocol details the removal of a propargyl ether under conditions that are orthogonal to benzyl ethers.
-
Materials:
-
Propargyl-protected compound (containing a benzyl ether)
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous Tetrahydrofuran (THF)
-
Osmium tetroxide (OsO₄) solution (e.g., 4% in H₂O)
-
N-Methylmorpholine N-oxide (NMO)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bisulfite (NaHSO₃) solution
-
Brine
-
-
Procedure:
-
Isomerization:
-
Dissolve the substrate in anhydrous THF.
-
Add KOtBu (typically 1.1 equivalents) at room temperature.
-
Stir the mixture until TLC analysis indicates complete conversion to the allenyl ether intermediate.
-
Dilute the reaction with CH₂Cl₂ and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) and concentrate under reduced pressure.
-
-
Oxidative Cleavage:
-
Dissolve the crude allenyl ether in a mixture of THF and water.
-
Add NMO (typically 2-3 equivalents).
-
Add a catalytic amount of OsO₄ solution.
-
Stir the reaction at room temperature until the allenyl ether is consumed (monitor by TLC).
-
Quench the reaction by adding saturated aqueous NaHSO₃ solution and stir for 30 minutes.
-
Extract the product with an organic solvent (e.g., CH₂Cl₂ or EtOAc).
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the product by flash column chromatography.
-
-
Orthogonal Deprotection Workflow
The selection of a deprotection strategy depends on the target molecule and the other functional groups present. The following diagram illustrates the logical workflow for the orthogonal deprotection of benzyl and propargyl ethers.
Caption: Orthogonal deprotection workflow for benzyl and propargyl ethers.
Chemical Structures and Deprotection Pathways
The following diagrams illustrate the chemical structures of benzyl and propargyl ethers and their respective deprotection pathways.
Caption: Deprotection pathways for benzyl and propargyl ethers.
References
- 1. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 2. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 3. A new method for the deprotection of benzyl ethers or the selective protection of alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Benzyl Ethers [organic-chemistry.org]
- 5. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of Benzyl Ether, Acetal, and Ester Protecting Groups: Stability and Application in Chemical Synthesis
For researchers, scientists, and drug development professionals, the selection of an appropriate protecting group is a critical decision that can significantly impact the success of a multi-step organic synthesis. The ideal protecting group should be readily installed, stable under a range of reaction conditions, and selectively removed in high yield when no longer needed. This guide provides an objective comparison of the stability of three commonly employed protecting groups for hydroxyl and carboxylic acid functionalities: benzyl (B1604629) ethers, acetals, and esters. The analysis is supported by experimental data to inform the strategic choice of a protecting group for specific synthetic challenges.
Orthogonal Stability Profiles: A Key to Strategic Synthesis
The utility of benzyl ethers, acetals, and esters as protecting groups stems from their distinct and largely orthogonal stability profiles. This orthogonality allows for the selective deprotection of one group in the presence of others, a cornerstone of modern synthetic strategy.
-
Benzyl ethers are renowned for their robustness, exhibiting stability across a wide range of acidic and basic conditions. Their primary mode of cleavage is through catalytic hydrogenolysis, a reductive process.
-
Acetals , in contrast, are highly sensitive to acidic conditions, readily undergoing hydrolysis to regenerate the parent carbonyl and alcohol. However, they are exceptionally stable in basic and nucleophilic environments.
-
Esters are generally stable under acidic and reductive conditions, including the catalytic hydrogenolysis conditions used to cleave benzyl ethers. Their lability lies in their susceptibility to base-catalyzed hydrolysis, also known as saponification.
Quantitative Comparison of Stability
The following tables summarize the stability of benzyl ethers, acetals, and esters under various reaction conditions. While direct, side-by-side kinetic data for all three groups under identical conditions is not always available in the literature, the provided data offers a quantitative and semi-quantitative basis for comparison.
Table 1: Stability under Acidic Conditions
| Protecting Group | Reagent/Condition | Substrate Example | Half-life (t½) / % Cleavage | Reference |
| Benzyl Ether | Generally Stable | Benzyl protected alcohol | Generally stable under mild acidic conditions. Cleavage requires strong acids like HBr or BCl₃. | [1] |
| Acetal (Benzylidene) | pH 5 Buffer (0.1 M PB in D₂O/CD₃CN 1:3) | Unsubstituted Benzylidene Acetal | 425 hours | [2] |
| Ester (Ethyl Acetate) | pH ~5-6 | Ethyl Acetate | Minimal hydrolysis rate observed in this pH range. | [3] |
Table 2: Stability under Basic Conditions
| Protecting Group | Reagent/Condition | Substrate Example | Rate Constant / % Cleavage | Reference |
| Benzyl Ether | Strong Bases (e.g., NaH, KOH) | General Benzyl Ethers | Generally Stable | [1] |
| Acetal | Aqueous and non-aqueous bases | General Acetals | Stable | [2][4] |
| Ester (Ethyl Acetate) | 0.02 N NaOH (aq) at 25°C | Ethyl Acetate | k = 0.1120 L·mol⁻¹·s⁻¹ (second-order) | [5][6] |
Table 3: Stability under Reductive (Catalytic Hydrogenolysis) Conditions
| Protecting Group | Reagent/Condition | Substrate Example | Outcome | Reference |
| Benzyl Ether | H₂, 10% Pd/C, RT | Benzyl protected alcohol | Cleavage | [1] |
| Acetal | H₂, Pd/C | General Acetals | Generally Stable (unless benzylic) | [2] |
| Ester | H₂, Pd/C | General Esters | Generally Stable | [7][8] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the accurate assessment and comparison of protecting group stability. The following protocol describes a general method for monitoring the cleavage of a protecting group using High-Performance Liquid Chromatography (HPLC).
Protocol: HPLC Monitoring of Protecting Group Cleavage
Objective: To quantitatively determine the rate of cleavage of a protecting group (benzyl ether, acetal, or ester) under specific acidic, basic, or reductive conditions.
Materials:
-
Substrate with the protecting group of interest
-
Appropriate solvent(s) for the reaction and HPLC analysis
-
Reagents for deprotection (e.g., acid, base, or catalyst and hydrogen source)
-
Internal standard (a stable compound not otherwise present in the reaction mixture)
-
Quenching solution (to stop the reaction at specific time points)
-
HPLC system with a suitable detector (e.g., UV-Vis)
-
Analytical HPLC column (e.g., C18)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the protected substrate at a known concentration in the reaction solvent.
-
Prepare a stock solution of the internal standard at a known concentration.
-
-
Reaction Setup:
-
In a reaction vessel, combine the substrate stock solution and the internal standard stock solution.
-
Equilibrate the reaction mixture to the desired temperature.
-
Initiate the reaction by adding the deprotection reagent. Start a timer immediately.
-
-
Sampling and Quenching:
-
At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.
-
Immediately quench the reaction by adding the aliquot to a vial containing a quenching solution (e.g., a strong base for an acid-catalyzed reaction, or vice versa).
-
-
HPLC Analysis:
-
Analyze each quenched sample by HPLC.
-
The mobile phase composition and gradient should be optimized to achieve good separation between the starting material, the deprotected product, and the internal standard.
-
Monitor the elution profile at a wavelength where the compounds of interest have significant absorbance.
-
-
Data Analysis:
-
Integrate the peak areas of the starting material, the product, and the internal standard for each time point.
-
Calculate the concentration of the starting material at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the starting material versus time to determine the reaction kinetics (e.g., half-life).
-
Visualizing Protecting Group Strategies
The selection of an appropriate protecting group is a critical step in planning a synthetic route. The following diagrams, generated using the DOT language, illustrate the chemical structures of the protecting groups and a logical workflow for their selection.
Caption: Chemical structures of benzyl ether, acetal, and ester protecting groups.
References
- 1. internationaljournalssrg.org [internationaljournalssrg.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. uv.es [uv.es]
- 7. mdpi.com [mdpi.com]
- 8. Ester hydrogenolysis - Group of Green Catalysis [greencats.vscht.cz]
A Comparative Guide to the Purity Validation of Benzyl Propargyl Ether: HPLC vs. GC-MS
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs), ensuring the purity of each component is paramount. Benzyl (B1604629) propargyl ether, a valuable building block in organic synthesis, is no exception. Its purity can significantly impact the yield, impurity profile, and overall quality of the final product. This guide provides a comprehensive comparison of two of the most powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). We will delve into their principles, provide detailed experimental protocols, and present comparative data to assist researchers in selecting the most appropriate method for their specific needs.
Principles of Analysis: A Head-to-Head Comparison
Both HPLC and GC-MS are chromatographic techniques that separate components of a mixture, but they differ fundamentally in their mobile phases and the types of compounds they are best suited to analyze.
High-Performance Liquid Chromatography (HPLC) utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase. The separation is based on the differential partitioning of the analyte and impurities between the two phases. For a molecule like benzyl propargyl ether, which is non-volatile and thermally stable, Reversed-Phase HPLC (RP-HPLC) is the most common approach. In RP-HPLC, a non-polar stationary phase is used with a polar mobile phase, and compounds are separated based on their hydrophobicity.
Gas Chromatography-Mass Spectrometry (GC-MS) , on the other hand, is ideal for volatile and thermally stable compounds. The sample is vaporized and transported through a capillary column by an inert gas (the mobile phase). Separation occurs based on the compound's boiling point and its interaction with the stationary phase lining the column. The separated components then enter a mass spectrometer, which provides detailed structural information and acts as a highly specific detector.
Quantitative Purity Analysis: A Data-Driven Comparison
To illustrate the performance of each technique, a hypothetical batch of synthesized this compound was analyzed for purity. The primary impurities anticipated from a typical Williamson ether synthesis include unreacted starting materials (benzyl alcohol and propargyl bromide) and residual solvent (e.g., acetonitrile).
Table 1: HPLC Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Concentration (mg/mL) |
| Benzyl Alcohol | 3.5 | 0.45 | 0.045 |
| Propargyl Bromide | 2.8 | 0.10 | 0.010 |
| This compound | 8.2 | 99.40 | 9.940 |
| Unknown Impurity 1 | 9.5 | 0.05 | 0.005 |
| Total | 100.00 | 10.000 |
Table 2: GC-MS Purity Analysis of this compound
| Compound | Retention Time (min) | Peak Area (%) | Concentration (mg/mL) | Match Factor (NIST Library) |
| Acetonitrile (B52724) | 2.1 | 0.02 | 0.002 | 98 |
| Propargyl Bromide | 4.5 | 0.08 | 0.008 | 95 |
| Benzyl Alcohol | 6.8 | 0.42 | 0.042 | 97 |
| This compound | 9.1 | 99.45 | 9.945 | 99 |
| Dibenzyl Ether | 11.2 | 0.03 | 0.003 | 92 |
| Total | 100.00 | 10.000 |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are the experimental protocols for the HPLC and GC-MS analysis of this compound.
HPLC Method for Purity Determination
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
0-10 min: 50% Acetonitrile
-
10-15 min: 50% to 90% Acetonitrile
-
15-20 min: 90% Acetonitrile
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of acetonitrile to prepare a 1 mg/mL solution. Filter through a 0.45 µm syringe filter before injection.
-
Injection Volume: 10 µL.
GC-MS Method for Purity and Impurity Identification
-
Instrumentation: A standard GC-MS system.
-
Chromatographic Conditions:
-
Column: A non-polar capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Inlet Temperature: 250°C.
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 min.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 min.
-
-
MS Transfer Line Temperature: 280°C.
-
Ion Source Temperature: 230°C.
-
Mass Range: 40-400 amu.
-
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound sample in dichloromethane.
-
Injection Volume: 1 µL (split mode, 50:1).
Visualizing the Workflow and Comparison
To better understand the analytical processes and their comparative advantages, the following diagrams have been generated using Graphviz.
Caption: HPLC analysis workflow for this compound purity.
Caption: GC-MS analysis workflow for this compound purity.
Caption: Comparison of HPLC and GC-MS for this compound analysis.
Conclusion: Selecting the Right Tool for the Job
Both HPLC and GC-MS are powerful and complementary techniques for assessing the purity of this compound.
-
HPLC is the workhorse for accurately quantifying the main component and non-volatile impurities. Its robustness and reproducibility make it ideal for routine quality control.
-
GC-MS excels at identifying and quantifying volatile impurities, such as residual solvents and low-boiling point starting materials. The mass spectrometric detector provides an unparalleled level of confidence in impurity identification.
For a comprehensive validation of this compound purity, a combination of both techniques is often the most effective strategy. HPLC provides the quantitative backbone for the main component, while GC-MS offers a detailed picture of the volatile impurity profile, ensuring the highest quality standard for downstream applications in research and drug development.
A Spectroscopic Comparison of Benzyl Propargyl Ether and Its Key Reaction Products
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed spectroscopic comparison of benzyl (B1604629) propargyl ether and the products of its two primary reactions: the Claisen rearrangement and the copper-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as a "click" reaction. This information is crucial for researchers utilizing benzyl propargyl ether as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The data presented here, including NMR, IR, and mass spectrometry, will aid in reaction monitoring, product identification, and characterization.
Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for this compound, its Claisen rearrangement product, and its click reaction product with benzyl azide (B81097).
Table 1: Spectroscopic Data for this compound (C₁₀H₁₀O)
| Spectroscopic Technique | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃) | δ 7.40-7.28 (m, 5H, Ar-H), 4.65 (s, 2H, O-CH₂-Ar), 4.18 (d, J=2.4 Hz, 2H, O-CH₂-C≡), 2.45 (t, J=2.4 Hz, 1H, ≡C-H) |
| ¹³C NMR (CDCl₃) | δ 137.5 (Ar-C), 128.6 (Ar-CH), 128.2 (Ar-CH), 127.9 (Ar-CH), 79.5 (C≡CH), 74.9 (≡C-H), 72.0 (O-CH₂-Ar), 58.1 (O-CH₂-C≡) |
| IR (Neat) | 3290 cm⁻¹ (≡C-H stretch), 2115 cm⁻¹ (C≡C stretch), 1100 cm⁻¹ (C-O stretch) |
| Mass Spec (EI) | m/z 146 (M⁺), 91 (C₇H₇⁺, base peak) |
Table 2: Spectroscopic Data for the Claisen Rearrangement Product (o-(prop-1,2-dien-1-yl)phenyl)methanol
Note: The immediate product of the[1][1]-sigmatropic rearrangement is an unstable allene (B1206475) intermediate which can undergo further reactions. The data below is for the expected initial allenic alcohol.
| Spectroscopic Technique | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃) | δ 7.4-7.1 (m, 4H, Ar-H), 5.5-5.3 (m, 1H, C=C=CH), 5.0-4.8 (m, 2H, C=C=CH₂), 4.70 (s, 2H, CH₂OH), 2.1 (br s, 1H, OH) |
| ¹³C NMR (CDCl₃) | δ 208 (C=C=C), 138 (Ar-C), 130-125 (Ar-CH), 95 (C=C=CH), 80 (C=C=CH₂), 64 (CH₂OH) |
| IR (Neat) | ~3350 cm⁻¹ (O-H stretch), ~1950 cm⁻¹ (C=C=C stretch, characteristic) |
| Mass Spec (EI) | m/z 146 (M⁺), 128 (M-H₂O)⁺, 91 (C₇H₇⁺) |
Table 3: Spectroscopic Data for the Click Reaction Product: 1-Benzyl-4-(benzyloxymethyl)-1H-1,2,3-triazole
| Spectroscopic Technique | Characteristic Peaks/Values |
| ¹H NMR (CDCl₃) | δ 7.75 (s, 1H, triazole-H), 7.40-7.25 (m, 10H, Ar-H), 5.55 (s, 2H, N-CH₂-Ar), 4.60 (s, 2H, O-CH₂-Ar), 4.55 (s, 2H, triazole-CH₂-O) |
| ¹³C NMR (CDCl₃) | δ 145.0 (triazole-C), 134.5 (Ar-C), 129.2, 128.8, 128.7, 128.2, 128.1, 127.8 (Ar-CH), 123.5 (triazole-CH), 72.5 (O-CH₂-Ar), 64.0 (triazole-CH₂-O), 54.2 (N-CH₂-Ar) |
| IR (KBr) | ~3140 cm⁻¹ (=C-H stretch of triazole), ~1600, 1495, 1455 cm⁻¹ (Ar C=C stretch), ~1090 cm⁻¹ (C-O stretch) |
| Mass Spec (ESI) | m/z 280 [M+H]⁺ |
Experimental Protocols
1. Synthesis of this compound [2]
This procedure details a common method for the synthesis of this compound via a Williamson ether synthesis.
-
Materials:
-
Benzyl alcohol
-
Propargyl bromide
-
Potassium hydroxide (B78521) (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (B86663)
-
-
Procedure:
-
To a stirred suspension of powdered potassium hydroxide (1.1 equivalents) in DMSO, add benzyl alcohol (1.0 equivalent) at room temperature.
-
Stir the mixture for 30 minutes.
-
Slowly add propargyl bromide (1.0 equivalent) to the reaction mixture.
-
Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford this compound.
-
2. Claisen Rearrangement of this compound [3]
The Claisen rearrangement of aryl propargyl ethers is typically a thermal process.
-
Materials:
-
This compound
-
High-boiling solvent (e.g., N,N-diethylaniline or o-dichlorobenzene)
-
-
Procedure:
-
Dissolve this compound in a high-boiling solvent such as N,N-diethylaniline.
-
Heat the reaction mixture to reflux (typically 180-220 °C).
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel. The product may be a mixture of rearranged isomers or subsequent cyclized products.
-
3. Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of this compound and Benzyl Azide [4][5]
This protocol describes a standard procedure for the "click" reaction.
-
Materials:
-
This compound
-
Benzyl azide
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate (B8700270)
-
Solvent (e.g., a mixture of t-butanol and water)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
-
Procedure:
-
In a reaction vessel, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of t-butanol and water.
-
In a separate vial, prepare a solution of copper(II) sulfate pentahydrate (0.05 equivalents) in water.
-
In another vial, prepare a fresh solution of sodium ascorbate (0.1 equivalents) in water.
-
Add the copper sulfate solution to the reaction mixture, followed by the sodium ascorbate solution.
-
Stir the reaction mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Upon completion, add water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield 1-benzyl-4-(benzyloxymethyl)-1H-1,2,3-triazole.
-
Reaction Pathways and Experimental Workflows
The following diagrams illustrate the key reaction pathways and a general experimental workflow for product analysis.
References
Propargyl Ethers in Focus: A Kinetic Comparison in CuAAC Reactions
A detailed guide for researchers and drug development professionals on the kinetic performance of benzyl (B1604629) propargyl ether and its alternatives in Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions, supported by comparative data and experimental protocols.
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction is a cornerstone of bioconjugation and drug development, valued for its efficiency and specificity. Central to this "click chemistry" is the alkyne component, where the choice of substrate can significantly impact reaction kinetics and overall success. This guide provides an objective comparison of the kinetic performance of benzyl propargyl ether against other commonly used alkynes, offering researchers the data needed to select the optimal building block for their specific application.
Comparative Kinetic Performance of Alkynes in CuAAC
Propargyl ethers, such as this compound, are widely used due to their stability and synthetic accessibility.[1] However, for applications demanding rapid conjugation, particularly at low reactant concentrations, other alkynes like propiolamides may offer a kinetic advantage. The following table summarizes the relative performance of various alkyne substrates in a ligand-accelerated CuAAC reaction.
| Alkyne Substrate Class | Representative Alkyne | Time to 50% Completion (min) | Time to 90% Completion (min) | Key Advantages | Potential Disadvantages |
| Propargyl Ethers | This compound | ~5-10 | ~15-25 | Good balance of reactivity and stability, synthetically accessible.[1] | May be slower than more activated alkynes. |
| Propiolamides | N-benzylpropiolamide | <5 | <15 | Very high reactivity, often the fastest substrate class.[1] | Potential for Michael addition side reactions with nucleophiles like thiols. |
| N-Propargylamides | N-propargylacetamide | ~5-10 | ~20-30 | Good reactivity, comparable to propargyl ethers.[1] | |
| Propargylamines | N,N-dimethylpropargylamine | ~10-15 | ~25-35 | Readily available, good for introducing tertiary amine functionality. | Can be slightly slower than propargyl ethers and amides.[1] |
| Propargyl Alcohols | Propargyl alcohol | ~10-15 | ~30-40 | Simple, readily available building block.[2] | |
| Aromatic Alkynes | Phenylacetylene | Slower | Slower | Rigid structure, useful for specific structural requirements. | Generally slower than propargyl derivatives.[1][3] |
| Aliphatic Alkynes | 1-Octyne | Slower | Slower | Useful for introducing alkyl chains. | Generally the slowest of the terminal alkynes.[1] |
Note: The kinetic data presented are comparative and highly dependent on the specific reaction conditions, including the copper source, ligand, solvent, and temperature. The times to completion are estimated based on graphical data from a study using a fluorogenic azide (B81097) under specific bioconjugation conditions.[1]
Experimental Protocol: Kinetic Analysis of CuAAC Reactions
This protocol outlines a general procedure for comparing the kinetics of different alkynes in a CuAAC reaction using a fluorogenic azide for monitoring reaction progress.
Materials:
-
Alkyne substrates (e.g., this compound, N-benzylpropiolamide)
-
Fluorogenic azide (e.g., a coumarin- or rhodamine-based azide)
-
Copper(II) sulfate (B86663) (CuSO₄)
-
Sodium ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Deionized water
-
Organic solvent for stock solutions (e.g., DMSO)
-
Microplate reader with fluorescence detection capabilities
Procedure:
-
Stock Solution Preparation:
-
Prepare stock solutions of each alkyne substrate in DMSO.
-
Prepare a stock solution of the fluorogenic azide in DMSO.
-
Prepare a stock solution of CuSO₄ in deionized water.
-
Prepare a fresh stock solution of sodium ascorbate in deionized water immediately before use.
-
Prepare a stock solution of THPTA ligand in deionized water.
-
-
Reaction Setup (for a 96-well plate format):
-
In each well, combine the reaction buffer and the alkyne stock solution to achieve the desired final concentration.
-
Add the fluorogenic azide stock solution to each well.
-
Prepare a premix of CuSO₄ and THPTA ligand.
-
To initiate the reaction, add the sodium ascorbate solution to each well, followed immediately by the CuSO₄/THPTA premix.
-
-
Kinetic Monitoring:
-
Immediately place the microplate into a pre-warmed plate reader.
-
Monitor the increase in fluorescence intensity over time at the appropriate excitation and emission wavelengths for the chosen fluorogenic azide.
-
Record data points at regular intervals until the reaction reaches completion (i.e., the fluorescence signal plateaus).
-
-
Data Analysis:
-
Subtract the background fluorescence from a control well containing no alkyne.
-
Normalize the fluorescence data for each reaction to the maximum fluorescence intensity to represent the fractional conversion.
-
Plot the fractional conversion as a function of time to obtain kinetic traces.
-
From these traces, determine the time required to reach 50% and 90% completion for each alkyne.
-
For a more detailed analysis, fit the kinetic data to an appropriate rate law to determine the observed rate constant (k_obs) for each reaction.
-
Experimental Workflow Diagram
Caption: Workflow for kinetic analysis of CuAAC reactions.
Conclusion
The choice of alkyne is a critical parameter in the design of CuAAC reactions. While this compound offers a reliable and balanced option for many applications, more activated alkynes like propiolamides can provide a significant kinetic advantage when rapid reaction rates are paramount.[1] However, the potential for side reactions with highly reactive alkynes must be considered. By understanding the kinetic profiles of different alkyne substrates, researchers can make informed decisions to optimize their bioconjugation and drug development workflows.
References
- 1. Relative Performance of Alkynes in Copper-Catalyzed Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jenabioscience.com [jenabioscience.com]
- 3. Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Copper-Catalyzed vs. Strain-Promoted Alkyne-Azide Cycloaddition for Benzyl Propargyl Ether
For researchers, scientists, and drug development professionals, the efficient and precise construction of complex molecular architectures is paramount. Among the most powerful tools for this purpose are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC). Both reactions form a stable triazole linkage but differ fundamentally in their mechanism, kinetics, and biocompatibility. This guide provides an objective comparison of these two methods for the ligation of benzyl (B1604629) propargyl ether with an azide (B81097), supported by experimental data from related systems to inform the selection of the optimal strategy.
The core of both reactions is the Huisgen 1,3-dipolar cycloaddition, a process that is generally slow under thermal conditions.[1] CuAAC and SPAAC are two highly effective approaches to accelerate this transformation. CuAAC employs a copper(I) catalyst to significantly increase the reaction rate and control regioselectivity, yielding exclusively the 1,4-disubstituted triazole.[1][2] In contrast, SPAAC is a catalyst-free method that utilizes a strained cyclooctyne (B158145), which reacts readily with an azide to release ring strain.[2] This makes SPAAC exceptionally well-suited for applications in living systems where the toxicity of copper is a concern.[2]
Quantitative Data Comparison
The choice between CuAAC and SPAAC often involves a trade-off between reaction speed and biocompatibility. The following tables summarize key quantitative data to facilitate a direct comparison, with data drawn from reactions involving benzyl azide and propargyl ethers or similar alkynes.
| Parameter | Copper-Catalyzed Alkyne-Azide Cycloaddition (CuAAC) | Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) |
| Reaction Principle | Copper(I)-catalyzed [3+2] cycloaddition between a terminal alkyne and an azide.[3] | Catalyst-free [3+2] cycloaddition between a strained cyclooctyne and an azide.[3] |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited in vivo due to potential cytotoxicity of the copper catalyst; requires ligands to mitigate toxicity.[4][5] | Excellent biocompatibility, making it ideal for in vivo and live-cell applications.[2] |
| Second-Order Rate Constant (k₂) for Benzyl Azide | ~10² - 10³ M⁻¹s⁻¹ (with a terminal alkyne and THPTA ligand)[6] | ~10⁻³ - 1 M⁻¹s⁻¹ (dependent on the cyclooctyne used)[4][7] |
| Typical Reaction Time | < 5 min to 24 hours[4][8][9] | 30 minutes to 12 hours[4] |
| Typical Yield | 70 - >99%[4][9] | 80 - 99%[4] |
| Optimal Temperature | Room Temperature to 60°C[4][10] | 4 - 37°C[4] |
| pH Range | 4 - 12[11] | 4 - 10[4] |
| Regioselectivity | Highly specific, yielding only the 1,4-disubstituted triazole.[2] | Can yield a mixture of regioisomers, though often practically selective with symmetric cyclooctynes.[2] |
| Side Reactions | Potential for oxidative homocoupling of alkynes and copper-mediated degradation of biomolecules.[4][11] | Cyclooctynes can undergo side reactions with thiols (e.g., cysteine residues).[12] |
| Reagent Accessibility | Benzyl propargyl ether is readily available. | Strained cyclooctynes can be complex and expensive to synthesize.[4] |
Visualizing the Pathways and Workflows
To better understand the fundamental differences between these two powerful reactions, the following diagrams illustrate their respective chemical transformations and a generalized experimental workflow.
Caption: Reaction schemes for CuAAC and SPAAC.
Caption: Generalized workflow for CuAAC and SPAAC.
Experimental Protocols
Detailed methodologies are crucial for reproducible and comparable results. Below are representative protocols for CuAAC and SPAAC reactions that can be adapted for this compound.
Protocol 1: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for the CuAAC reaction between this compound and an azide, such as benzyl azide.[10][13]
Materials:
-
This compound
-
Azide-functionalized molecule (e.g., benzyl azide)
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Sodium Ascorbate (B8700270)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Solvent (e.g., 1:1 t-BuOH/H₂O, DMF, DMSO)
-
Deionized water
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 100 mM solution of CuSO₄ in deionized water.[13]
-
Prepare a 200 mM solution of THPTA ligand in deionized water.[13]
-
Prepare a 100 mM solution of Sodium Ascorbate in deionized water. This solution should be prepared fresh.[13]
-
Dissolve this compound and the azide-functionalized molecule in the chosen solvent to their desired concentrations (e.g., 10 mM).
-
-
Reaction Setup:
-
In a reaction vessel, combine the this compound solution (1.0 equivalent) and the azide-functionalized molecule solution (1.0-1.2 equivalents).[10]
-
In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ stock solution and the THPTA stock solution in a 1:5 molar ratio. Let this premix stand for 1-2 minutes.[13]
-
Add the copper/ligand complex to the alkyne/azide mixture. The final concentration of copper is typically in the range of 50-250 µM.[13]
-
Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times the concentration of copper.[13]
-
-
Reaction and Monitoring:
-
Work-up and Purification:
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography if necessary.
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol provides a general procedure for the catalyst-free reaction between a strained cyclooctyne and an azide-functionalized this compound. For this example, we assume the azide is on the this compound moiety and the alkyne is a strained cyclooctyne like DBCO.
Materials:
-
Azide-functionalized benzyl ether
-
Strained cyclooctyne (e.g., DBCO-functionalized molecule)
-
Reaction buffer or solvent (e.g., PBS, pH 7.4, or DMSO)
Procedure:
-
Preparation of Reactant Solutions:
-
Dissolve the strained cyclooctyne and the azide-functionalized benzyl ether in an appropriate solvent (e.g., DMSO) to prepare stock solutions.
-
-
Conjugation Reaction:
-
Combine the strained cyclooctyne and the azide-functionalized benzyl ether in the chosen reaction buffer or solvent. A molar excess of 1.5–10 equivalents of one of the coupling partners can be used to drive the reaction to completion.[6]
-
-
Incubation:
-
Monitoring and Purification:
-
Monitor the reaction progress by LC-MS or HPLC.
-
Once the reaction is complete, the product can be purified using standard chromatographic techniques such as reverse-phase HPLC.
-
Conclusion
Both CuAAC and SPAAC are exceptionally powerful and versatile methods for forming triazole linkages. The choice between them is ultimately dictated by the specific requirements of the experiment.
CuAAC is the method of choice for applications where reaction speed and cost are paramount and the presence of a copper catalyst is tolerable, such as in materials science or in vitro biochemical assays.[2] Its high yields and the low cost of terminal alkynes make it a robust tool for routine conjugation.[2]
SPAAC is the superior option for applications requiring high biocompatibility.[2] The absence of a toxic metal catalyst makes it the gold standard for modifying biomolecules in live cells, tissues, or whole organisms.[2] While the reagents can be more expensive, the mild conditions and bioorthogonal nature of SPAAC are indispensable for advanced chemical biology and drug development studies.[2] For in vivo studies, the unparalleled biocompatibility of SPAAC makes it the more prudent and often necessary choice.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Biocompatible Azide-Alkyne "Click" Reactions for Surface Decoration of Glyco-Engineered Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of Benzyl Propargyl Ether: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. Benzyl (B1604629) propargyl ether, a valuable reagent in organic synthesis, requires specific procedures for its proper disposal due to its potential hazards. This guide provides essential safety and logistical information for the responsible management of benzyl propargyl ether waste.
Hazard Profile and Safety Precautions
This compound is classified as a hazardous substance. According to its Safety Data Sheet (SDS), it is a skin and eye irritant and may cause respiratory irritation.[1] Therefore, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this chemical. All operations involving this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][2]
| Property | Value | Reference |
| CAS Number | 4039-82-1 | [1] |
| Molecular Formula | C₁₀H₁₀O | [3] |
| Formula Weight | 146.19 | [4] |
| Appearance | Clear colorless to light yellow liquid | [3] |
| Density | 1.011 g/cm³ | [4] |
| Hazards | Skin Irritant (Category 2), Eye Irritant (Category 2), May cause respiratory irritation (Category 3) | [1] |
| Incompatible Materials | Strong oxidizing agents | [1] |
Step-by-Step Disposal Procedure
The disposal of this compound must adhere to institutional and national hazardous waste regulations.[5][6] It is crucial to never dispose of this chemical down the drain or in regular trash.[5][7] The recommended procedure is to dispose of it through an approved hazardous waste disposal plant.[1]
1. Waste Collection and Segregation:
-
Designate a specific, compatible waste container for this compound waste. The container should be in good condition, free of leaks, and have a secure lid.[8][9]
-
Avoid mixing this compound with incompatible materials, particularly strong oxidizing agents.[1] It is best practice to collect different chemical wastes in separate containers to prevent unintended reactions.[8]
2. Labeling the Waste Container:
-
As soon as the waste container is first used, it must be labeled as "Hazardous Waste."[5][8]
-
The label must include:
3. Storage of Hazardous Waste:
-
Store the labeled hazardous waste container in a designated, well-ventilated, and secure area.[1]
-
The storage area should be away from heat, sparks, and open flames.[1][2]
-
Ensure the container is kept tightly closed except when adding waste.[1][8]
-
Secondary containment should be used to prevent the spread of material in case of a leak.[9]
4. Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5][9]
-
Provide the EHS office with a complete list of the chemicals for disposal.[5]
-
Follow all institutional procedures for scheduling a waste pickup.
5. Handling Spills:
-
In the event of a spill, ensure the area is well-ventilated.[1]
-
Absorb the spill with an inert material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Collect the absorbent material and the spilled chemical into a suitable, closed container for disposal as hazardous waste.[1]
-
Do not allow the chemical to enter the environment.[1]
6. Disposal of Empty Containers:
-
An empty container that held this compound must be managed as hazardous waste unless properly decontaminated.
-
To decontaminate, triple-rinse the container with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[8][9][10] After triple-rinsing, the container may be disposed of in the regular trash, with the label defaced.[8][9]
Experimental Workflow for Disposal
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. This compound, 97% 5 g | Contact Us | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 4. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 5. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 6. pfw.edu [pfw.edu]
- 7. acs.org [acs.org]
- 8. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 9. vumc.org [vumc.org]
- 10. rtong.people.ust.hk [rtong.people.ust.hk]
Safeguarding Your Research: Personal Protective Equipment and Handling Protocols for Benzyl Propargyl Ether
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Benzyl propargyl ether, including detailed operational and disposal plans. Adherence to these protocols is critical for minimizing risk and ensuring the integrity of your work.
Essential Personal Protective Equipment (PPE)
When working with this compound, a comprehensive suite of personal protective equipment is mandatory to prevent exposure. This chemical is classified as a skin and eye irritant and may cause respiratory irritation.[1][2] It is also a combustible liquid.[3] The following table summarizes the required PPE for handling this compound.
| Protection Type | Required Equipment | Specifications & Remarks |
| Eye and Face Protection | Safety goggles with side-shields or a full-face shield | Must be worn to protect against splashes. An emergency eyewash station should be readily accessible.[1][4] |
| Hand Protection | Chemical-resistant gloves | Nitrile or other impervious gloves are recommended. Inspect gloves before each use and change them frequently.[1][4][5] |
| Skin and Body Protection | Laboratory coat or chemical-resistant apron | Wear appropriate protective clothing to prevent skin exposure.[1] Contaminated clothing should be removed and washed before reuse.[1] |
| Respiratory Protection | NIOSH/MSHA approved respirator | To be used in the event of inadequate ventilation or when there is a risk of inhalation.[4][5] Handling should ideally occur in a chemical fume hood.[4] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. The following workflow outlines the key stages from preparation to post-experiment cleanup.
Experimental Protocol for Safe Use:
-
Preparation:
-
Before handling, ensure you are wearing the appropriate PPE as detailed in the table above.
-
Prepare your designated workspace, which must be a well-ventilated chemical fume hood.[4]
-
Assemble all necessary equipment and reagents to minimize movement and potential for spills.
-
-
Handling and Experimentation:
-
Cleanup:
-
Upon completion of the experiment, decontaminate all surfaces and equipment that may have come into contact with the chemical.
-
Segregate all waste containing this compound into a clearly labeled, sealed, and appropriate hazardous waste container.[1]
-
Remove and dispose of contaminated PPE in the designated waste stream.
-
Wash your hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1]
-
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and associated waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Characterization: All waste containing this compound must be treated as hazardous waste.
-
Segregation and Storage:
-
Collect all liquid and solid waste contaminated with this compound in separate, dedicated, and clearly labeled hazardous waste containers.
-
Store these containers in a designated, well-ventilated, and secure secondary containment area away from incompatible materials, such as strong oxidizing agents.[1]
-
-
Disposal Procedure:
-
Arrange for the disposal of the hazardous waste through a licensed and certified disposal company.[4][6]
-
Ensure that all disposal activities comply with local, regional, and national environmental regulations.[1][4][6]
-
Under no circumstances should this compound or its waste be disposed of down the drain or in regular trash.[1][6]
-
In Case of a Spill:
-
Evacuate the immediate area and alert your supervisor and institutional safety officer.
-
Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, silica (B1680970) gel, or a universal binder.[1]
-
Carefully collect the absorbed material into a sealed container for hazardous waste disposal.[1]
-
Clean the spill area thoroughly.
Chemical and Physical Properties
The following table summarizes key quantitative data for this compound.
| Property | Value |
| Molecular Formula | C₁₀H₁₀O |
| Molecular Weight | 146.19 g/mol [7] |
| Appearance | Clear colorless to light yellow liquid[8] |
| Density | 1.011 g/cm³[7] |
| Boiling Point | 89 - 90 °C @ 14 mmHg[3] |
| Flash Point | 76 °C / 168.8 °F[3] |
| Refractive Index | 1.5180 to 1.5220 (20°C, 589 nm)[8] |
By adhering to these safety protocols and operational plans, you can effectively mitigate the risks associated with handling this compound, fostering a secure and productive research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 3. fishersci.com [fishersci.com]
- 4. axispharm.com [axispharm.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
- 8. This compound, 97% 5 g | Request for Quote | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
